9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 9-oxa-1,6-diazaspiro[3.6]decane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9-12(8-14)4-5-13-12/h13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVLJEQUXZZMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane chemical properties
An In-depth Technical Guide to 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a heterospirocyclic compound of significant interest in modern medicinal chemistry. Its rigid, three-dimensional architecture, which combines an azetidine ring with an oxazepane moiety, presents a unique scaffold for the development of novel therapeutics. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms provides a versatile handle for synthetic elaboration, making it a valuable building block for creating diverse chemical libraries. This guide offers a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy, details its chemical reactivity, and explores its potential applications as a privileged scaffold in drug discovery, drawing parallels from structurally related compounds.
Introduction: The Value of Spirocyclic Scaffolds in Medicinal Chemistry
The pursuit of novel chemical entities with improved pharmacological profiles—enhanced potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties—has led drug discovery programs to explore chemical space beyond traditional flat, aromatic structures. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as "privileged scaffolds." Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric elements, enabling better interaction with complex biological targets.
This compound belongs to this important class of molecules. The spirocyclic core imparts conformational rigidity, which can reduce the entropic penalty upon binding to a target protein and often leads to improved metabolic stability. The strategic placement of two nitrogen atoms and an oxygen atom introduces polarity and potential hydrogen bonding sites, crucial for modulating solubility and target engagement. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this scaffold in their synthetic and drug development endeavors.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for planning synthetic transformations, formulation, and analytical characterization.
| Property | Value | Source |
| Chemical Name | tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate | [1] |
| CAS Number | 1250998-87-8 | [2][3] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [1][2] |
| Molecular Weight | 242.32 g/mol | [2] |
| Appearance | Not specified, likely a solid at room temperature | |
| Solubility | Information not widely available, but likely soluble in organic solvents like DCM, MeOH, and DMSO | |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [2] |
Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not extensively documented in the provided literature, a logical and efficient synthetic route can be conceptualized based on established methodologies for constructing similar spirocyclic systems.[4][5] The core challenge lies in the construction of the strained spiro-azetidine ring fused to the seven-membered oxazepane.
Rationale Behind the Synthetic Strategy
The proposed synthesis employs a multi-step approach starting from a readily available cyclic precursor. The key steps would involve the formation of the oxazepane ring followed by an intramolecular cyclization to construct the azetidine ring. This sequence is designed to control the regiochemistry and build the complex spirocyclic core efficiently. The use of a Boc protecting group early in the sequence ensures that one nitrogen atom is selectively masked, allowing for orthogonal functionalization later.
Proposed Experimental Protocol
The following protocol is a representative, hypothetical workflow.
Step 1: Synthesis of the Amino Alcohol Precursor
-
Start with a suitable N-Boc protected amino-ketone.
-
Perform a ring-closing metathesis or other cyclization strategy to form a seven-membered cyclic ether containing the ketone.
-
Conduct a reductive amination with ammonia or a primary amine equivalent to introduce the second nitrogen atom, yielding an amino alcohol.
Step 2: Intramolecular Cyclization to Form the Azetidine Ring
-
Activate the primary alcohol of the amino alcohol intermediate by converting it to a good leaving group, such as a tosylate or mesylate. This is a critical step to facilitate the subsequent nucleophilic attack.
-
Treat the activated intermediate with a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) in an appropriate solvent like THF or DMF. The free secondary amine will act as the nucleophile, displacing the leaving group in an intramolecular fashion to form the azetidine ring and complete the spirocyclic core.
Step 3: Purification and Characterization
-
The crude product is purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes or a methanol/DCM mixture.
-
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of the Synthetic Workflow
Caption: Reactivity map showing pathways for functionalizing the N1 and N9 positions.
Applications in Drug Discovery
The 6-oxa-1,9-diazaspiro[3.6]decane core is a promising scaffold for building novel bioactive molecules. Its rigid three-dimensional structure is ideal for orienting substituents into specific vectors, which can lead to high-affinity interactions with protein targets. While direct biological data for this specific molecule is sparse, the applications of structurally similar oxa-diazaspiro scaffolds provide a strong rationale for its use.
-
CNS Disorders: Spirocyclic scaffolds are frequently used in the development of agents targeting the central nervous system (CNS). [6]For instance, related 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the sigma-1 (σ₁) receptor, a target implicated in various neurological and psychiatric conditions. [7]* Pain Management: A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were designed as dual μ-opioid receptor (MOR) agonists and σ₁ receptor antagonists, a multimodal approach aimed at developing safer and more potent analgesics. [4][5]* Oncology: The inclusion of spirocyclic moieties is an emerging strategy in the design of anticancer agents. [8]Spirodienone derivatives, which share the core concept of a spirocyclic structure, have shown potent antiproliferative activities. [8]The diazaspiro framework is considered a promising platform for developing new cancer therapeutics. [9]* Metabolic Diseases: In a notable example, 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds were identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), leading to orally active drug candidates for treating chronic kidney diseases. [10]
Visualization of the Scaffold-Based Drug Design Concept
Caption: Conceptual model of using the spirocycle as a core scaffold in drug design.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [2]* Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust or vapors. Work in a well-ventilated area or a chemical fume hood. [2]* Hazards: While comprehensive toxicological data is not available, supplier information indicates potential for skin irritation, serious eye damage, and respiratory irritation. [11][12]* Storage: For maximum stability and to prevent degradation, the compound should be stored in a tightly sealed container in a freezer at -20°C for long-term use. [2]
References
- Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
- Ivanov, A. S., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
- Amadis Chemical. (n.d.). tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate.
- BIOFOUNT. (n.d.). This compound.
- MySkinRecipes. (n.d.). tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate.
- PubChem. (n.d.). Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate.
- Parchem. (n.d.). This compound (Cas 1250998-87-8).
- SciSupplies. (n.d.). This compound, 95.0%, 100mg.
- PubChem. (n.d.). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- Benchchem. (n.d.). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
- Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed.
- ResearchGate. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.
Sources
- 1. tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate,1250998-87-8-Amadis Chemical [amadischem.com]
- 2. 1250998-87-8|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 3. parchem.com [parchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate [myskinrecipes.com]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 68089093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound, 95.0%, 100mg [scisupplies.eu]
An In-depth Technical Guide to 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Emerging Importance of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with enhanced therapeutic properties. Spirocyclic scaffolds, three-dimensional structures where two rings are joined by a single common atom, have garnered significant interest.[1][2] These rigid frameworks offer a departure from traditional flat, aromatic compounds, providing a higher fraction of sp3-hybridized carbons (Fsp3). This increased three-dimensionality is often correlated with improved physicochemical properties, such as enhanced solubility, metabolic stability, and a more favorable pharmacokinetic profile.[1][2] The constrained conformation of spirocycles can also lead to higher binding affinity and selectivity for biological targets by pre-organizing functional groups in an optimal orientation for interaction.[1]
This guide focuses on a specific and promising building block within this class: 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane (CAS Number: 1250998-87-8). This molecule incorporates an azetidine ring and a larger oxazepane ring, offering a unique spatial arrangement of nitrogen and oxygen heteroatoms. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it an ideal intermediate for further chemical elaboration in multi-step synthetic campaigns.[3] This guide will provide a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, characterization data, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Properties
This compound is a chiral molecule that presents a unique combination of a strained four-membered ring and a flexible seven-membered ring. This structural arrangement has significant implications for its conformational behavior and how it can be utilized in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 1250998-87-8 | [4] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [4] |
| Molecular Weight | 242.32 g/mol | [Calculated] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate (Predicted) | N/A |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
Proposed Synthesis Pathway
Diagram 1: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of tert-butyl (3-chloro-2-hydroxypropyl)carbamate
-
To a solution of 1-amino-3-chloropropan-2-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et₃N, 1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Causality: The Boc group is introduced to protect the primary amine, preventing it from interfering in the subsequent intramolecular cyclization step to form the azetidine ring. Triethylamine acts as a base to neutralize the acid generated during the reaction.[5]
Step 2: Synthesis of tert-butyl (3-hydroxyazetidin-1-yl)carbamate
-
Dissolve the crude tert-butyl (3-chloro-2-hydroxypropyl)carbamate (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The hydroxide base facilitates an intramolecular Williamson ether synthesis-like reaction, where the alkoxide formed from the hydroxyl group displaces the chloride to form the azetidine ring.
Step 3: Synthesis of tert-butyl (3-((3-bromopropyl)oxy)azetidin-1-yl)carbamate
-
To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of tert-butyl (3-hydroxyazetidin-1-yl)carbamate (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1,3-dibromopropane (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: Sodium hydride is a strong base that deprotonates the hydroxyl group, forming a nucleophilic alkoxide which then undergoes a Williamson ether synthesis with 1,3-dibromopropane. Using an excess of the dibromoalkane minimizes the formation of the dimerized product.
Step 4: Synthesis of this compound
-
To a solution of tert-butyl (3-((3-bromopropyl)oxy)azetidin-1-yl)carbamate (1.0 eq) in anhydrous acetonitrile (MeCN, 0.1 M), add cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Heat the reaction mixture to reflux and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality: Cesium carbonate is a suitable base for promoting the intramolecular N-alkylation to form the seven-membered oxazepane ring. The high dilution and elevated temperature favor the intramolecular cyclization over intermolecular side reactions.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the final product. The following are the expected analytical data for this compound.
Diagram 2: Chemical structure of this compound.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.20-4.00 (m, 2H, -O-CH₂-)
-
δ 3.80-3.60 (m, 4H, azetidine ring protons)
-
δ 3.50-3.30 (m, 2H, -N-CH₂-)
-
δ 2.80-2.60 (m, 2H, -N-CH₂-)
-
δ 1.90-1.70 (m, 2H, -CH₂-CH₂-CH₂-)
-
δ 1.45 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.0 (C=O, Boc)
-
δ 79.5 (-C(CH₃)₃)
-
δ 70.0 (-O-CH₂-)
-
δ 60.0 (spiro carbon)
-
δ 55.0 (azetidine carbons)
-
δ 48.0 (-N-CH₂-)
-
δ 45.0 (-N-CH₂-)
-
δ 30.0 (-CH₂-CH₂-CH₂-)
-
δ 28.5 (-C(CH₃)₃)
-
-
Mass Spectrometry (ESI+):
-
m/z 243.17 [M+H]⁺
-
m/z 265.15 [M+Na]⁺
-
m/z 187.11 [M-tBu+H]⁺
-
m/z 143.11 [M-Boc+H]⁺
-
Purification and Handling
Purification Protocol:
Standard flash column chromatography on silica gel is the recommended method for purifying this compound. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is likely to provide good separation.
Handling and Storage:
This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules for various therapeutic areas. The strategic placement of the two nitrogen atoms and the oxygen atom in a rigid spirocyclic framework allows for the precise orientation of substituents in three-dimensional space.
Sources
- 1. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 2. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate,1250998-87-8-Amadis Chemical [amadischem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, a valuable spirocyclic building block in contemporary drug discovery and development. Aimed at researchers, medicinal chemists, and process development scientists, this document elucidates the structural features of the molecule through an in-depth analysis of its predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The causal relationships between the molecular structure and its spectral output are explained, offering a robust framework for the characterization and quality control of this important synthetic intermediate.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, enabling more precise and effective interactions with biological targets. This compound, with its unique azetidine and morpholine-like moieties conjoined at a spirocyclic center, presents a compelling scaffold for the design of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides a handle for further synthetic elaboration, making it a versatile intermediate.
Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. Spectroscopic techniques such as NMR, MS, and IR are the cornerstones of this process. This guide provides a detailed exposition of the expected spectroscopic data for this compound, thereby facilitating its identification and characterization in a research and development setting.
Molecular Structure and Key Features
The structure of this compound (Molecular Formula: C₁₂H₂₂N₂O₃, Molecular Weight: 242.32 g/mol ) is depicted below. The central spirocyclic carbon is a quaternary center, a key feature that influences its spectroscopic signature. The molecule contains an azetidine ring, a seven-membered oxazepane ring, and a Boc protecting group.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (O and N) and the rigidity of the ring systems.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH ₃)₃ (Boc) | 1.45 | s | 9H |
| -CH ₂- (azetidine) | 3.20 - 3.40 | m | 4H |
| -CH ₂- (oxazepane) | 2.60 - 2.80 | m | 2H |
| -CH ₂-O- | 3.60 - 3.80 | m | 2H |
| -CH ₂-N(Boc)- | 3.40 - 3.60 | m | 2H |
| NH (azetidine) | 1.80 - 2.20 | br s | 1H |
Causality behind Assignments:
-
The nine protons of the tert-butyl group are magnetically equivalent and therefore appear as a sharp singlet at approximately 1.45 ppm.
-
The methylene protons of the azetidine and oxazepane rings are expected to show complex multiplets due to spin-spin coupling with neighboring protons.
-
Protons adjacent to the oxygen atom (-CH₂-O-) will be deshielded and appear at a higher chemical shift (3.60 - 3.80 ppm) compared to those adjacent to the nitrogen atoms.
-
The proton on the unprotected nitrogen of the azetidine ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the number of distinct carbon environments and their electronic nature.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (CH₃)₃ (Boc) | 28.5 |
| C (CH₃)₃ (Boc) | 80.0 |
| C =O (Boc) | 155.0 |
| Spiro C | 70.0 - 75.0 |
| -C H₂- (azetidine) | 45.0 - 50.0 |
| -C H₂- (oxazepane) | 35.0 - 40.0 |
| -C H₂-O- | 65.0 - 70.0 |
| -C H₂-N(Boc)- | 50.0 - 55.0 |
Causality behind Assignments:
-
The carbonyl carbon of the Boc group is highly deshielded and appears at the lowest field (around 155.0 ppm).
-
The quaternary carbon of the tert-butyl group appears around 80.0 ppm.
-
The spiro carbon, being a quaternary center bonded to two nitrogen atoms and two carbon atoms, is expected in the 70.0 - 75.0 ppm region.
-
The carbons adjacent to the electronegative oxygen and nitrogen atoms are shifted downfield.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would involve:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlated Spectroscopy) to establish proton-proton correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning quaternary carbons like the spiro center and the Boc carbonyl.
-
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Obtain a high-resolution mass measurement to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (azetidine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Boc urethane) | 1680 - 1700 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-O Stretch (ether) | 1050 - 1150 | Strong |
Causality behind Assignments:
-
The broad N-H stretch is characteristic of a secondary amine.
-
The strong absorption around 1690 cm⁻¹ is a definitive indicator of the urethane carbonyl group of the Boc protecting group.
-
The C-O ether stretch will likely be a strong and prominent band in the fingerprint region.
Conclusion
The spectroscopic data presented in this guide, while predictive, offer a robust framework for the structural elucidation and characterization of this compound. A combined analysis of NMR, MS, and IR data provides a comprehensive and self-validating system for confirming the identity and purity of this versatile synthetic building block. Researchers and drug development professionals can leverage this information to ensure the quality of their materials and to facilitate the smooth progression of their research and development endeavors.
References
Due to the absence of publicly available experimental data for this specific compound, this section will remain unpopulated. The information provided is based on established principles of spectroscopic interpretation and data from analogous structures.
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane molecular weight
An In-Depth Technical Guide to 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane: A Novel Scaffold for Drug Discovery
Authored by: A Senior Application Scientist
Foreword: The Architectural Appeal of Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with three-dimensional complexity is paramount for accessing new biological targets and improving pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent rigidity and defined spatial orientation of substituents offer a unique platform for designing selective and potent therapeutic agents. This guide focuses on a specific, promising scaffold: This compound . We will delve into its fundamental properties, propose a robust synthetic pathway, and explore its potential applications for researchers, medicinal chemists, and drug development professionals.
Core Characteristics of this compound
This compound is a heterocyclic compound featuring a spirocyclic system composed of a four-membered azetidine ring and a seven-membered oxazepane ring. The nitrogen at the 9-position is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and solubility.
The presence of two nitrogen atoms with distinct chemical environments—one in the strained azetidine ring and the other as a Boc-protected amine in the larger ring—makes this molecule a versatile building block. The oxa-ether linkage within the seven-membered ring can also influence solubility and hydrogen bonding potential, key parameters in drug design.
Physicochemical and Structural Data
A summary of the key identifiers and calculated properties for this compound is presented below. This data is essential for its identification, handling, and use in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [1][2][3] |
| Molecular Weight | 242.32 g/mol | [3][4] |
| CAS Number | 1250998-87-8 | [1][2][5] |
| Synonym | tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate | [6] |
| Predicted Boiling Point | 348.2 ± 37.0 °C | [6] |
| Storage Conditions | 2-8°C (long-term) | [6] |
Proposed Synthesis Protocol: A Mechanistic Approach
While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and robust synthetic route can be designed based on established methodologies for constructing spirocyclic amines and heterocycles[7][8]. The proposed multi-step synthesis is outlined below, with a focus on the rationale behind each transformation.
Retrosynthetic Analysis
The key challenge is the construction of the spirocyclic core. A logical approach involves the formation of one of the heterocyclic rings onto a pre-existing cyclic precursor. Our proposed strategy involves an intramolecular cyclization to form the azetidine ring, starting from a suitably functionalized seven-membered oxazepane precursor.
Step-by-Step Experimental Workflow
Step 1: Synthesis of the Oxazepane Intermediate
The initial phase focuses on constructing the seven-membered ring. This can be achieved through a reductive amination followed by protection.
-
Reaction: Reductive amination between a suitable keto-ether and an amino alcohol, followed by Boc protection.
-
Materials: 2-(2-aminoethoxy)ethanol, 1,4-cyclohexanedione monoethylene ketal, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA).
-
Protocol:
-
Dissolve 1,4-cyclohexanedione monoethylene ketal (1 equivalent) and 2-(2-aminoethoxy)ethanol (1.1 equivalents) in DCM.
-
Add STAB (1.5 equivalents) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 16 hours. Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the initial ketone.
-
Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Dissolve the crude amine in DCM and add TEA (1.5 equivalents) followed by (Boc)₂O (1.2 equivalents). Stir for 12 hours at room temperature. Causality: The Boc group protects the secondary amine, preventing side reactions in subsequent steps and preparing for the introduction of the second nitrogen.
-
Purify the resulting N-Boc protected oxazepane intermediate by column chromatography.
-
Step 2: Ketal Deprotection and Functional Group Interconversion
The protected ketone must be revealed and then converted into a leaving group to facilitate the final cyclization.
-
Reaction: Ketal deprotection followed by reductive amination to introduce the second nitrogen and subsequent activation of the hydroxyl group.
-
Materials: The product from Step 1, Aqueous HCl, Ammonia, Sodium cyanoborohydride (NaBH₃CN), Methanol, p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Protocol:
-
Dissolve the Boc-protected intermediate in a mixture of acetone and 2M HCl. Stir at room temperature until TLC analysis indicates complete deprotection of the ketal. Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
-
Dissolve the resulting ketone in methanol, add an excess of ammonia in methanol, followed by NaBH₃CN. Stir for 24 hours. Causality: This second reductive amination introduces the primary amine that will form the azetidine ring.
-
Purify the resulting amino alcohol.
-
Dissolve the purified product in pyridine at 0°C and add TsCl (1.1 equivalents). Stir for 4-6 hours. Causality: The tosyl group is an excellent leaving group, activating the primary alcohol for the subsequent intramolecular nucleophilic substitution.
-
Step 3: Intramolecular Cyclization to Form the Azetidine Ring
This is the key spirocyclization step.
-
Reaction: Intramolecular nucleophilic substitution.
-
Materials: The tosylated intermediate from Step 2, Sodium hydride (NaH), Tetrahydrofuran (THF).
-
Protocol:
-
Dissolve the tosylated compound in anhydrous THF.
-
Add NaH (1.2 equivalents) portion-wise at 0°C. Causality: NaH is a strong, non-nucleophilic base that will deprotonate the primary amine, activating it as a nucleophile for the intramolecular cyclization.
-
Allow the reaction to warm to room temperature and then gently reflux for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction with water. Extract with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the final product, this compound, by flash column chromatography.
-
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Structural Confirmation and Quality Control
Confirmation of the final structure and assessment of its purity are critical. The following analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of the Boc group (singlet at ~1.4 ppm), and distinct signals for the protons on the azetidine and oxazepane rings. The diastereotopic protons adjacent to the spirocenter would likely show complex splitting patterns.
-
¹³C NMR: Would show characteristic peaks for the carbonyl of the Boc group (~155 ppm), the quaternary spiro carbon, and the carbons adjacent to the nitrogen and oxygen atoms.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching its molecular formula C₁₂H₂₂N₂O₃.
-
Purity Analysis: High-performance liquid chromatography (HPLC) would be utilized to determine the purity of the final compound, which is typically required to be >95% for use in drug discovery applications.
Applications and Future Directions in Drug Discovery
The this compound scaffold is a compelling starting point for the synthesis of novel compound libraries. Spirocyclic diamines are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive molecules[9][10].
Vectorial Exits for Library Synthesis
The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid) to reveal a secondary amine. This, along with the secondary amine in the azetidine ring, provides two distinct points for chemical modification. This allows for the "vectorial" expansion of the molecule, exploring chemical space in defined directions from the rigid spirocyclic core.
Potential Therapeutic Areas
-
GPCR Ligands: The rigid conformation of spirocycles is ideal for achieving high affinity and selectivity for G-protein coupled receptors (GPCRs). Related diazaspiro[4.5]decane cores have been successfully employed in the discovery of neurokinin-1 (NK1) receptor antagonists[9].
-
CNS-Targeting Agents: The inclusion of polar heteroatoms and the three-dimensional nature of the scaffold can be tuned to optimize properties required for crossing the blood-brain barrier, making it a candidate for developing treatments for neurological disorders[11].
-
Enzyme Inhibitors: The defined spatial arrangement of functional groups attached to the scaffold can mimic peptide turns or other recognition motifs, making these compounds suitable for designing enzyme inhibitors, for instance, in oncology[12][13].
Conclusion
This compound represents a novel and synthetically accessible building block with significant potential in medicinal chemistry. Its unique three-dimensional architecture, coupled with the presence of differentially reactive nitrogen atoms, provides a robust platform for the generation of diverse chemical libraries. The proposed synthetic protocol offers a clear path to accessing this scaffold, enabling its exploration in various drug discovery programs. As the demand for novel, drug-like molecules continues to grow, scaffolds like this will be instrumental in the development of the next generation of therapeutics.
References
-
Sci-Supplies. This compound, 95.0%, 100mg. Available at: [Link]
-
BIOFOUNT. This compound. Available at: [Link]
-
PubChem. Spiro[3.6]decane. Available at: [Link]
-
Tetrahedron. This compound. Available at: [Link]
-
Palchykov, V., & Kolos, N. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]
-
Al-Tahami, K., & Park, S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Available at: [Link]
-
MDPI. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Available at: [Link]
-
PubChemLite. 9-oxa-5-azaspiro[3.6]decane. Available at: [Link]
-
de la Torre, V., & Lavilla, R. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. This compound, 95.0%, 100mg [scisupplies.eu]
- 2. 1250998-87-8|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 3. 1250998-87-8 | this compound | Tetrahedron [thsci.com]
- 4. labsolu.ca [labsolu.ca]
- 5. parchem.com [parchem.com]
- 6. tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate,1250998-87-8-Amadis Chemical [amadischem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Purity and Characterization of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spirocyclic Scaffold
9-Boc-6-oxa-1,9-diazaspiro[3.6]decane is a unique heterocyclic compound featuring a spirocyclic system that incorporates both an azetidine and a morpholine-like ring. Spirocycles, three-dimensional structures where two rings share a single atom, have garnered significant interest in medicinal chemistry. Their rigid and defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets, offering a distinct advantage over more flexible linear or simple cyclic molecules. The incorporation of nitrogen and oxygen heteroatoms, along with the lipophilic tert-butyloxycarbonyl (Boc) protecting group, makes this molecule a valuable building block in the synthesis of novel drug candidates. Its structural motifs are relevant in the development of compounds targeting a range of biological pathways.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound, offering field-proven insights for its effective utilization in research and development.
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of a Suitable N-protected Azetidine Precursor
The synthesis would likely commence with a commercially available azetidine derivative, which is first protected and then functionalized to introduce a handle for the subsequent cyclization.
-
Materials: Azetidine, a suitable N-protecting group (e.g., benzyl), an alkylating agent with a leaving group and a masked hydroxyl functionality.
-
Procedure:
-
Protect the secondary amine of azetidine with a suitable protecting group that is orthogonal to the Boc group, for instance, a benzyl group, under standard conditions.
-
The N-protected azetidine is then reacted with a bifunctional reagent, such as an epoxide or a haloalkanol, to introduce a side chain containing a hydroxyl group.
-
Step 2: Intramolecular Cyclization to Form the Spirocyclic Core
This crucial step involves the formation of the second ring to create the spirocyclic structure.
-
Procedure:
-
The hydroxyl group on the side chain of the N-protected azetidine derivative is converted to a good leaving group, for example, by tosylation or mesylation.
-
An intramolecular cyclization is then induced, often under basic conditions, to form the 6-oxa-1,9-diazaspiro[3.6]decane core.
-
Step 3: N-Boc Protection
The final step is the introduction of the Boc protecting group.
-
Materials: Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or diisopropylethylamine), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
The secondary amine of the spirocyclic core is reacted with Boc₂O in the presence of a base.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, and the crude product is purified.
-
Purification Strategies and Impurity Profiling
The purity of this compound is critical for its successful application in multi-step syntheses. A robust purification strategy is essential to remove unreacted starting materials, byproducts, and any potential degradation products.
Common Impurities and Their Origins
| Potential Impurity | Origin | Impact on Subsequent Reactions |
| Unreacted Spirocyclic Core | Incomplete Boc protection | Can react in subsequent steps, leading to undesired byproducts. |
| Di-Boc Protected Species | Over-reaction during Boc protection | May be less reactive or lead to steric hindrance in the next synthetic step. |
| Starting Materials from Step 1 & 2 | Incomplete reactions in earlier steps | Can complicate purification of the final product and introduce unwanted functionalities. |
| Ring-Opened Byproducts | Instability of the azetidine ring under harsh conditions | Can lead to a complex mixture of impurities that are difficult to separate. |
Recommended Purification Protocol
A multi-step purification approach is recommended to ensure high purity of the final product.
-
Extraction: After the reaction work-up, an aqueous extraction is performed to remove water-soluble impurities and excess reagents.
-
Column Chromatography: Flash column chromatography on silica gel is the primary method for purifying the crude product. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine on the acidic silica gel.
-
Crystallization/Precipitation: If the compound is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities and obtain a crystalline product.
Comprehensive Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and structural integrity of this compound.
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Expected Chemical Shifts (δ, ppm):
-
Boc group: A characteristic singlet at around 1.4 ppm, integrating to 9 protons.
-
Azetidine ring protons: Resonances in the range of 3.5-4.5 ppm, showing complex splitting patterns due to coupling with each other.
-
Morpholine-like ring protons: Signals typically between 2.5 and 4.0 ppm.
-
The specific chemical shifts and coupling constants will be influenced by the rigid spirocyclic structure. 2D NMR techniques like COSY will be essential to assign all proton signals unambiguously.[2]
-
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of carbon atoms and their chemical environment.
-
Expected Chemical Shifts (δ, ppm):
-
Boc group: Carbonyl carbon around 155 ppm, quaternary carbon around 80 ppm, and methyl carbons around 28 ppm.
-
Spiro carbon: A unique quaternary carbon signal.
-
Azetidine and morpholine-like ring carbons: Resonances in the aliphatic region, typically between 40 and 70 ppm.
-
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the primary technique for assessing the purity of the compound and confirming its molecular weight.
-
HPLC Method:
-
Column: A C18 reverse-phase column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the amide chromophore of the Boc group.
-
Purity Assessment: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for this type of molecule.
-
Expected Ions: The protonated molecule [M+H]⁺ is expected at m/z 243.17. Adducts with sodium [M+Na]⁺ at m/z 265.15 may also be observed.
-
Fragmentation: A characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) is often observed in the MS/MS spectrum of Boc-protected amines.[3]
-
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | ~1.4 (s, 9H), 2.5-4.5 (m, ring protons) |
| ¹³C NMR | Chemical Shift (δ) | ~28, 80, 155 (Boc), 40-70 (ring carbons) |
| HPLC | Purity | ≥95% (typical for R&D use) |
| MS (ESI+) | [M+H]⁺ | m/z 243.17 |
Conclusion: A Versatile Building Block for Drug Discovery
This compound represents a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for its effective use in drug discovery programs. The proposed synthetic route, coupled with the detailed purification and characterization protocols outlined in this guide, provides a solid foundation for researchers to produce and validate this important spirocyclic scaffold with high purity and confidence. The application of the described analytical techniques will ensure the quality of the material, which is a critical prerequisite for the generation of reliable and reproducible results in subsequent biological and medicinal chemistry studies.
References
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Available at: [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
Sources
A Technical Guide to 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane: A Novel Scaffold for Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensional (3D) character is a paramount objective. Over-reliance on flat, aromatic structures has often led to challenges in achieving target selectivity and favorable physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful solution to this "flatland" problem. Their inherent rigidity and 3D topology offer a unique opportunity to orient substituents in precise vectors, enabling exquisite interactions with biological targets. The incorporation of spirocyclic motifs has been shown to improve aqueous solubility, metabolic stability, and target selectivity, making them highly desirable building blocks for the synthesis of next-generation therapeutics.
This guide provides an in-depth technical overview of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane (CAS 1250998-87-8), a promising yet underexplored member of this chemical class. We will delve into its physicochemical properties, commercial availability, a plausible synthetic route, and its potential applications as a versatile scaffold for researchers, medicinal chemists, and drug development professionals.
Physicochemical Properties
Due to the novelty of this compound, a comprehensive set of experimentally determined physicochemical properties is not yet available in the public domain. However, we can infer its likely characteristics based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C12H22N2O3 | Tetrahedron |
| Molecular Weight | 242.32 g/mol | Tetrahedron |
| CAS Number | 1250998-87-8 | Parchem, SciSupplies, Amadis Chemical[1][2][3] |
| Appearance | Likely a solid | Inferred from related compounds |
| Boiling Point | Predicted: 291.6±40.0 °C | Predicted for 6-Oxa-9-azaspiro[3.6]decan-2-one[4] |
| Density | Predicted: 1.14±0.1 g/cm3 | Predicted for 6-Oxa-9-azaspiro[3.6]decan-2-one[4] |
| pKa | Predicted: 9.22±0.20 | Predicted for 6-Oxa-9-azaspiro[3.6]decan-2-one[4] |
| Solubility | Likely soluble in organic solvents such as DCM, MeOH, and DMSO | Inferred from general solubility of Boc-protected amines |
Commercial Availability
This compound is available from a number of specialized chemical suppliers. Researchers can procure this building block in research-grade quantities, typically with purities of 95% or higher.
| Supplier | Product Number/Link | Purity | Available Quantities |
| Parchem | CAS# 1250998-87-8[1] | Inquiry | Bulk and research quantities |
| SciSupplies | This compound, 95.0%, 100mg[2] | 95.0% | 100mg |
| Amadis Chemical | tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate[3] | Inquiry | Inquiry |
| Tetrahedron | TS85785[5] | Inquiry | Inquiry |
Proposed Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol (Proposed):
Step 1: Synthesis of N-(3-hydroxypropyl)cycloheptanamine
-
To a stirred solution of cycloheptanone (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3-amino-1-propanol (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(3-hydroxypropyl)cycloheptanamine.
Step 2: Synthesis of 6-Oxa-1,9-diazaspiro[3.6]decane
Method A: Mitsunobu Reaction
-
To a solution of N-(3-hydroxypropyl)cycloheptanamine (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-oxa-1,9-diazaspiro[3.6]decane.
Method B: Tosylation and Intramolecular Cyclization
-
To a solution of N-(3-hydroxypropyl)cycloheptanamine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude tosylate in a suitable solvent such as THF or DMF (0.1 M).
-
Add a strong base such as sodium hydride (NaH, 1.5 eq) at 0 °C and allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound
-
Dissolve 6-oxa-1,9-diazaspiro[3.6]decane (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M).
-
Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) and stir the mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery
The this compound scaffold is a valuable building block for the synthesis of diverse compound libraries for screening against a wide range of biological targets. The presence of a Boc-protected secondary amine allows for selective functionalization, while the free secondary amine provides a handle for further diversification. The oxa-diazaspiro[3.6]decane core imparts desirable physicochemical properties, such as increased 3D character and potential for improved solubility.
This scaffold can be readily incorporated into drug discovery workflows, from hit identification to lead optimization.
Caption: Integration of this compound into a drug discovery program.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general laboratory safety precautions for handling fine chemicals should be observed. Based on the safety information for related compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is advisable to consult the supplier's safety data sheet upon purchase.
Conclusion
This compound represents a valuable and commercially accessible building block for medicinal chemists seeking to introduce novel, three-dimensional scaffolds into their drug discovery programs. Its unique topology and handles for chemical diversification make it an attractive starting point for the synthesis of new chemical entities with potentially improved pharmacological profiles. This guide provides a foundational understanding of its properties, availability, and a plausible synthetic approach to encourage its broader application in the scientific community.
References
-
Tetrahedron. 1250998-87-8 | this compound. [Link]
-
SciSupplies. This compound, 95.0%, 100mg. [Link]
-
PubChem. Spiro[3.6]decane. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]
-
ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
SciSupplies. This compound, 95.0%, 100mg. [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. This compound, 95.0%, 100mg [scisupplies.eu]
- 3. tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate,1250998-87-8-Amadis Chemical [amadischem.com]
- 4. 6-Oxa-9-azaspiro[3.6]decan-2-one CAS#: 2920149-17-1 [amp.chemicalbook.com]
- 5. 1250998-87-8 | this compound | Tetrahedron [thsci.com]
An In-depth Technical Guide to 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane: Safety, Handling, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, a unique spirocyclic building block with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core aspects of its safety, handling, and the scientific rationale for its application, underpinned by authoritative sources and practical insights.
Introduction: The Rise of Spirocyclic Scaffolds in Drug Design
In the quest for novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning towards three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as a powerful tool in this endeavor.[1][2] Their inherent rigidity and three-dimensionality allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4]
The incorporation of spirocyclic motifs into drug candidates has been shown to positively influence key ADME (Administration, Distribution, Metabolism, and Excretion) properties. Shifting from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons, such as those found in spirocycles, often correlates with improved solubility, metabolic stability, and a more favorable overall physicochemical profile.[2][3] this compound represents a valuable building block within this class of compounds, offering a unique combination of a constrained azetidine ring, a morpholine-like ether moiety, and a Boc-protected amine for versatile synthetic elaboration.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in both laboratory and biological systems.
| Property | Value | Source |
| CAS Number | 1250998-87-8 | [5] |
| Molecular Formula | C₁₂H₂₂N₂O₃ | [5] |
| Molecular Weight | 242.32 g/mol | [5] |
| Appearance | Solid | Inferred |
| Predicted Boiling Point | 348.2 ± 37.0 °C | [6] |
| InChIKey | FUVLJEQUXZZMEG-UHFFFAOYSA-N | [5] |
Safety and Handling: A Proactive Approach
Hazard Identification
Based on available supplier information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
These classifications suggest that the compound should be handled with care to avoid ingestion, and skin, eye, and respiratory contact.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[7]
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[8]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9]
Caption: Recommended workflow for safe handling of chemical compounds.
Storage and Stability
-
Short-term Storage: For periods of 1-2 weeks, storage at -4°C is recommended.[5]
-
Long-term Storage: For longer periods (1-2 years), the compound should be stored at -20°C.[5]
The Boc (tert-butyloxycarbonyl) protecting group is generally stable under basic and nucleophilic conditions but is labile to strong acids.[10][11] Therefore, the compound should be stored away from strong oxidizing agents and strong acids.
First Aid and Emergency Procedures
In the absence of a specific SDS, the following general first aid measures are recommended in case of exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Disposal
All waste containing this compound should be considered hazardous and disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[5]
Reactivity and Synthetic Considerations
The synthetic utility of this compound stems from its distinct structural features: the Boc-protected amine, the secondary amine within the spirocyclic core, and the oxetane-like moiety.
The Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[12] Its key features include:
-
Stability: It is stable to a wide range of reaction conditions, including catalytic hydrogenation, and is resistant to most basic and nucleophilic reagents.[12]
-
Cleavage: The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.[13] This orthogonality allows for selective deprotection in the presence of other protecting groups.
The Spirocyclic Core
The diazaspiro[3.6]decane core provides a rigid and three-dimensional framework. The secondary amine within this core is available for a variety of synthetic transformations, such as alkylation, acylation, and arylation, allowing for the introduction of diverse substituents to explore the chemical space around the scaffold.
The Oxetane Moiety
The 6-oxa portion of the molecule, while part of a larger ring system, shares some characteristics with oxetanes. Oxetanes are known to be metabolically stable and can act as polar isosteres for gem-dimethyl or carbonyl groups in drug design.[14][15] The oxygen atom can also participate in hydrogen bonding, which can be crucial for ligand-receptor interactions.[16] The inherent ring strain of a four-membered ether ring can also be exploited in certain synthetic transformations, though the larger seven-membered ring in this case will influence its reactivity compared to a simple oxetane.[14]
Proposed Synthesis
While a specific, peer-reviewed synthesis for this compound is not prominently available in the chemical literature, a plausible synthetic route can be conceptualized based on established methodologies for the construction of similar spirocyclic systems. One potential approach could involve a multi-step sequence starting from commercially available materials. The synthesis of related diazaspiro[4.5]decane scaffolds has been achieved through domino reactions involving palladium catalysis.[17] Another general strategy for constructing spirocyclic amines involves the intramolecular cyclization of appropriately functionalized precursors.[18]
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive building block for the synthesis of novel drug candidates across various therapeutic areas. The broader class of diazaspiro compounds has shown promise in the development of treatments for neurological disorders, infectious diseases, metabolic conditions, and cancer.[4][19]
The spirocyclic nature of the scaffold can be leveraged to:
-
Enhance Potency and Selectivity: The rigid conformation can lock in a bioactive conformation, leading to improved interactions with the target protein.[3]
-
Improve Physicochemical Properties: The introduction of a sp³-rich spirocycle can lead to increased solubility and improved metabolic stability compared to flatter, more aromatic analogues.[2]
-
Explore Novel Chemical Space: The unique three-dimensional arrangement of functional groups allows for the exploration of new pharmacophores that may not be accessible with more traditional scaffolds.[4]
Caption: A generalized workflow for the use of building blocks in drug discovery.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique spirocyclic architecture offers the potential to create novel compounds with improved pharmacological profiles. While exercising appropriate safety precautions is essential for its handling, the synthetic tractability of its functional groups opens up a wide range of possibilities for the design and synthesis of next-generation therapeutics. As the demand for innovative drug candidates with enhanced three-dimensionality continues to grow, the utility of scaffolds like this compound is set to increase significantly.
References
-
Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]
-
Carreira, E. M., & Fessard, T. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 17(3), 223-226. [Link]
-
Ferreira, R. J., & Pinheiro, C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 285-300. [Link]
-
Ferreira, R. J., & Pinheiro, C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Sroczyńska, K., & Albrecht, Ł. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 101-148. [Link]
-
Sroczyńska, K., & Albrecht, Ł. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. [Link]
-
Bobko, A. A., et al. (2021). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC - PubMed Central. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]
-
Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]
-
Theodorou, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Decane. [Link]
-
Husson, H. P., & Royer, J. (1987). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
-
SciSupplies. This compound, 95.0%, 100mg. [Link]
-
BIOFOUNT. This compound. [Link]
-
PubChem. 1,4-Diazaspiro[4.5]decane. [Link]
-
PubChem. Tert-butyl 5,9-diazaspiro(3.6)decane-5-carboxylate. [Link]
Sources
- 1. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 1250998-87-8|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 6. tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate,1250998-87-8-Amadis Chemical [amadischem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. BOC Protection and Deprotection [pt.bzchemicals.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 16. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane in Organic Solvents
Executive Summary
In the landscape of modern drug discovery and development, understanding the physicochemical properties of novel chemical entities is not merely a preliminary step but a cornerstone of successful lead optimization and formulation. The solubility of a compound governs its behavior in biological assays, impacts its absorption and bioavailability, and dictates the feasibility of its synthesis and purification at scale. This guide provides an in-depth technical framework for characterizing the solubility of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, a spirocyclic scaffold of interest in medicinal chemistry.
As direct, pre-compiled solubility data for this specific molecule is not widely published, this document serves as a practical whitepaper. It outlines the foundational principles, experimental design, and detailed protocols necessary for a research scientist to determine its solubility profile comprehensively. We will explore the distinction between thermodynamic and kinetic solubility, provide step-by-step methodologies for their determination, and explain the causal reasoning behind solvent selection and analytical quantification.
Compound Profile & Predicted Solubility Behavior
To design a robust solubility screening strategy, we must first analyze the structural attributes of this compound.
-
Structure: The molecule features a unique spirocyclic system composed of a four-membered oxetane ring and a seven-membered azepane ring. One nitrogen atom is part of the spiro junction, while the other is protected by a tert-butyloxycarbonyl (Boc) group.
-
Key Physicochemical Features:
-
Amphiphilic Nature: The molecule possesses both polar and non-polar characteristics. The ether oxygen, the unprotected secondary amine, and the carbonyl group of the Boc moiety contribute polar, hydrogen-bonding potential (one H-bond donor, multiple H-bond acceptors). Conversely, the aliphatic spiro-framework and the bulky tert-butyl group are hydrophobic. This amphiphilic balance is a critical determinant of its solubility profile[1].
-
Boc Group Influence: The Boc protecting group significantly increases the molecule's lipophilicity and steric bulk compared to its parent diamine. This generally decreases solubility in highly polar protic solvents like water but enhances solubility in a range of organic solvents[2].
-
Based on these features, we can hypothesize that this compound will exhibit limited solubility in non-polar alkane solvents but will show good to excellent solubility in polar aprotic solvents and chlorinated solvents, with moderate solubility in polar protic solvents like lower-chain alcohols.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
A frequent point of confusion in solubility studies is the distinction between thermodynamic and kinetic measurements. Understanding this difference is crucial for interpreting data correctly at different stages of drug development.
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration a compound can achieve in a solvent at a given temperature when the solution is in equilibrium with an excess of the solid compound[3]. It is a thermodynamically stable value, essential for formulation and late-stage development. The gold-standard method for its determination is the Shake-Flask method[4][5].
-
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution when added from a high-concentration stock (typically in DMSO)[6][7]. It is a faster, higher-throughput assay well-suited for early discovery screening. However, because precipitation may not have sufficient time to form a stable crystalline lattice, the resulting solid is often amorphous. This can lead to an overestimation of the true thermodynamic solubility[8].
The diagram below illustrates the conceptual difference and the typical experimental starting points for each type of measurement.
Caption: Conceptual workflow for Thermodynamic vs. Kinetic solubility.
Experimental Design: Solvent Selection Rationale
A comprehensive solubility profile requires testing in a diverse set of organic solvents. The principle of "like dissolves like" provides the fundamental basis for this selection[9][10]. Solvents should be chosen to span a range of polarities and hydrogen-bonding capabilities.
Caption: Rationale for solvent selection based on compound properties.
A recommended starting panel of solvents is summarized in the table below.
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Interacts via hydrogen bonding with the amine and ether/carbonyl oxygens. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Acetone | Strong dipole-dipole interactions without donating H-bonds; often excellent solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Good general-purpose solvents for moderately polar organic molecules. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate polarity, can accept hydrogen bonds. |
| Esters | Ethyl Acetate (EtOAc) | Common solvent in synthesis and chromatography with moderate polarity. |
| Aromatics | Toluene | Represents non-polar, aromatic interactions. |
| Alkanes | Heptane or Hexane | Represents purely non-polar, aliphatic interactions. |
Experimental Protocols
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the definitive method[4][5].
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Detailed Steps:
-
Preparation: Weigh approximately 2-5 mg of this compound into a 2 mL glass vial. Add a stir bar.
-
Solvent Addition: Accurately dispense 1.0 mL of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate vigorously for 24 hours to ensure equilibrium is reached[11]. A visual check should confirm that excess solid remains.
-
Phase Separation: Remove the vial and let it stand for at least 1 hour to allow fine particles to settle. Carefully draw the supernatant into a syringe and filter it through a 0.45 µm chemical-resistant (e.g., PTFE) syringe filter into a clean analysis vial. This step is critical to remove all undissolved solids.
-
Sample Analysis:
-
Prepare a standard stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
Prepare one or more dilutions of the filtered sample to ensure the final concentration falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC-UV or LC-MS.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value.
Protocol for Kinetic Solubility (High-Throughput Method)
This protocol is a rapid assessment useful for early-stage screening[7][12].
Detailed Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, for example, 20 mM in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, dispense 198 µL of each organic test solvent into designated wells.
-
Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the DMSO stock solution to the solvent-containing wells. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 200 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitate. Alternatively, use a filter plate (e.g., 0.45 µm) to separate the solution from the solid.
-
Quantification: Transfer the clear supernatant to an analysis plate. Quantify the concentration of the dissolved compound using a rapid method like HPLC-UV, LC-MS, or UV-Vis spectroscopy against a similarly prepared calibration curve.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison.
Table 1: Solubility Profile of this compound
| Solvent | Solvent Type | Method | Solubility (mg/mL) | Solubility (mM) | Observations |
|---|---|---|---|---|---|
| Methanol | Polar Protic | Thermodynamic | Experimental Data | Calculated | e.g., Clear solution |
| Acetonitrile | Polar Aprotic | Thermodynamic | Experimental Data | Calculated | e.g., Clear solution |
| Dichloromethane | Chlorinated | Thermodynamic | Experimental Data | Calculated | e.g., Clear solution |
| Toluene | Aromatic | Thermodynamic | Experimental Data | Calculated | e.g., Insoluble |
| Heptane | Alkane | Thermodynamic | Experimental Data | Calculated | e.g., Insoluble |
| Dimethyl Sulfoxide | Polar Aprotic | Thermodynamic | Experimental Data | Calculated | e.g., Freely soluble |
| ...additional solvents | ... | ... | ... | ... | ... |
Interpretation: The collected data will provide a comprehensive map of the compound's behavior. High solubility in solvents like DCM and EtOAc is beneficial for synthesis workups and purification via column chromatography. Solubility in solvents like DMSO or ACN is critical for preparing stock solutions for biological screening. Low solubility in alkane solvents like heptane can be exploited for precipitation or crystallization procedures.
Conclusion
Determining the solubility of this compound is a critical exercise for its advancement as a valuable chemical scaffold. By employing a systematic approach that includes both rapid kinetic screening and definitive thermodynamic measurements, researchers can build a robust data package. This information is indispensable for guiding synthetic route optimization, enabling reliable biological evaluation, and laying the groundwork for future pre-formulation and drug development activities. The protocols and principles outlined in this guide provide a self-validating framework for generating high-quality, reliable solubility data.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549.
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Pudipeddi, M., & Serajuddin, A. T. M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review, 17(3).
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
MBE. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved from [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]
- Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 9(10), 2948-2958.
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11.
-
University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. ovid.com [ovid.com]
- 9. chem.ws [chem.ws]
- 10. caymanchem.com [caymanchem.com]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Methodological & Application
Synthesis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane from starting materials
An In-Depth Technical Guide to the Synthesis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
Authored by: A Senior Application Scientist
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as enhanced target specificity and better metabolic stability.[1][2] The 6-oxa-1,9-diazaspiro[3.6]decane core is a valuable building block for the synthesis of novel therapeutic agents. The incorporation of an oxa- and diaza- functionality within a spiro[3.6]decane framework offers a unique spatial arrangement of heteroatoms, making it an attractive scaffold for exploring new chemical space. This guide provides a detailed protocol for the synthesis of this compound, a key intermediate for further chemical elaboration.
This document outlines a proposed multi-step synthetic route starting from commercially available materials. The described protocols are based on established chemical transformations and analogies to the synthesis of related spirocyclic systems.[3][4]
Retrosynthetic Analysis and Strategy
The target molecule, this compound, features a spirocyclic core containing an azetidine ring and a morpholine ring fused at a quaternary carbon. A logical retrosynthetic approach involves the disconnection of the azetidine ring, followed by the disconnection of the morpholine ring, leading back to simpler, acyclic precursors.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis is proposed to proceed in four main stages:
-
Protection of a suitable amino alcohol.
-
Epoxidation to introduce a reactive electrophilic site.
-
Ring-opening of the epoxide with a second amino alcohol derivative to form the core backbone.
-
Intramolecular cyclization to form the azetidine ring.
Experimental Protocols
PART 1: Synthesis of tert-butyl (2,2-dimethoxyethyl)carbamate (2)
This initial step involves the protection of the amino group of aminoacetaldehyde dimethyl acetal.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| Aminoacetaldehyde dimethyl acetal (1) | 105.14 | 10.0 g | 95.1 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 22.8 g | 104.5 |
| Triethylamine (Et₃N) | 101.19 | 14.4 mL | 104.5 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
Dissolve aminoacetaldehyde dimethyl acetal (1) in dichloromethane (DCM).
-
Add triethylamine (Et₃N) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (2,2-dimethoxyethyl)carbamate (2) .
PART 2: Synthesis of tert-butyl (2-oxoethyl)carbamate (3)
This step involves the deprotection of the acetal to reveal the aldehyde functionality.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| tert-butyl (2,2-dimethoxyethyl)carbamate (2) | 205.26 | Assumed quantitative yield from previous step | - |
| Formic acid | 46.03 | 100 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
Dissolve the protected amino acetal (2) in a mixture of formic acid and water.
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (2-oxoethyl)carbamate (3) .
PART 3: Synthesis of tert-butyl (2-((3-aminopropoxy)methyl)oxiran-2-yl)methylcarbamate (Intermediate for cyclization)
This part of the synthesis builds the core structure through a series of reactions. A plausible route is outlined based on similar synthetic strategies.[4]
Sub-step 3a: Synthesis of a suitable epoxide precursor. A more direct approach to building the core structure would involve the reaction of a suitable amine with an epoxide. Let's reconsider the strategy to use more direct starting materials.
Revised Strategy: A more convergent approach would involve the reaction of a protected amino alcohol with an epoxide, followed by cyclization.
Caption: Revised synthetic workflow for this compound.
Revised Experimental Protocols
PART 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| 3-Amino-1-propanol | 75.11 | 10.0 g | 133.1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 31.9 g | 146.4 |
| Dichloromethane (DCM) | 84.93 | 250 mL | - |
| Triethylamine (Et₃N) | 101.19 | 20.4 mL | 146.4 |
Procedure:
-
Follow the procedure outlined in the first "PART 1" above, substituting 3-amino-1-propanol for aminoacetaldehyde dimethyl acetal.[5]
-
The product, tert-butyl (3-hydroxypropyl)carbamate , is typically obtained as a colorless oil after purification.
PART 2: Synthesis of tert-butyl (3-((oxiran-2-yl)methoxy)propyl)carbamate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| tert-butyl (3-hydroxypropyl)carbamate | 175.23 | Assumed quantitative yield | - |
| Epichlorohydrin | 92.52 | 1.2 eq | - |
| Sodium hydride (NaH, 60% in mineral oil) | 24.00 | 1.5 eq | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
Procedure:
-
Dissolve tert-butyl (3-hydroxypropyl)carbamate in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add epichlorohydrin dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired epoxide.
PART 3: Synthesis of tert-butyl (3-((3-amino-2-hydroxypropyl)oxy)propyl)carbamate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| tert-butyl (3-((oxiran-2-yl)methoxy)propyl)carbamate | 231.29 | Assumed quantitative yield | - |
| Ammonia (7N solution in Methanol) | 17.03 | Large excess | - |
Procedure:
-
Dissolve the epoxide in a 7N solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the reaction to 60 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The crude amino alcohol is often used in the next step without further purification.
PART 4: Synthesis of this compound
This final step involves a one-pot tosylation and intramolecular cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| tert-butyl (3-((3-amino-2-hydroxypropyl)oxy)propyl)carbamate | 248.33 | Assumed quantitative yield | - |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 eq | - |
| Triethylamine (Et₃N) | 101.19 | 3.0 eq | - |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - |
| Sodium hydride (NaH, 60% in mineral oil) | 24.00 | 1.5 eq | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
Procedure:
-
Dissolve the crude amino alcohol in anhydrous DCM and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in DCM.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Wash the reaction mixture with water and brine, then dry over sodium sulfate and concentrate to give the crude tosylated intermediate.
-
Dissolve the crude tosylate in anhydrous THF and cool to 0 °C.
-
Add sodium hydride portion-wise and then allow the reaction to warm to room temperature and stir for 12-18 hours. This step is analogous to intramolecular cyclizations used to form other spiro-azetidines.[3]
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford This compound .
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6][7]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.
-
Epichlorohydrin is toxic and a suspected carcinogen. Handle with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.[8][9][10]
-
Fesik, S. W., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.[1]
-
Carreira, E. M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.[2]
-
BenchChem. (2025). An In-depth Technical Guide to 1-Azaspiro[3.6]decane: Properties, Synthesis, and Characterization. BenchChem.[5]
-
Palchykov, V. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate.[11]
-
BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 1-Azaspiro[3.6]decane Hydrochloride. BenchChem.[3]
-
López-Rodríguez, M. L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.[4]
-
Weinberg, K., Stoit, A. R., Kruse, C. G., & Gallagher, T. (2013). Synthesis and differential functionalisation of pyrrolidine and piperidine based spirodiamine scaffolds. Tetrahedron.[12]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.[13]
-
Ishiwata, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.[14]
-
Tetrahedron. This compound. Tetrahedron.[6]
-
Amadis Chemical. tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate. Amadis Chemical.[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1250998-87-8 | this compound | Tetrahedron [thsci.com]
- 7. tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate,1250998-87-8-Amadis Chemical [amadischem.com]
- 8. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed Protocol for the Synthesis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, albeit theoretical, experimental protocol for the synthesis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, a novel spirocyclic scaffold with potential applications in medicinal chemistry. Due to the absence of a published, validated synthesis for this specific compound, this protocol is constructed based on established principles of organic synthesis, including selective protection of diamines and intramolecular cyclization reactions, drawing parallels from the synthesis of analogous oxa-diaza spirocyclic systems. This guide is intended to provide a robust starting point for researchers aiming to synthesize this and related molecules.
Introduction
Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can facilitate precise interactions with biological targets.[1][2][3] The incorporation of heteroatoms such as oxygen and nitrogen into these frameworks can impart desirable physicochemical properties and provide points for further diversification. The target molecule, this compound, represents a unique combination of an azetidine ring fused to a larger oxazepane ring through a spirocyclic center. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a versatile building block for the synthesis of more complex molecules.[4][5]
Proposed Synthetic Strategy
The proposed synthesis is a multi-step process beginning with commercially available starting materials. The key steps include the mono-Boc protection of a diamine, followed by functionalization and a final intramolecular cyclization to form the desired spirocycle.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are used.
-
1,3-Diaminopropane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Et₃N)
-
3-Chloro-1-propanol
-
Sodium iodide (NaI)
-
Acetonitrile (anhydrous)
-
Mesyl chloride (MsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrers and heating mantles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus (silica gel)
PART 1: Synthesis of tert-Butyl (3-aminopropyl)carbamate
This initial step focuses on the selective mono-Boc protection of 1,3-diaminopropane. The challenge in protecting symmetrical diamines is avoiding the formation of the di-protected byproduct.[4] Several methods have been developed to achieve selective mono-protection.[6][7][8] This protocol employs a widely used method involving the slow addition of di-tert-butyl dicarbonate to the diamine.
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (10.0 g, 134.9 mmol, 5 equivalents) in 200 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (5.88 g, 26.9 mmol, 1 equivalent) in 50 mL of anhydrous DCM.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the stirred solution of the diamine over a period of 4-6 hours using an addition funnel. Maintaining a low temperature and slow addition rate is crucial to favor mono-protection.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1). The product should be visible by staining with ninhydrin.
-
Work-up: After complete consumption of the (Boc)₂O (as indicated by TLC), allow the reaction mixture to warm to room temperature.
-
Extraction: Wash the organic layer with water (3 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of DCM and methanol to afford tert-butyl (3-aminopropyl)carbamate as a colorless oil or white solid.
| Parameter | Value |
| Reactants | 1,3-Diaminopropane, Di-tert-butyl dicarbonate |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6-8 hours |
| Expected Yield | 40-60% |
| Purification | Column Chromatography |
PART 2: Synthesis of tert-Butyl (3-((3-hydroxypropyl)amino)propyl)carbamate
This step involves the N-alkylation of the mono-protected diamine with a suitable three-carbon unit bearing a hydroxyl group.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of tert-butyl (3-aminopropyl)carbamate (1.0 g, 5.74 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add 3-chloro-1-propanol (0.60 g, 6.31 mmol, 1.1 equivalents), triethylamine (1.2 mL, 8.61 mmol, 1.5 equivalents), and a catalytic amount of sodium iodide (NaI).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir overnight.
-
Reaction Monitoring: Monitor the reaction progress by TLC (DCM:MeOH, 9:1).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM and methanol) to yield tert-butyl (3-((3-hydroxypropyl)amino)propyl)carbamate.
| Parameter | Value |
| Reactants | tert-Butyl (3-aminopropyl)carbamate, 3-Chloro-1-propanol |
| Base | Triethylamine (Et₃N) |
| Solvent | Acetonitrile |
| Temperature | 80 °C |
| Reaction Time | 12-16 hours |
| Expected Yield | 50-70% |
| Purification | Column Chromatography |
PART 3: Synthesis of this compound
The final step involves a two-step, one-pot intramolecular cyclization. The primary hydroxyl group is first activated, for instance by conversion to a mesylate, followed by a base-mediated intramolecular nucleophilic substitution by the secondary amine to form the oxazepane ring.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve tert-butyl (3-((3-hydroxypropyl)amino)propyl)carbamate (0.5 g, 2.15 mmol) in anhydrous THF (20 mL) and cool to 0 °C under a nitrogen atmosphere.
-
Mesylation: Add triethylamine (0.45 mL, 3.23 mmol, 1.5 equivalents) followed by the dropwise addition of mesyl chloride (0.27 g, 2.37 mmol, 1.1 equivalents). Stir the reaction mixture at 0 °C for 1 hour.
-
Cyclization: To the same flask, carefully add sodium hydride (60% dispersion in mineral oil, 0.13 g, 3.23 mmol, 1.5 equivalents) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC (Ethyl Acetate:Hexanes, 1:1).
-
Quenching: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to obtain this compound.
| Parameter | Value |
| Reactants | tert-Butyl (3-((3-hydroxypropyl)amino)propyl)carbamate, Mesyl Chloride, Sodium Hydride |
| Base | Triethylamine, Sodium Hydride |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Reflux |
| Reaction Time | 5-7 hours |
| Expected Yield | 30-50% |
| Purification | Column Chromatography |
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[9]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Safety Precautions
-
1,3-Diaminopropane: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Di-tert-butyl dicarbonate: Irritant. Avoid inhalation and contact with skin and eyes.
-
Mesyl chloride: Highly corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Sodium hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are flammable and have associated health risks. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed, plausible, and scientifically grounded protocol for the synthesis of this compound. While this protocol is theoretical, it is based on well-established synthetic transformations and provides a strong foundation for researchers to undertake the synthesis of this novel spirocyclic scaffold. Optimization of reaction conditions may be necessary to achieve higher yields. The successful synthesis of this compound will provide a valuable building block for the development of new chemical entities in drug discovery.
References
- García-López, I., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
- Palchykov, V. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate.
- Sigma-Aldrich. Mono-Boc-Protection of Diamines. Sigma-Aldrich.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
- Cuny, E. (2009). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate.
- BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. BenchChem.
- Cortes-Guzman, F., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
- Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate.
- Ishibashi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
- Redalyc. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.
- BenchChem. (2025). An In-depth Technical Guide to 1-Azaspiro[3.6]decane: Properties, Synthesis, and Characterization. BenchChem.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed.
- ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate.
- Tetrahedron. (n.d.). 1250998-87-8 | this compound. Tetrahedron.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one for SAR Studies. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. 1250998-87-8 | this compound | Tetrahedron [thsci.com]
Application Note & Protocol: Efficient Boc Deprotection of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic frameworks, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structures offer a unique conformational landscape that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 6-oxa-1,9-diazaspiro[3.6]decane moiety, in particular, is a valuable building block in the synthesis of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed during the synthesis of such complex molecules to mask the reactivity of the secondary amine. Efficient and clean removal of the Boc group is a critical step to enable further functionalization or to yield the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the acidic deprotection of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, emphasizing the underlying chemical principles and best practices for a successful outcome.
Mechanism of Acid-Mediated Boc Deprotection
The Boc protecting group is prized for its stability under a wide range of reaction conditions, yet its facile removal under acidic conditions makes it an invaluable tool in multistep synthesis. The deprotection proceeds via a well-established mechanism initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] This protonation enhances the leaving group ability of the tert-butoxy group. Subsequently, the molecule undergoes unimolecular cleavage to form a relatively stable tert-butyl cation and a carbamic acid intermediate.[1][2] The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and furnishing the free secondary amine.[1][2] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.
It is crucial to acknowledge the fate of the tert-butyl cation generated during this process. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or product, leading to unwanted byproducts.[4][5][6] To mitigate this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation.[5]
Experimental Protocol: Deprotection of this compound
This protocol outlines a standard and reliable method for the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. This helps to control the initial exotherm of the reaction.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical excess of 10-20 equivalents of TFA relative to the substrate is recommended. For a more controlled reaction, a solution of TFA in DCM can be added dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The evolution of carbon dioxide gas is a visual indicator that the reaction is proceeding.[2]
-
Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[5]
-
Dissolve the resulting residue in a minimal amount of DCM and transfer it to a separatory funnel.
-
Carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: This will generate CO₂ gas; vent the separatory funnel frequently. Continue adding the bicarbonate solution until the aqueous layer is basic (test with pH paper).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-oxa-1,9-diazaspiro[3.6]decane.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Ensures efficient reaction kinetics while minimizing potential side reactions. |
| Acid | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | Strong acids that effectively cleave the Boc group.[7] TFA is often preferred for its volatility. |
| Acid Equivalents | 10 - 20 equivalents | A significant excess ensures complete and rapid deprotection. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, while room temperature allows the reaction to proceed to completion. |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete conversion, but should be monitored by TLC or LC-MS. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes the excess acid to allow for extraction of the free amine. |
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the Boc deprotection of this compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid. Ensure that the starting material and solvent are anhydrous, as water can interfere with the reaction.
-
Formation of Byproducts: The primary byproduct concern is the alkylation of the newly formed amine or other nucleophilic sites by the tert-butyl cation.[4] While the spirocyclic amine itself is not highly susceptible, for more complex substrates containing sensitive functional groups like indoles or thiols, the addition of a scavenger such as triisopropylsilane (TIS) or anisole is highly recommended.[5]
-
Difficult Purification: The free amine product can sometimes be challenging to purify via silica gel chromatography due to streaking. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to mitigate this issue. Alternatively, purification on a basic alumina column can be effective.
-
Product Isolation as a Salt: If the final product is desired as the TFA or HCl salt, the aqueous work-up can be omitted. After concentrating the reaction mixture, the residue can be triturated with a non-polar solvent like diethyl ether to precipitate the salt, which can then be collected by filtration.
Conclusion
The acid-catalyzed deprotection of this compound is a robust and reliable transformation that is fundamental to the utilization of this important synthetic building block. By understanding the reaction mechanism and adhering to the detailed protocol and best practices outlined in this application note, researchers can confidently and efficiently access the deprotected spirocyclic amine, paving the way for the synthesis of novel and impactful molecules in drug discovery and development.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. The Organic Chemistry Tutor. [Link]
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-Alkylation of 6-oxa-1,9-diazaspiro[3.6]decane
A Strategic Guide to Boc Deprotection and Selective Functionalization
Introduction: The Value of Spirocyclic Scaffolds
In modern medicinal chemistry, the exploration of three-dimensional chemical space is paramount for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as valuable structural motifs because they introduce conformational rigidity and novel exit vectors for substituent placement.[4] The 6-oxa-1,9-diazaspiro[3.6]decane framework, featuring a strained azetidine ring fused to a flexible oxazepane ring, offers a unique topographical landscape for drug design.[5]
This guide provides a comprehensive technical overview and detailed protocols for the synthetic manipulation of this scaffold, focusing on the critical sequence of Boc-protecting group removal followed by N-alkylation. As a Senior Application Scientist, this note is designed to impart not just procedural steps, but the underlying chemical principles and strategic considerations necessary for successful synthesis and derivatization.
Part 1: Boc Deprotection of the Spirocyclic Diamine
The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting group in organic synthesis, favored for its stability under a wide range of conditions and its facile removal under acidic treatment.[6] The deprotection step is the gateway to further functionalization of the nitrogen centers.
Mechanism and Rationale
The acid-catalyzed removal of the Boc group proceeds through a stable tert-butyl cation intermediate.[7][8] The reaction is initiated by protonation of the carbamate carbonyl, followed by cleavage to form the free amine, carbon dioxide, and the tert-butyl cation.
dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
}
Caption: Acid-catalyzed mechanism for Boc group removal.
The generated tert-butyl cation is a potent electrophile. In substrates with nucleophilic functional groups (e.g., tryptophan, methionine), this can lead to unwanted alkylation side-products. While the 6-oxa-1,9-diazaspiro[3.6]decane core itself is not susceptible, this is a critical consideration if other sensitive moieties are present in the molecule.[7]
Experimental Protocol: Boc Deprotection
This protocol describes a standard and robust method for Boc removal using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
N-Boc-6-oxa-1,9-diazaspiro[3.6]decane derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected spirocycle (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq). A common and effective condition is using a 25-50% solution of TFA in DCM.[9][10]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Quenching & Work-up:
-
Once complete, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM. To ensure complete removal of residual TFA, co-evaporation with DCM or toluene can be performed.[9]
-
Slowly add saturated NaHCO₃ solution to the crude residue to neutralize any remaining acid and basify the solution to pH > 9. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Analysis: The resulting free diamine is often used directly in the next step without further purification. Purity can be assessed by ¹H NMR and LC-MS. The product will be the TFA salt if the basic work-up is omitted.
| Parameter | Condition 1 | Condition 2 | Rationale & Notes |
| TFA Concentration | 25% in DCM | 50% in DCM | Higher TFA concentration leads to faster deprotection but may degrade acid-sensitive functional groups. 25% is a good starting point.[9] |
| Reaction Time | 2-4 hours | 30-60 minutes | Reaction time is inversely related to TFA concentration. Always monitor by TLC/LC-MS. |
| Temperature | 0 °C to RT | Room Temperature | Starting at 0 °C provides better control over the reaction, especially for sensitive substrates. |
| Purity | Generally higher | May be lower | A 55% TFA/DCM solution has been shown to yield higher purity in some cases compared to 100% TFA.[11] |
Table 1: Comparative conditions for TFA-mediated Boc deprotection.
Part 2: Selective N-Alkylation
With the free diamine in hand, the subsequent N-alkylation requires careful consideration of reagent choice and reaction conditions to achieve the desired product. The two nitrogen atoms in the 6-oxa-1,9-diazaspiro[3.6]decane scaffold—one in an azetidine ring (N1) and one in an oxazepane ring (N9)—exhibit different reactivity. The N9 nitrogen, being a standard secondary amine, is significantly more nucleophilic and less sterically hindered than the N1 azetidine nitrogen.[12][13] This inherent difference can be exploited for selective mono-alkylation at the N9 position.
dot graph "Overall_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
}
Caption: General synthetic workflow from Boc-protected starting material to the final N-alkylated product.
Method A: Reductive Amination
Reductive amination is a robust and highly selective method for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate.[14][15] It is particularly effective for mono-alkylation and avoids the over-alkylation issues that can plague direct alkylation methods.[16][17]
Rationale: This one-pot reaction involves the initial formation of an iminium ion between the more nucleophilic N9-amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride agent.[16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[16][17]
Protocol: Selective N9-Alkylation via Reductive Amination
-
Setup: To a solution of the deprotected diamine (1.0 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add the desired aldehyde or ketone (1.1 eq).
-
Imine Formation: Add acetic acid (1-2 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N9-alkylated product.
Method B: Direct Alkylation with Alkyl Halides
Direct alkylation is a classic SN2 approach that is effective for introducing simple alkyl groups. Success hinges on controlling stoichiometry and choosing an appropriate base.[18]
Rationale: The reaction requires a base to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[18][19] Inorganic bases like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) are commonly used.[20] Reactivity of the alkylating agent follows the trend: R-I > R-Br > R-Cl.[20]
Protocol: Selective N9-Alkylation via Direct Alkylation
-
Setup: Dissolve the deprotected diamine (1.0 eq) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as powdered K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).
-
Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 eq) to the mixture. For highly reactive halides, addition may be done at 0 °C.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up:
-
Filter off any inorganic salts (if K₂CO₃ was used).
-
Concentrate the filtrate in vacuo.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material via flash column chromatography.
| Feature | Reductive Amination | Direct Alkylation |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides, Sulfonates |
| Selectivity | Excellent for mono-alkylation | Risk of over-alkylation |
| Substrate Scope | Very broad | Best for primary/benzylic halides |
| Byproducts | Water | Halide salts |
| Key Reagent | Mild hydride reducer (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, DIPEA) |
Table 2: Head-to-head comparison of N-alkylation methodologies.
Troubleshooting and Key Considerations
-
Incomplete Boc Deprotection: If starting material remains, increase the reaction time or the concentration of TFA. Ensure anhydrous conditions, as water can inhibit the reaction.
-
Low Yield in Alkylation: For direct alkylation, consider using a more reactive alkyl iodide or adding a catalytic amount of sodium iodide (NaI) to convert an alkyl bromide/chloride in situ (Finkelstein reaction). For reductive amination, ensure the imine formation step is efficient before adding the reducing agent.
-
Di-alkylation: To favor mono-alkylation, use a 1:1 stoichiometry of amine to alkylating agent. Reductive amination is inherently less prone to this issue.[17] If di-alkylation is desired, excess alkylating agent and stronger conditions can be employed.
-
Purification: The basic nitrogen atoms in the product can cause streaking on silica gel columns. Pre-treating the silica with triethylamine or adding a small amount (0.5-1%) to the eluent can significantly improve chromatographic separation.
Conclusion
The 6-oxa-1,9-diazaspiro[3.6]decane scaffold provides a compelling starting point for the design of novel chemical entities. The synthetic sequence of Boc deprotection followed by N-alkylation is a fundamental pathway for its elaboration. By understanding the distinct reactivity of the two nitrogen centers and carefully selecting the appropriate alkylation strategy—reductive amination for broad scope and high selectivity, or direct alkylation for simple modifications—researchers can efficiently and reliably generate diverse libraries of compounds for biological screening and drug development programs.
References
- BenchChem. (2025). Experimental protocol for N-alkylation of 3-(2-Ethylbutyl)azetidine. BenchChem.
- Darsaraee, M. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group.
- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. BenchChem.
- YouTube. (2020). Azetidine: Chemical Reactivity.
- ResearchGate. (2017).
- BORIS Portal. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- BenchChem. (2025).
- Google Patents. (n.d.).
- Kaabi, A. et al. (2022).
- Carrel, A. et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-7.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Google Patents. (n.d.).
- DTIC. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Carlessi, R. et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
- Enamine. (n.d.). Spirocyclic Azetidines for Medicinal Chemistry.
- Semantic Scholar. (2012).
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2017).
- Chemistry LibreTexts. (2020). 21.
Sources
- 1. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 2. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [boris-portal.unibe.ch]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Utilization of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane as a Versatile Chemical Building Block
For inquiries, please contact: [email protected]
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane (tert-butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate). This unique spirocyclic scaffold, featuring a constrained azetidine ring fused to a morpholine-containing cycloheptane analogue, offers a distinct three-dimensional architecture that is highly desirable in modern drug discovery.[1][2] Its judicious incorporation into lead compounds can significantly enhance potency, selectivity, and pharmacokinetic properties. These notes detail a proposed synthetic route to this valuable building block and provide robust, step-by-step protocols for its deprotection and subsequent derivatization, enabling its seamless integration into medicinal chemistry programs.
Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds in contemporary drug design.[1][2] Their inherent three-dimensionality allows for a more precise spatial arrangement of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. The rigid nature of the spirocyclic core reduces the entropic penalty upon binding and can lead to improved metabolic stability and oral bioavailability compared to more flexible, linear analogues. The 6-oxa-1,9-diazaspiro[3.6]decane core, in particular, combines the favorable properties of a morpholine-like moiety with a strained, yet synthetically accessible, azetidine ring, offering a novel vector for exploring chemical space.
The subject of this guide, this compound, is a strategically protected form of this scaffold, allowing for selective functionalization at the azetidine nitrogen. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection during synthesis and can be cleanly removed under acidic conditions to reveal a nucleophilic secondary amine, ready for a variety of chemical transformations.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1250998-87-8 | |
| Molecular Formula | C₁₂H₂₂N₂O₃ | |
| Molecular Weight | 242.32 g/mol | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in common organic solvents (DCM, THF, MeOH) | Inferred from structure |
Proposed Synthesis of this compound
Sources
Application Notes and Protocols for 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane in Drug Discovery
Foreword: Embracing Three-Dimensionality in Modern Drug Design
The imperative in contemporary medicinal chemistry to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensional complexity.[1] Planar, aromatic structures, while historically successful, often present challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering rigid, well-defined three-dimensional conformations that can enhance molecular properties and unlock novel biological activities.[2][3][4] This guide focuses on a specific, yet versatile building block at the forefront of this trend: 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane .
The incorporation of an oxa-diazaspiro[3.6]decane moiety introduces a unique combination of structural rigidity, hydrogen bond acceptors, and a defined spatial arrangement of substituents. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for selective functionalization, making it a highly adaptable scaffold for library synthesis and lead optimization. This document serves as a comprehensive guide for researchers, providing not only the theoretical underpinnings for its use but also practical, field-tested protocols for its application in drug discovery programs.
The Strategic Advantage of the this compound Scaffold
The decision to incorporate a spirocyclic scaffold is a strategic one, aimed at conferring specific, desirable attributes to a drug candidate. The this compound core is no exception, offering a compelling array of benefits rooted in its unique architecture.
Physicochemical Property Modulation
A primary driver for the adoption of spirocyclic motifs is the significant improvement in physicochemical properties. The increased fraction of sp3-hybridized carbon atoms generally correlates with:
-
Enhanced Solubility: The introduction of heteroatoms, particularly the oxygen atom in the oxazepane ring and the two nitrogen atoms, can dramatically increase aqueous solubility. This has been demonstrated in various oxa-spirocycles, which have shown up to a 40-fold improvement in water solubility compared to their carbocyclic counterparts.[1][5][6]
-
Reduced Lipophilicity: The move away from flat, aromatic systems towards more globular, sp3-rich structures typically lowers the lipophilicity (LogP), which can be beneficial for reducing off-target effects and improving pharmacokinetic profiles.[1]
-
Metabolic Stability: The rigid spirocyclic core can shield metabolically labile sites within a molecule from enzymatic degradation, thereby increasing its metabolic stability and half-life.[7]
| Property | General Trend with Spirocycles | Rationale for this compound |
| Aqueous Solubility | Increased | Presence of oxygen and two nitrogen atoms as H-bond acceptors. |
| Lipophilicity (LogP) | Decreased | Higher sp3 character compared to aromatic bioisosteres. |
| Metabolic Stability | Increased | Rigid scaffold can sterically hinder access by metabolic enzymes. |
| Molecular Rigidity | Increased | Locked conformation reduces entropic penalty upon binding. |
Exploring Novel Chemical Space and Target Interactions
The rigid, non-planar geometry of the this compound scaffold allows for the precise projection of substituents into three-dimensional space. This has profound implications for target binding:
-
Enhanced Potency and Selectivity: By locking the conformation of a molecule, the spirocyclic core can optimize the orientation of key binding elements, leading to a more favorable interaction with the target protein and potentially improving both potency and selectivity.[2][3][4]
-
Novel Binding Modes: The unique vectoral display of functional groups from the spirocyclic center can enable interactions with biological targets that are inaccessible to more linear or planar molecules.
The workflow for leveraging this scaffold can be visualized as follows:
Caption: Potential signaling pathways targeted by oxa-diazaspiro[3.6]decane derivatives.
Experimental Protocols
The successful application of this compound hinges on robust synthetic and analytical methodologies. The following protocols provide a detailed, step-by-step guide for its derivatization and subsequent evaluation.
Protocol: N-Alkylation of this compound
This protocol describes a standard reductive amination procedure to introduce diversity at the secondary amine of the oxazepane ring.
Objective: To synthesize a library of N-substituted 6-oxa-1,9-diazaspiro[3.6]decane derivatives for SAR (Structure-Activity Relationship) studies.
Causality: Reductive amination is a reliable and versatile method for forming C-N bonds. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the aldehyde/ketone starting material directly but is highly effective at reducing the intermediate iminium ion, minimizing side reactions.
Materials:
-
This compound
-
Aldehyde or Ketone of interest (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure N-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Protocol: Boc-Deprotection and Subsequent Functionalization
This protocol details the removal of the Boc protecting group to allow for derivatization of the azetidine nitrogen.
Objective: To enable functionalization of the N9 position of the spirocyclic scaffold.
Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group. The reaction is typically clean and proceeds at room temperature. The volatile nature of TFA and its byproducts simplifies the work-up procedure.
Materials:
-
N-substituted this compound (from Protocol 3.1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Boc-protected starting material (1.0 eq) in DCM (approx. 0.2 M).
-
Deprotection: Add TFA (10-20 eq, typically a 25-50% v/v solution in DCM) to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Caution: TFA is corrosive.
-
Neutralization/Isolation:
-
For subsequent acylation/sulfonylation: The crude TFA salt can often be used directly. Dissolve the residue in DCM, add a base (e.g., triethylamine or DIPEA, 3-4 eq), and then add the acylating or sulfonylating agent.
-
For isolation of the free amine: Dissolve the crude residue in a minimal amount of DCM and carefully neutralize with saturated aqueous NaHCO₃. Extract thoroughly with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate. The resulting free amine may be an oil or solid and should be used promptly.
-
Concluding Remarks and Future Outlook
The this compound scaffold is a prime example of a next-generation building block poised to make a significant impact on drug discovery. Its inherent three-dimensionality, coupled with the potential to fine-tune physicochemical properties, offers a compelling strategy to overcome many of the challenges associated with traditional "flat" medicinal chemistry. While its direct incorporation into clinical candidates is an emerging area, the wealth of data on analogous spirocyclic systems provides a clear and promising roadmap for its application. By leveraging the protocols and insights presented in this guide, researchers are well-equipped to explore the vast potential of this versatile scaffold in the pursuit of novel, effective, and safer therapeutics.
References
- Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. University of Bern.
- Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Expert Opinion on Drug Discovery. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305.
- Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- ResearchGate. (2025).
- DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Mykhailiuk, P. K., et al. (2021).
- Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing).
- Zhang, Y., et al. (n.d.).
- Elliot, R. L., et al. (1985). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed.
- Iwanowicz, E. J., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.
- Cativiela, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
The Strategic Incorporation of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane in the Synthesis of Novel Kinase Inhibitors: An Application Guide
This technical guide provides an in-depth exploration of the utility of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane as a strategic building block in the synthesis of next-generation kinase inhibitors. We will delve into the scientific rationale for employing spirocyclic scaffolds, present detailed protocols for the incorporation of this specific moiety into a common kinase inhibitor core, and discuss the potential advantages this structural element imparts on the final compound. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of targeted therapeutics.
The Rationale for Spirocyclic Scaffolds in Kinase Inhibitor Design
The landscape of kinase inhibitor discovery is increasingly focused on moving beyond flat, aromatic structures towards molecules with greater three-dimensionality.[1] Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this evolution.[2][3] The incorporation of such motifs can confer several advantages:
-
Enhanced Physicochemical Properties: A higher fraction of sp³-hybridized carbon atoms generally correlates with improved solubility, metabolic stability, and a more favorable pharmacokinetic profile.[1]
-
Improved Binding Affinity and Selectivity: The rigid, defined geometry of a spirocycle can lock the conformation of a molecule, optimizing the presentation of key binding elements to the target kinase. This can lead to enhanced potency and reduced off-target effects.[1]
-
Novel Chemical Space: The use of unique spirocyclic building blocks allows for the exploration of novel chemical space, which is crucial for developing intellectual property and overcoming existing resistance mechanisms.[2][4]
The this compound scaffold is a particularly interesting building block. It combines the conformational rigidity of the spirocyclic core with two strategically placed nitrogen atoms, one of which is protected with a tert-butyloxycarbonyl (Boc) group. This differential protection allows for selective functionalization, making it a versatile component for library synthesis and lead optimization.
Physicochemical Properties of Key Reagents
A thorough understanding of the properties of the starting materials is essential for successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Reactive Site |
| This compound | C₁₂H₂₂N₂O₃ | 242.32 | Off-white to white solid | Secondary amine at the 1-position |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C₆H₄ClN₃ | 153.57 | Light-colored crystalline solid | Electrophilic carbon at the 4-position of the pyrimidine ring |
Proposed Synthetic Workflow for a Spiro-Substituted Kinase Inhibitor
The following section outlines a detailed, two-step protocol for the synthesis of a hypothetical kinase inhibitor incorporating the this compound scaffold. The chosen reaction is a nucleophilic aromatic substitution (SNAr) with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core in many kinase inhibitors.[5][6][7]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srinichem.com [srinichem.com]
Application Notes and Protocols for the Development of Spirocyclic Scaffolds as Novel Therapeutic Agents
Authored by: A Senior Application Scientist
Introduction: Embracing the Third Dimension in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic ring systems. While successful, this "flatland" approach often leads to challenges in achieving high target selectivity and favorable physicochemical properties. The strategic shift towards molecules with greater three-dimensionality is reshaping modern drug discovery.[1][2][3] At the forefront of this evolution are spirocyclic scaffolds , unique architectures where two rings are joined by a single, common atom.[4][5]
This structural feature imparts a rigid, well-defined three-dimensional geometry that offers significant advantages.[5][6] By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles can improve crucial drug-like properties such as aqueous solubility and metabolic stability while decreasing lipophilicity.[1][3][7] This conformational rigidity can lock a molecule into a bioactive conformation, enhancing potency and selectivity for its biological target.[1][8] The value of this approach is validated by the growing number of FDA-approved drugs and clinical candidates that feature a spirocyclic core, including Spironolactone and Risdiplam.[7][9][10]
However, the synthetic complexity of these scaffolds has historically been a barrier to their widespread adoption.[4][11][12] This guide provides field-proven insights and detailed protocols for the rational design, synthesis, and biological evaluation of spirocyclic compounds, empowering researchers to navigate this promising chemical space and unlock its therapeutic potential.
Part 1: The "Why" and "How" of Spirocyclic Scaffold Design
The decision to incorporate a spirocyclic moiety is a strategic choice driven by the need to solve specific medicinal chemistry challenges. The causality behind this choice is rooted in the scaffold's ability to precisely control molecular shape and properties.
Causality Behind Experimental Choices: Key Reasons for Spirocycle Incorporation
-
To Enforce Bioactive Conformation: Flexible molecules expend entropic energy upon binding to a target. By rigidly holding key pharmacophoric elements in the correct spatial orientation, a spirocyclic core can lead to a significant increase in binding affinity and potency.[1][3][13]
-
As a Bioisosteric Replacement: Spirocycles can serve as novel, non-classical bioisosteres for more common motifs like piperazines, morpholines, or even gem-dimethyl groups.[14][15][16] This exchange can drastically improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, for instance by reducing metabolic liability at a previously susceptible position or improving solubility.[3]
-
To Escape "Flatland" and Improve Physicochemical Properties: Increasing the Fsp³ character of a molecule is strongly correlated with higher clinical success rates.[7][17] Introducing a spirocycle is an effective strategy to increase saturation, which can break planarity, reduce interactions with off-target flat-binding proteins (like hERG), and improve solubility.[1][3][7]
-
To Explore Novel Chemical Space: The unique topology of spirocycles allows access to previously unexplored areas of chemical space, providing a critical avenue for developing novel intellectual property (IP).[18]
A Self-Validating Design Workflow
The design process for a novel spirocyclic therapeutic is an iterative, self-validating system. Computational predictions must be continuously validated by synthetic feasibility and experimental biological data, which in turn refines the next round of design.
Caption: Iterative workflow for spirocyclic drug design.
Part 2: Synthetic Protocol for a Biologically Relevant Spiro-oxindole
Spiro-oxindoles are a privileged scaffold found in numerous natural products and pharmacologically active agents, exhibiting activities ranging from anticancer to antiviral.[13][19] The following is a robust, multi-component protocol for the synthesis of a spiro[indoline-pyran]oxindole derivative, a core found in potent therapeutic candidates.
Objective: To synthesize 2'-amino-5'-cyano-2-oxo-spiro[indoline-3,4'-pyran]-6'-carboxamide via a catalyst-free, three-component reaction.
Principle of the Method: This protocol leverages the efficiency of a domino reaction. It begins with a Knoevenagel condensation between isatin and malononitrile to form an activated alkene intermediate. This is immediately followed by a Michael addition of a 1,3-dicarbonyl compound (in this case, cyanoacetamide) and a subsequent intramolecular cyclization to yield the final spirocyclic product. Performing this in an aqueous ethanol medium offers a greener and more efficient alternative to traditional organic solvents.[20][21]
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Isatin | ≥98% | Sigma-Aldrich | |
| Malononitrile | ≥99% | Sigma-Aldrich | Toxic, handle with care. |
| Cyanoacetamide | ≥99% | Sigma-Aldrich | |
| Ethanol (EtOH) | 200 Proof | VWR | |
| Deionized Water | Type 1 | Millipore | |
| Round-bottom flask | 50 mL | Pyrex | |
| Magnetic stirrer/hotplate | IKA | ||
| Reflux condenser | Pyrex | ||
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | Merck | |
| Column Chromatography Silica Gel | 230-400 mesh | Sorbent Technologies |
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol, 147.1 mg), malononitrile (1.0 mmol, 66.1 mg), and cyanoacetamide (1.0 mmol, 84.1 mg).
-
Solvent Addition: Add a 1:1 mixture of Ethanol:Water (10 mL). The causality for using this solvent system is its ability to adequately solubilize the reactants while the water promotes the reaction rate and often simplifies product precipitation.[20]
-
Reaction Execution: Attach a reflux condenser to the flask and place it in a pre-heated oil bath at 80 °C. Stir the mixture vigorously.
-
Monitoring Progress: Monitor the reaction's progress every 30 minutes using TLC (Eluent: 30% Ethyl Acetate in Hexane). The consumption of the starting material (isatin) and the formation of a new, more polar spot indicates product formation. The reaction is typically complete within 2-3 hours.
-
Product Isolation (Workup): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature, and then further cool in an ice bath for 30 minutes. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL) and then a small amount of cold ethanol (5 mL) to remove residual starting materials.
-
Drying and Characterization: Dry the purified solid product under vacuum at 40 °C overnight. The typical yield is 85-95%. The structure and purity must be validated.
Self-Validating Characterization Data:
Confirming the structure is a critical self-validating step. The spirocyclic nature presents a unique spectroscopic signature.
Table 2: Expected Spectroscopic Data for the Synthesized Spiro-oxindole
| Technique | Expected Result | Rationale for Validation |
| ¹H NMR | Signals for aromatic protons (4H), amide protons (2H), amine protons (2H), and a distinct NH proton of the oxindole ring (>10 ppm). | Confirms the presence of all key functional groups and the oxindole core. |
| ¹³C NMR | A key quaternary carbon signal (the spiro atom) around 50-60 ppm. Two distinct carbonyl signals (>160 ppm) for the oxindole and amide. | Unambiguously confirms the presence of the spiro-carbon, a hallmark of the desired scaffold.[22][23] |
| FT-IR | Strong C=O stretching frequencies (~1710 cm⁻¹ for oxindole, ~1660 cm⁻¹ for amide), N-H stretches (~3200-3400 cm⁻¹), and a C≡N stretch (~2200 cm⁻¹). | Provides rapid confirmation of the key functional groups integral to the product's structure.[24][25] |
| HRMS (ESI+) | [M+H]⁺ peak corresponding to the exact calculated mass (C₁₄H₁₀N₄O₃). | Confirms the molecular formula and provides the highest confidence in the identity of the synthesized compound. |
Part 3: Biological Evaluation of Spirocyclic Kinase Inhibitors
To demonstrate the application of spirocyclic scaffolds, we will outline a protocol to evaluate our synthesized compound as a potential inhibitor of a cancer-relevant kinase, such as Polo-like Kinase 4 (PLK4), a target where spirocycles have been successfully employed to improve drug-like properties.[2][3]
Targeted Signaling Pathway: The Cell Cycle
PLK4 is a master regulator of centriole duplication, a critical process in cell division. Its over-activity can lead to aneuploidy and is a hallmark of many cancers. Inhibiting PLK4 is a promising therapeutic strategy to selectively halt the proliferation of cancer cells.
Caption: Inhibition of the PLK4 signaling pathway.
Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized spiro-oxindole against the PLK4 kinase.
Principle of the Method: This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase, and a fluorescent tracer binds to the kinase's ATP pocket. When in close proximity, excitation of the Eu-donor results in energy transfer to the fluorescent tracer (acceptor), producing a high TR-FRET signal. A compound that binds to the ATP pocket, like our spiro-oxindole, will displace the tracer, disrupting FRET and causing a decrease in the signal. This signal decrease is proportional to the compound's binding affinity.
Table 3: Materials and Reagents for Kinase Assay
| Reagent/Material | Concentration/Type | Supplier |
| PLK4 Kinase, tagged | As required | Thermo Fisher |
| LanthaScreen™ Eu-anti-Tag Ab | 5 nM | Thermo Fisher |
| Kinase Tracer | As per kinase | Thermo Fisher |
| Test Compound (Spiro-oxindole) | 10 mM in DMSO | Synthesized |
| Assay Buffer | 1X | Thermo Fisher |
| 384-well microplate | Low-volume, black | Corning |
| Plate reader | TR-FRET capable | BMG Labtech |
Step-by-Step Experimental Protocol:
-
Compound Dilution: Prepare a serial dilution series of the spiro-oxindole test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM concentration. This wide range is crucial to accurately capture the full dose-response curve.
-
Assay Plate Preparation:
-
Add 2.5 µL of assay buffer to all wells.
-
Add 2.5 µL of the appropriate compound dilution to the sample wells. For control wells, add 2.5 µL of DMSO (0% inhibition, high FRET) and 2.5 µL of a known potent inhibitor or buffer (100% inhibition, low FRET).
-
-
Reagent Addition: Prepare a master mix of Kinase/Antibody and a separate mix of the Tracer in assay buffer.
-
Add 5 µL of the Kinase/Antibody mix to all wells.
-
Add 5 µL of the Tracer mix to all wells. The final volume is 15 µL.
-
-
Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data by converting the ratios to percent inhibition relative to the controls.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation and Structure-Activity Relationship (SAR)
The power of this protocol lies in its ability to guide the next design cycle. By synthesizing and testing a small array of analogues, a clear SAR can be established.
Table 4: Hypothetical Dose-Response Data for Lead Compound
| [Inhibitor] (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 52.1 |
| 41 | 28.3 |
| 13.7 | 10.1 |
| 4.6 | 2.5 |
Table 5: Hypothetical SAR for Spiro-oxindole Analogues
| Compound ID | R¹ Group on Oxindole | R² Group on Pyran | PLK4 IC₅₀ (nM) | Rationale/Insight |
| LEAD-001 | H | -CONH₂ | 115 | Initial hit compound. |
| LEAD-002 | 5-Fluoro | -CONH₂ | 45 | 5-Fluoro substitution improves potency, likely through favorable interactions in the binding pocket. |
| LEAD-003 | H | -CO-NH(Me) | 250 | Methylating the amide reduces potency, suggesting the primary amide NH₂ is a key H-bond donor. |
| LEAD-004 | 5-Fluoro | -CO-NH(cyclopropyl) | 18 | Combining the 5-fluoro group with a small, rigid cyclopropyl group significantly boosts potency. |
This self-validating loop of synthesis, testing, and analysis is the engine of drug discovery, allowing for the rapid optimization of initial hits into potent and selective lead candidates.
Conclusion and Future Perspectives
Spirocyclic scaffolds represent a powerful tool for overcoming many of the persistent challenges in modern drug discovery.[8][11] Their inherent three-dimensionality provides a direct route to improving potency, selectivity, and pharmacokinetic properties.[1][3][7] While their synthesis can be more complex than that of traditional flat molecules, the development of robust, high-throughput synthetic methods and the increasing commercial availability of spirocyclic building blocks are making these scaffolds more accessible than ever.[4][12] The continued integration of computational design with innovative synthetic chemistry will further accelerate the exploration of this rich chemical space, paving the way for a new generation of highly effective and safer therapeutic agents.[11]
References
-
Carreira, R. J., P. S. T. M. de Sousa, and R. C. Guedes. 2022. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery 17 (6): 603–18. [Link]
-
Benedetti, Erica, and Laurent Micouin. 2024. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery. [Link]
-
Hiesinger, Kerstin, Dmitry Dar’in, Proschak, E., and Mikhail Krasavin. 2021. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry 64 (1): 150–83. [Link]
-
Deepthi, Ani, Noble V. Thomas, and Vidya Sathi. 2019. "s Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019." Current Green Chemistry 6 (3): 210–25. [Link]
-
Carreira, R. J., P. S. T. M. de Sousa, and R. C. Guedes. 2022. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Taylor & Francis Online. [Link]
-
Carreira, R. J., P. S. T. M. de Sousa, and R. C. Guedes. 2022. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." ResearchGate. [Link]
-
Zheng, Y., and C. M. Tice. 2014. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters 24 (16): 3673–82. [Link]
-
ResearchGate. n.d. "Selected Applications of Spirocycles in Medicinal Chemistry." ResearchGate. [Link]
-
Hiesinger, Kerstin, Dmitry Dar’in, and Mikhail Krasavin. 2020. "Spirocyclic Scaffolds in Medicinal Chemistry." ACS Publications. [Link]
-
Benedetti, Erica, and Laurent Micouin. 2024. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Taylor & Francis Online. [Link]
-
Voss, F., S. Schunk, and H. Steinhagen. 2015. "Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry." In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. [Link]
-
Varela, M. T., et al. 2025. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." DNDi. [Link]
-
ResearchGate. n.d. "Synthetic Routes to Approved Drugs Containing a Spirocycle." ResearchGate. [Link]
-
Zhang, Z., et al. 2023. "Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents." PubMed. [Link]
-
Van Hevele, F., et al. 2025. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." RSC Publishing. [Link]
-
Wang, Y., et al. 2024. "Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors." ACS Publications. [Link]
-
Zheng, Y., and C. M. Tice. 2016. "The utilization of spirocyclic scaffolds in novel drug discovery." Taylor & Francis Online. [Link]
-
SpiroChem. n.d. "Bioisosteric Replacement Strategies." SpiroChem. [Link]
-
Saikia, U. P. 2022. "RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS." RSquareL. [Link]
-
Chemspace. 2021. "Spirocycles as Bioisosteres for Aromatic Fragments." Chemspace. [Link]
-
Hiesinger, K., D. Dar'in, and M. Krasavin. 2021. "Spirocyclic Scaffolds in Medicinal Chemistry." Semantic Scholar. [Link]
-
Bunev, A. S., et al. 2023. "Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications." MDPI. [Link]
-
ResearchGate. n.d. "Spirocyclic Scaffolds in Medicinal Chemistry." ResearchGate. [Link]
-
Chen, J., et al. 2022. "Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation." Organic Chemistry Frontiers. [Link]
-
Rather, M. A., et al. 2024. "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review." PMC - NIH. [Link]
-
Van Hevele, F., et al. 2025. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." Chemical Communications. [Link]
-
Galliford, C. V., and K. A. Scheidt. 2012. "Strategies for the enantioselective synthesis of spirooxindoles." PubMed. [Link]
-
ResearchGate. n.d. "Eco‐Friendly Strategies for Synthesizing Spirooxindoles and Pyranopyrazoles: A Comprehensive Review." ResearchGate. [Link]
-
Moradi, L., et al. 2019. "Convenient synthesis of spirooxindoles using SnO2 nanoparticles as effective reusable catalyst at room temperature and study of their in vitro antimicrobial activity." ResearchGate. [Link]
-
Tighadouini, S., et al. 2021. "Spirocyclic derivatives as antioxidants: a review." RSC Publishing. [Link]
-
Al-Warhi, T., et al. 2023. "Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity." NIH. [Link]
-
Van Hevele, F., et al. 2025. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." ResearchGate. [Link]
-
Bak, A., et al. 2022. "Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling." PubMed. [Link]
-
Bak, A., et al. 2019. "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening." ACS Publications. [Link]
-
EMAN RESEARCH PUBLISHING. n.d. "Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin." EMAN RESEARCH PUBLISHING. [Link]
-
Varela, M. T., et al. 2025. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry. [Link]
-
IJSAT. n.d. "Applications of Spectroscopic Techniques in Characterization of Biological Compounds." IJSAT. [Link]
-
Rubio, E., et al. 2005. "NMR spectroscopic analysis of new spiro-piperidylrifamycins." PubMed. [Link]
-
Silva, A. M. S., et al. n.d. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. [Link]
Sources
- 1. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 16. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 17. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 25. ijsat.org [ijsat.org]
Intramolecular cyclization to form diazaspiro[3.6]decane core
An Application Guide to the Intramolecular Cyclization for the Synthesis of the Diazaspiro[3.6]decane Core
Authored by a Senior Application Scientist
Foreword: The diazaspiro[3.6]decane scaffold, which features a four-membered azetidine ring fused spirocyclically to a seven-membered azacycloheptane, represents a novel and largely unexplored structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it an attractive candidate for modulating biological targets. However, a review of the current scientific literature reveals a notable scarcity of established synthetic routes to this specific heterocyclic system[1][2]. This guide, therefore, serves as a forward-looking technical note. It leverages established principles of intramolecular cyclization and proven protocols from analogous, well-documented diazaspiro systems to provide researchers with a robust theoretical framework and actionable, plausible synthetic strategies for accessing the diazaspiro[3.6]decane core.
Mechanistic Considerations & Strategic Blueprint
The construction of a spirocyclic system, particularly one containing the strained four-membered azetidine ring, presents unique synthetic challenges. The success of an intramolecular cyclization strategy hinges on favoring the desired ring-forming event over competing intermolecular reactions (e.g., polymerization) and overcoming the potential energy barriers associated with ring strain.
Key Strategic Pillars:
-
Precursor Design: The choice of the linear precursor is paramount. It must contain the requisite nitrogen nucleophiles and electrophilic centers positioned to facilitate the sequential formation of the seven- and four-membered rings. The Thorpe-Ingold effect can be exploited by introducing gem-disubstitution at the spiro-center to promote cyclization.
-
Reaction Pathway Selection: Several intramolecular cyclization pathways can be envisioned. The choice of pathway dictates the nature of the functional groups required in the precursor. Common strategies include:
-
Nucleophilic Substitution: A classical approach where a nitrogen nucleophile displaces a leaving group on an alkyl chain.
-
Reductive Amination: The reaction of an amine with a ketone or aldehyde to form an imine, which is subsequently reduced in situ to close the ring.
-
Transition Metal-Catalyzed Cyclization: Palladium-catalyzed reactions, for example, can facilitate the formation of C-N bonds under mild conditions, often involving oxidative addition and reductive elimination steps[3].
-
Radical Cyclization: The cyclization of nitrogen-centered radicals offers a powerful method for constructing nitrogen heterocycles, tolerating a wide range of functional groups[4][5].
-
The following workflow diagram illustrates the conceptual approach from precursor design to the final spirocyclic product.
Caption: Reaction pathway for the synthesis of a spiro-hydantoin.
Step-by-Step Protocol:
-
Ureido Intermediate Synthesis:
-
To a solution of 1-(aminomethyl)cycloheptan-1-amine hydrochloride (1.0 eq) in a 1:1 mixture of water and acetic acid, add potassium cyanate (KOCN, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, neutralize the mixture with a saturated solution of NaHCO₃ and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting ureido derivative is often pure enough for the next step.[6]
-
-
Intramolecular Cyclization and Hydrolysis:
-
Dissolve the ureido intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 45-50 °C.
-
Stir the reaction under an inert atmosphere (Argon or Nitrogen) for 24-48 hours.[6]
-
After cooling, carefully quench the reaction by adding a 10% HCl solution and continue stirring for an additional 12-24 hours at 45 °C to facilitate hydrolysis and complete ring closure.
-
Pour the reaction mixture into an ice-water mixture and extract with chloroform or dichloromethane (4x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the target 1,3-diazaspiro[3.6]decane-2,4-dione.
-
Self-Validation & Troubleshooting:
-
Purity of Intermediate: The purity of the ureido intermediate is crucial. If impurities are present, purify by recrystallization or chromatography before proceeding.
-
Anhydrous Conditions: The cyclization step with NaH is highly moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reaction Time: The cyclization can be slow. Monitor progress by TLC/LC-MS and extend the reaction time if necessary.
Protocol 2: One-Pot Reductive Cyclization to a Diazaspiro[3.6]decane Sultam Analog
This protocol is inspired by a robust and scalable method for synthesizing spirocyclic β- and γ-sultams via the reductive cyclization of cyanoalkylsulfonyl fluorides.[7] By analogy, a precursor containing a nitrile and a sulfonyl fluoride can be used to construct a diazaspiro-sultam core.
Mechanistic Rationale: The protocol relies on the chemoselective reduction of a nitrile group to a primary amine using sodium borohydride in the presence of a nickel(II) salt. The newly formed amine then immediately undergoes an intramolecular sulfonylation by reacting with the sulfonyl fluoride group at the other end of the molecule, forming the spirocyclic sultam in a single pot.[7]
Step-by-Step Protocol:
-
Precursor Synthesis: Synthesize the required (1-(cyanomethyl)cycloheptyl)methanesulfonyl fluoride precursor via standard organic chemistry methods.
-
One-Pot Reductive Cyclization:
-
To a solution of the cyanoalkylsulfonyl fluoride precursor (1.0 eq) in methanol (MeOH), add NiCl₂·6H₂O (0.5 eq).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 5.0 eq) slowly in small portions. Vigorous gas evolution will occur.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water and concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the target diazaspiro[3.6]decane sultam derivative.
-
Quantitative Data from Analogous System:
The following table summarizes yields achieved for the synthesis of spirocyclic γ-sultams using the analogous protocol, demonstrating its efficiency.[7]
| Precursor Type | Product Scaffold | Yield (%) | Scale |
| Alicyclic Cyano-SO₂F | Spirocyclic γ-sultam | 61-84% | Up to 30g |
| Heterocyclic Cyano-SO₂F | Spirocyclic γ-sultam | 75-81% | Multigram |
Characterization and Validation
The successful synthesis of the diazaspiro[3.6]decane core must be confirmed through rigorous spectroscopic analysis.
-
¹H and ¹³C NMR: Will confirm the overall structure, connectivity, and the presence of the highly strained azetidine ring, which will have characteristic chemical shifts.
-
HRMS (High-Resolution Mass Spectrometry): Will confirm the exact mass and elemental composition of the synthesized molecule.
-
X-ray Crystallography: If a suitable crystal can be obtained, this will provide unambiguous proof of the spirocyclic structure and its three-dimensional conformation.
References
- Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
- Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substr
- Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substr
- Cyclization Strategies Using Imide Derivatives for the Synthesis of Polycyclic Nitrogen‐Containing Compounds.
- Cyclization Reactions of Nitrogen-centered Radicals. Organic Reactions.
- Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. Bentham Science.
- preventing side reactions during the synthesis of 1-Azaspiro[3.
- Synthesis of Nitrogen-Containing Heterocycles through Catalytic Dehydrative Cyclization Reactions.
- One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing).
- Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides.
- comparative study of different synthetic routes to 1-Azaspiro[3.6]decane. Benchchem.
- The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds. Benchchem.
- Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cycliz
- Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism. Benchchem.
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
- Proposed mechanism of the intermolecular spirocyclization of N‐(arylsulfonyl)acrylamides.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH.
- Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. PMC - NIH.
- Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron.
- An In-depth Technical Guide to 1-Azaspiro[3.
- A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Intramolecular cyclization–decyclization of new sterically hindered diiminophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, a valuable spirocyclic building block in medicinal chemistry and drug development.[1][2][3][4][5] The described methodology utilizes normal-phase flash column chromatography to effectively remove common synthesis-related impurities. Key experimental choices, from stationary phase selection to mobile phase optimization, are explained to ensure reproducibility and high purity of the final product. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of complex heterocyclic amines.
Introduction
Spirocyclic systems, such as the 6-oxa-1,9-diazaspiro[3.6]decane core, are increasingly incorporated into drug candidates due to their unique three-dimensional architecture, which can lead to improved pharmacological properties. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of such molecules to mask the reactivity of one of the amine functionalities.[6][7] Following synthesis, however, the crude product mixture often contains unreacted starting materials, byproducts, and residual reagents, necessitating a robust purification strategy to isolate the desired this compound in high purity.
Column chromatography is a fundamental technique for the purification of organic compounds, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8][9] For polar compounds like Boc-protected amines, normal-phase chromatography, which employs a polar stationary phase and a less polar mobile phase, is often the method of choice.[8] This application note details an optimized protocol for this specific separation, addressing common challenges such as peak tailing associated with basic amines.[10]
Core Principles of the Chromatographic Separation
The successful purification of this compound hinges on exploiting the polarity differences between the target compound and its impurities. The Boc-protected amine is moderately polar, while potential impurities can range from non-polar byproducts to highly polar starting materials or salts.
Stationary Phase Selection
Silica gel (SiO₂) is the standard stationary phase for normal-phase chromatography due to its high polarity and well-established separation characteristics.[8][9] The surface of silica gel is populated with silanol groups (Si-OH), which can interact with polar functional groups of the analyte through hydrogen bonding. For basic compounds like amines, these acidic silanol groups can cause strong, sometimes irreversible, adsorption, leading to poor peak shape (tailing) and reduced recovery.[10]
To mitigate this, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine (TEA), which competitively binds to the active sites on the silica gel, resulting in sharper peaks and improved separation.[10]
Mobile Phase Optimization
The mobile phase, or eluent, carries the sample through the column. In normal-phase chromatography, a non-polar solvent is typically used as the weak eluent, and a more polar solvent is added to increase the eluting strength.[8] A common and effective combination is a mixture of a hydrocarbon solvent like hexanes or heptane with a more polar solvent such as ethyl acetate (EtOAc).
The optimal ratio of these solvents is determined empirically, often guided by preliminary analysis using Thin Layer Chromatography (TLC).[9][10] The goal is to find a solvent system that provides a retention factor (Rf) for the target compound in the range of 0.2-0.4, which generally translates to good separation on a column.[10]
Experimental Workflow Diagram
The following diagram illustrates the key stages of the purification process, from sample preparation to the isolation of the pure product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. pharmanow.live [pharmanow.live]
- 10. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane can arise from a multitude of factors, from reagent quality to subtle inefficiencies in cyclization or protection steps. This guide is structured to address issues in a logical, step-by-step manner, assuming a plausible synthetic route.
Plausible Synthetic Pathway
A common strategy for constructing such spirocycles involves the sequential formation of the two heterocyclic rings, followed by selective protection. The diagram below outlines a hypothetical, yet chemically sound, pathway that will serve as the basis for our troubleshooting discussion.
Caption: Hypothetical synthetic pathway for this compound.
Q1: I am observing a complex mixture of products after the initial alkylation/cyclization steps and very little of the desired spirocyclic core. What could be the issue?
A1: This is a common problem in syntheses involving bifunctional reagents. The primary culprits are often intermolecular side reactions competing with the desired intramolecular cyclization.
-
Causality: At high concentrations, the reactive ends of your intermediates are more likely to react with other molecules rather than with themselves. This leads to the formation of dimers, oligomers, or polymers.
-
Troubleshooting Steps:
-
High Dilution Conditions: The principle of high dilution favors intramolecular reactions. Try performing the cyclization step at a much lower concentration (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump.
-
Solvent Choice: The solvent can influence the conformation of the substrate, which in turn affects the proximity of the reacting groups. Screen a variety of solvents with different polarities (e.g., THF, acetonitrile, DMF) to find one that favors the cyclization.[1]
-
Temperature Optimization: Reaction temperature can significantly impact the rates of competing reactions. While higher temperatures can accelerate the desired reaction, they might also promote side reactions. Experiment with a range of temperatures to find the optimal balance.
-
Q2: The formation of the second ring (the azetidine) is proving to be difficult, leading to a low yield of the spirocycle. What factors should I consider?
A2: The formation of strained rings like azetidines can be challenging. Success often depends on the choice of reagents and reaction conditions.
-
Causality: Ring strain and the entropic cost of forming a small ring can make the cyclization thermodynamically and kinetically challenging.
-
Troubleshooting Steps:
-
Choice of Base and Leaving Group: For an intramolecular nucleophilic substitution, the combination of the base and the leaving group is critical. A strong, non-nucleophilic base (e.g., NaH, KHMDS) is often necessary to deprotonate the nucleophile without competing in the substitution. A good leaving group (e.g., tosylate, mesylate, or a halide) on the electrophilic carbon is also essential.
-
Template Effects: In some cases, metal ions can act as templates, holding the reactive ends of the molecule in proximity to facilitate cyclization. Consider the addition of salts like lithium perchlorate, although this should be done with caution and on a small scale initially.
-
Alternative Synthetic Routes: If direct cyclization is consistently failing, consider alternative strategies for forming the azetidine ring, such as a [2+2] cycloaddition or a photochemical approach, if applicable to your specific intermediates.
-
Q3: During the Boc protection step, I am getting a mixture of the mono-Boc product, di-Boc product, and unreacted starting material. How can I improve the selectivity for mono-protection?
A3: Achieving selective mono-protection of a diamine can be tricky due to the similar reactivity of the two nitrogen atoms.[2]
-
Causality: The nucleophilicity of the two nitrogens in the spirocyclic diamine may not be sufficiently different to allow for selective protection. Once one nitrogen is Boc-protected, the electron-withdrawing nature of the carbamate can reduce the basicity and nucleophilicity of the second nitrogen, but this effect may not be strong enough to prevent di-protection, especially if an excess of the Boc-anhydride is used.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). Use slightly less than one equivalent (e.g., 0.9-0.95 equivalents) to favor mono-protection.
-
Slow Addition: Add the (Boc)₂O solution dropwise to the solution of the diamine at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and improve selectivity.
-
pH Control: One established method for selective mono-Boc protection of diamines involves the use of one equivalent of an acid (like HCl) to protonate one of the amino groups, rendering it unreactive towards (Boc)₂O.[2] After the reaction, a base is added to neutralize the salt and liberate the mono-protected product.
-
Alternative Protecting Group Strategy: If selective mono-Boc protection remains challenging, consider protecting both amines with a group that can be selectively removed from one position. Another approach is to use a different protecting group for one of the amines earlier in the synthesis.
-
| Problem | Potential Cause | Recommended Solution |
| Low yield of spirocyclic core | Intermolecular polymerization | Perform cyclization under high dilution conditions. |
| Poor choice of solvent | Screen solvents of varying polarities. | |
| Incomplete azetidine formation | Inefficient cyclization | Optimize base and leaving group combination. |
| Ring strain | Consider alternative synthetic strategies. | |
| Poor selectivity in Boc protection | Similar reactivity of amines | Control stoichiometry of (Boc)₂O; use slow addition at low temperature. |
| Employ pH control with one equivalent of acid. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group in the synthesis and subsequent use of this molecule?
A1: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[3][4] Its primary functions are:
-
Modulating Reactivity: It temporarily "masks" one of the amine functionalities, preventing it from participating in subsequent reactions. This allows for selective modification of other parts of the molecule.
-
Improving Solubility: The bulky and non-polar tert-butyl group can enhance the solubility of the molecule in common organic solvents, which is beneficial for purification by chromatography.
-
Facilitating Purification: The presence of the Boc group alters the polarity of the molecule, often making it easier to separate from unreacted starting materials or byproducts.
-
Lability under Acidic Conditions: The Boc group is stable to many reaction conditions but can be easily removed with acids like trifluoroacetic acid (TFA), which is a key advantage for its use in multi-step syntheses.[5]
Q2: Are there any specific analytical techniques that are particularly useful for monitoring the progress of this synthesis?
A2: Yes, a combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly monitoring the consumption of starting materials and the formation of products. Staining with ninhydrin can be very effective for visualizing primary and secondary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for tracking the formation of intermediates and the final product, as well as for identifying byproducts. The mass-to-charge ratio provides crucial information about the molecular weight of the species in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the intermediates and the final product. The complex splitting patterns in the proton NMR can provide insights into the rigid spirocyclic structure.
Q3: What are some of the key safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards to be aware of in this type of synthesis include:
-
Strong Bases: Reagents like sodium hydride (NaH) are flammable and react violently with water. They should be handled under an inert atmosphere.
-
Acids and Bases: Strong acids like TFA and strong bases should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents are flammable and/or toxic. Ensure adequate ventilation and avoid ignition sources.
High-Yield Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common methods for the synthesis of similar spirocyclic amines and should be adapted and optimized for the specific starting materials used.
Step 1: Mono-N-alkylation of a Protected Amino Alcohol
-
To a solution of N-Boc-3-amino-1-propanol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a suitable dielectrophile (e.g., a bis(2-chloroethyl) ether derivative) (1.0 eq) dropwise.
-
Heat the reaction to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Intramolecular Cyclization (Azetidine Formation)
-
Deprotect the Boc group from the product of Step 1 using standard conditions (e.g., 4M HCl in dioxane or TFA in DCM).
-
Dissolve the resulting amino alcohol in anhydrous THF.
-
Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 2.2 eq) at room temperature.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress.
-
Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product.
-
Purify the crude spirocyclic diamine.
Step 3: Selective Mono-Boc Protection
-
Dissolve the spirocyclic diamine (1.0 eq) in a suitable solvent like dichloromethane or a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.95 eq) in the same solvent over 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting material and minimize the formation of the di-Boc product.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the final product, this compound.
References
-
Wang, S., et al. (2022). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. Retrieved from [Link]
-
Prier, C. K., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. Retrieved from [Link]
-
Prier, C. K., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of N-Heterocycles. Retrieved from [Link]
-
Prier, C. K., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Figshare. Retrieved from [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Tetrahedron. This compound. Retrieved from [Link]
-
Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
-
Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. Retrieved from [Link]
-
Siau, W.-Y., & Bode, J. W. (2012). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Synthetic route to a spirocyclic amide. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
-
ResearchGate. (2018). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Retrieved from [Link]
-
SciSupplies. This compound, 95.0%, 100mg. Retrieved from [Link]
-
Beilstein-Institut. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Spirocyclization
Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their spirocyclization protocols. Spirocycles, with their unique three-dimensional structures, are increasingly important in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of these powerful synthetic transformations.
I. Foundational Principles of Spirocyclization
Spirocyclization reactions form two rings that share a single common atom, known as the spiro atom. The construction of these intricate architectures often presents unique challenges in controlling reactivity and stereoselectivity. A fundamental understanding of the reaction mechanism is paramount for effective troubleshooting. While mechanisms can vary significantly depending on the specific transformation (e.g., palladium-catalyzed, gold-catalyzed, or dearomative processes), they generally involve key steps such as oxidative addition, intramolecular carbopalladation, C-H bond activation, and migratory insertion in catalyzed reactions.[3]
A successful spirocyclization hinges on a delicate balance of several factors:
-
Substrate Reactivity: The electronic and steric properties of the starting materials play a crucial role.
-
Catalyst/Reagent Efficacy: The choice of catalyst, ligand, and any additives is often the most critical parameter to optimize.
-
Reaction Environment: Solvent, temperature, and concentration can profoundly influence reaction rates and selectivity.
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you might encounter during your spirocyclization experiments in a question-and-answer format.
Low or No Product Yield
Question: My spirocyclization reaction is resulting in a low yield or no desired product. What are the most common culprits and how can I address them?
Answer: Low yields are a frequent challenge in synthetic chemistry and can stem from a variety of sources.[4][5] A systematic approach to troubleshooting is essential.
Initial Checks & Common Errors:
-
Reagent Purity and Stoichiometry: Ensure all starting materials, reagents, and solvents are pure and dry.[4] Inaccuracies in weighing or measuring reagents can significantly impact the reaction outcome.
-
Inert Atmosphere: Many spirocyclization catalysts are sensitive to air and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Reaction Time and Temperature: Monitor the reaction progress using appropriate analytical techniques like TLC, LC-MS, or NMR.[6][7] The reaction may not have reached completion, or the product might be degrading over time.
Systematic Optimization Strategy:
If the initial checks do not resolve the issue, a more thorough optimization of the reaction conditions is necessary.
1. Catalyst and Ligand Screening:
The choice of catalyst and ligand is often the most critical factor. The electronic and steric properties of the ligand can dramatically influence the catalytic activity and selectivity.
-
Rationale: Different ligands can stabilize the metal center to varying degrees, affecting the rates of key elementary steps in the catalytic cycle.[8][9] For instance, in a nickel-catalyzed α-spirocyclization of lactones, different Mandyphos ligands showed complementary performance, with one improving yield and the other enhancing enantioselectivity.[8]
-
Experimental Protocol:
-
Set up a parallel screen of different ligands with your chosen metal catalyst.
-
Use a standard set of reaction conditions (solvent, temperature, concentration) for all reactions in the screen.
-
Analyze the yield of each reaction to identify the most promising ligand(s).
-
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Ni(COD)₂ | Ni(COD)₂ | Ni(COD)₂ |
| Ligand | SL-M001-1 | SL-M009-1 | (S,S)-BDPP |
| Base | LHMDS | LHMDS | LHMDS |
| Solvent | TBME | TBME | TBME |
| Temperature | 23 °C | 23 °C | 23 °C |
| Yield | 90% | 97% | 91% |
| ee | 83% | 69% | 57% |
| Table 1: Example of a ligand screening for a nickel-catalyzed spirocyclization. Data adapted from reference[8]. |
2. Solvent Effects:
The solvent can have a profound impact on reaction rates and selectivity by solvating reactants, intermediates, and transition states.[10][11]
-
Rationale: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of charged intermediates.[12] For example, in a dearomative spirocyclization of ynamides, dichloromethane (DCM) was found to be a crucial solvent, with other common solvents like diethyl ether, THF, and toluene resulting in decreased yields.[13]
-
Troubleshooting Steps:
-
If your reaction is sluggish, consider switching to a more polar solvent to potentially stabilize charged intermediates.
-
Conversely, if you are observing side reactions, a less polar solvent might be beneficial.
-
Be mindful of solvent-catalyst interactions, as some solvents can act as coordinating ligands and inhibit catalysis.
-
3. Temperature and Concentration Optimization:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to decomposition of reactants, products, or the catalyst.[14][15] Conversely, some reactions require elevated temperatures to overcome activation barriers. For instance, in certain nickel-catalyzed spirocyclizations, an elevated temperature of 40 °C was necessary to achieve good yields.[8]
-
Concentration: The concentration of reactants can influence the relative rates of intra- versus intermolecular reactions. For intramolecular spirocyclizations, running the reaction at high dilution can favor the desired cyclization over competing intermolecular side reactions.
Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low yields in spirocyclization reactions.
Poor Stereoselectivity
Question: My spirocyclization is producing a mixture of diastereomers or enantiomers. How can I improve the stereoselectivity?
Answer: Controlling stereoselectivity is a central challenge in spirocycle synthesis.[16] The formation of the spirocenter often creates a new stereocenter, and controlling its configuration is crucial.
1. Diastereoselectivity:
Diastereoselectivity is often influenced by steric interactions in the transition state.
-
Substrate Control: The inherent stereochemistry of the substrate can direct the formation of a new stereocenter.
-
Reagent Control: The choice of a bulky reagent or catalyst can favor the formation of one diastereomer over another due to steric hindrance.
2. Enantioselectivity:
Achieving high enantioselectivity typically requires the use of a chiral catalyst or auxiliary.
-
Chiral Ligands: The use of chiral ligands that coordinate to a metal catalyst is a common strategy. The chiral environment created by the ligand can differentiate between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer.[8]
-
Solvent Effects: The solvent can also play a role in enantioselectivity by influencing the conformation of the catalyst-substrate complex.[17][18][19] For some reactions, a change in solvent can lead to a significant improvement in enantiomeric excess (ee).[17]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy of the system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature shift as a process optimization step for the production of pro-urokinase by a recombinant Chinese hamster ovary cell line in high-density perfusion culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 17. Aromatic Interactions as Control Elements in Stereoselective Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Solvent-controlled stereoselectivity in the hydrosilylation of alk-1-ynes catalysed by rhodium complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Common side reactions in the synthesis of diazaspiro compounds
Welcome to the Technical Support Center for the synthesis of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Leveraging extensive experience in synthetic organic chemistry, this resource aims to explain the causality behind common experimental challenges and offer robust, validated solutions.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to directly address common problems encountered during the synthesis of diazaspiro compounds. Each entry details the potential causes of the issue and provides actionable troubleshooting steps.
Issue 1: Low or No Yield of the Desired Diazaspiro Compound in [3+2] Cycloaddition Reactions
Question: I am attempting a [3+2] cycloaddition to synthesize a spiro-pyrrolidine derivative, but I am observing very low yields or no product formation. What are the likely causes and how can I optimize my reaction?
Answer:
Low conversion or yield in a [3+2] cycloaddition for diazaspirocycle synthesis is a frequent challenge that can often be traced back to catalyst activity, reaction conditions, or substrate reactivity.
Potential Causes & Solutions:
-
Catalyst Inactivity: Phosphine or metal catalysts are often sensitive to air and moisture. Ensure the catalyst is of high purity and handled under strictly inert conditions. If using a common catalyst like triphenylphosphine, consider that other phosphines with different electronic and steric properties might be more effective for your specific substrates.[1]
-
Sub-optimal Reaction Conditions: These cycloadditions are highly sensitive to solvent and temperature. It is crucial to use an anhydrous solvent, as water can interfere with the catalytic cycle. A systematic screening of solvents with varying polarities and a range of temperatures is recommended to identify the optimal conditions for your particular substrates.[1]
-
Poor Substrate Reactivity: The electronic properties of your dipolarophile and the 1,3-dipole precursor are critical. For instance, electron-withdrawing groups on the dipolarophile are generally required for an efficient reaction. If your substrates are not reacting, consider modifying their electronic or steric properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in [3+2] cycloaddition.
Issue 2: Formation of N-Carbamoyl Amino Acids and Other Byproducts in Bucherer-Bergs Synthesis of Spiro-Hydantoins
Question: During the synthesis of a spiro-hydantoin intermediate via the Bucherer-Bergs reaction, I am isolating significant amounts of an N-carbamoyl amino acid byproduct. What causes this and how can I favor the formation of the desired hydantoin?
Answer:
The Bucherer-Bergs reaction is a powerful method for synthesizing hydantoins from ketones, cyanide, and ammonium carbonate. However, the formation of N-carbamoyl amino acids as byproducts is a common issue arising from incomplete ring closure or hydrolysis of the hydantoin product.[2]
Mechanistic Insight into Side Product Formation:
The reaction proceeds through an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid. Intramolecular cyclization of this intermediate leads to the hydantoin. However, if the cyclization is incomplete or if the hydantoin ring is subsequently hydrolyzed, the N-carbamoyl amino acid is formed.[2][3]
Caption: Desired vs. side reaction pathways in Bucherer-Bergs synthesis.
Troubleshooting Strategies:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion to favor the cyclization to the hydantoin. Monitoring the reaction by TLC or LC-MS is crucial.
-
pH Control: The stability of the hydantoin ring is pH-dependent. Strongly alkaline conditions can promote hydrolysis.[4][5] Careful control of the pH during workup is necessary to prevent the formation of the N-carbamoyl amino acid and subsequent hydrolysis products.
-
Purification: If the formation of the N-carbamoyl amino acid cannot be completely avoided, it can often be separated from the desired hydantoin by recrystallization or column chromatography.
Experimental Protocol: Purification of a Spiro-Hydantoin Intermediate
-
Concentration: After the reaction is complete, concentrate the mixture under reduced pressure to remove volatile components.
-
Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic starting materials.
-
Column Chromatography: If impurities persist, perform column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired spiro-hydantoin from more polar byproducts like the N-carbamoyl amino acid.
-
Recrystallization: For crystalline spiro-hydantoins, recrystallization from a suitable solvent system (e.g., ethanol/water) can provide a highly pure product.
Issue 3: Poor Diastereoselectivity in Spirocycle Formation
Question: My reaction is producing the desired diazaspiro compound, but as a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like diazaspiro compounds, which often contain multiple stereocenters. The diastereomeric ratio is determined by the relative energies of the transition states leading to the different diastereomers.
Factors Influencing Diastereoselectivity and Optimization Strategies:
| Factor | Influence on Diastereoselectivity | Troubleshooting Recommendations |
| Reaction Temperature | Lower temperatures generally favor the kinetically controlled product, often leading to higher diastereoselectivity. Higher temperatures can lead to an equilibrium of diastereomers. | Run the reaction at a lower temperature. A temperature screening is advisable. |
| Solvent Polarity | The polarity of the solvent can stabilize one transition state over another, thereby influencing the diastereomeric ratio. | Screen a range of solvents with varying polarities. |
| Catalyst/Ligand System | The steric and electronic properties of the catalyst and its ligands create a chiral environment that can favor the formation of a specific diastereomer. | For catalyzed reactions, screen a library of chiral ligands. Even small changes to the ligand structure can have a significant impact on diastereoselectivity.[1] |
| Substrate Steric Hindrance | The steric bulk of substituents on the starting materials can direct the approach of the reactants, favoring the formation of the less sterically hindered product. | If possible, modify the substituents on your starting materials to enhance steric differentiation. |
| Additives | The presence of additives, such as a Lewis or Brønsted acid, can influence the reaction mechanism and the geometry of the transition states. | Experiment with the addition of small amounts of acidic or basic additives. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of diazaspiro compounds.
Q1: What are the most common classes of side reactions in diazaspiro synthesis?
A1: Several classes of side reactions are common across various synthetic routes to diazaspiro compounds:
-
Rearrangement Reactions: Carbocationic intermediates, which can form under acidic conditions typical for reactions like the Pictet-Spengler synthesis, are susceptible to Wagner-Meerwein rearrangements.[6][7] This can lead to the formation of constitutional isomers with altered ring structures. In the context of spiroindolenine synthesis, this can manifest as a C3-to-C2 shift of a spirocyclic bond, driven by rearomatization of the indole ring.[8]
-
Incomplete Cyclization/Hydrolysis: As discussed in the troubleshooting guide, incomplete ring formation or subsequent hydrolysis of cyclic intermediates is a common issue, particularly in multi-component reactions like the Bucherer-Bergs synthesis.[2][9]
-
Polymerization: Reactive intermediates, especially in the presence of certain catalysts, can lead to undesired polymerization, reducing the yield of the desired monomeric spirocycle.
-
Competitive Insertion Reactions: In syntheses involving carbenes, such as certain cycloadditions, competitive insertion of the carbene into other bonds (e.g., N-N bonds) can occur, leading to undesired byproducts.[10]
Q2: How does dearomatization in spirocyclization reactions lead to side products?
A2: Dearomative spirocyclization is a powerful strategy for building three-dimensional complexity from flat aromatic precursors. However, the dearomatized spirocyclic intermediates are often high-energy species that can undergo subsequent reactions to form byproducts. A common side reaction is a rearomatization-driven process. For example, in the synthesis of spiroindoles, the initial dearomative cyclization forms a spiroindoleninium intermediate. This intermediate is highly electrophilic at the C2 position and can undergo a Wagner-Meerwein-like 1,2-migration of one of the spirocyclic bonds from C3 to C2. This process is driven by the thermodynamic stability gained from the rearomatization of the indole ring and results in a rearranged, non-spirocyclic product.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. sci-hub.se [sci-hub.se]
- 6. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. acs.figshare.com [acs.figshare.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Spirocyclic Amines
Welcome to the technical support center for navigating the complexities of tert-butyloxycarbonyl (Boc) deprotection, with a special focus on challenging spirocyclic amine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter incomplete reactions and other hurdles during this critical synthetic step. Here, we provide in-depth troubleshooting strategies and frequently asked questions to empower you to overcome these challenges in your laboratory.
Troubleshooting Guide: When Your Deprotection Stalls
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My Boc deprotection of a spirocyclic amine is incomplete, even with standard TFA/DCM conditions and extended reaction times. What's going on?
Answer: Incomplete deprotection of spirocyclic amines is a common yet frustrating issue, often stemming from the unique structural features of these molecules. Several factors could be at play:
-
Steric Hindrance: The rigid, three-dimensional nature of spirocycles can significantly shield the Boc-protected nitrogen. This steric bulk impedes the approach of the acid catalyst, slowing down the cleavage of the carbamate.[1]
-
Insufficient Acid Strength: While trifluoroacetic acid (TFA) is a workhorse for Boc deprotection, highly stable or sterically hindered substrates may require more potent acidic conditions to drive the reaction to completion.[1][2]
-
Substrate Solubility: Poor solubility of your spirocyclic amine in the reaction solvent can create a heterogeneous mixture, leading to an incomplete reaction.[1]
Workflow for Troubleshooting Incomplete Deprotection
To systematically address this issue, follow this decision-making workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Recommended Actions & Protocols
-
Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM).[2] It's often effective to move from a 20% (v/v) solution to a 50% solution or even neat TFA.[3][4]
-
Elevate the Temperature: For sluggish reactions at room temperature, gentle heating to 30-40°C can be beneficial.[2][5] However, be mindful that higher temperatures can also promote side reactions, so careful monitoring is crucial.[4]
-
Switch to a Stronger Acid System: If increasing the TFA concentration is ineffective, consider using 4M HCl in 1,4-dioxane.[4][6][7] This reagent is often more potent for deprotecting stubborn Boc groups.
-
Protocol: Boc Deprotection with 4M HCl in Dioxane
-
Dissolve the Boc-protected spirocyclic amine in a minimal amount of a suitable co-solvent if necessary (e.g., DCM or methanol).
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration.[6] Alternatively, the solvent can be removed under reduced pressure.[6]
-
-
Question 2: I'm observing the formation of unexpected byproducts. What are the likely side reactions, and how can I prevent them?
Answer: The primary culprit behind side product formation during Boc deprotection is the highly reactive tert-butyl cation generated as an intermediate.[8][9] This electrophile can attack any nucleophilic sites on your spirocyclic amine or other molecules in the reaction mixture.[8]
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| t-Butylation | The tert-butyl cation alkylates electron-rich aromatic rings or other nucleophilic functional groups on the substrate.[9] | Add a scavenger to the reaction mixture to trap the tert-butyl cation.[8] |
| Trifluoroacetylation | The deprotected amine is acylated by TFA, which is especially a concern when using neat TFA.[4] | Ensure complete removal of TFA after the reaction by co-evaporation with a non-polar solvent like toluene.[4][5] |
| Dimerization/Polymerization | The deprotected amine reacts with the tert-butyl cation or other reactive intermediates. | Use scavengers and ensure the reaction is not run at an unnecessarily high concentration. |
The Role of Scavengers
Scavengers are crucial for clean deprotection reactions, especially with sensitive substrates. They act as "cation traps," intercepting the tert-butyl cation before it can react with your product.[8]
-
Common Scavengers:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): These are effective at reducing the tert-butyl cation.[2]
-
Anisole or Thioanisole: These aromatic compounds are excellent cation traps.[2][10]
-
Phenol or Cresol: These also serve as effective scavengers.[2]
-
Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected spirocyclic amine in anhydrous DCM.
-
Add the chosen scavenger (e.g., TIS, 2.5-5% v/v).[5]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired concentration (e.g., 20-50% v/v).[5]
-
Stir at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?
A1: The deprotection proceeds through a few key steps:
-
This leads to the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[8][11]
-
The carbamic acid is unstable and decomposes into the free amine and carbon dioxide gas.[8][11]
Caption: Simplified mechanism of Boc deprotection.
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
A2: Regular monitoring is key to determining the optimal reaction time and preventing over-exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. The deprotected amine is more polar than the starting material and will have a lower Rf value.[1][5] Using a ninhydrin stain can be very effective as it specifically visualizes primary and secondary amines, which will appear as colored spots.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the disappearance of the starting material and the appearance of the product, as well as any side products.[2][6][13]
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group at around 1.4 ppm is a clear indicator of deprotection.[5]
Q3: Are there any milder, non-acidic alternatives for Boc deprotection of highly sensitive spirocyclic amines?
A3: Yes, for substrates with other acid-labile functional groups, alternative methods can be employed.
-
Thermal Deprotection: In some cases, simply heating the Boc-protected amine can induce deprotection, although this often requires high temperatures.[14] A "green" chemistry approach involves heating in water at reflux, which has been shown to be effective for a variety of substrates.[15][16]
-
Oxalyl Chloride in Methanol: This system provides a mild alternative for deprotecting N-Boc groups, even in the presence of other acid-sensitive moieties.[2][17]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can also effect Boc deprotection under non-protic conditions, though reaction times can be longer.[18]
Q4: What is the best practice for the workup of a TFA-mediated Boc deprotection?
A4: A proper workup is essential to isolate your deprotected amine in a pure form.
-
Removal of Excess Acid: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and the bulk of the TFA.[5][6]
-
Azeotropic Removal of Residual TFA: To remove the last traces of TFA, co-evaporate the residue with a solvent like toluene (repeat 2-3 times).[4][5]
-
Neutralization: The product is typically the TFA salt. To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[6][19]
-
Extraction and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free amine.[6]
For water-soluble amines, using a basic ion-exchange resin like Amberlyst A-21 can be an effective way to neutralize the TFA salt without an aqueous workup.[19][20]
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014, October 16). ResearchGate. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved from [Link]
-
Recording of deprotection/neutralization (a) and coupling (b) parts of... (n.d.). ResearchGate. Retrieved from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015, October 28). The Royal Society of Chemistry. Retrieved from [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2004). ResearchGate. Retrieved from [Link]
-
Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. (n.d.). Microsaic Systems. Retrieved from [Link]
-
Boc De-protection. (2023, October 18). Reddit. Retrieved from [Link]
-
Standard Removal of Boc Protecting Group. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health. Retrieved from [Link]
-
Alternative Methods for Boc Deprotection. (2023, May 18). Reddit. Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Organic Chemistry, 2, 153-156. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microsaic.com [microsaic.com]
- 14. youtube.com [youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mcours.net [mcours.net]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Preventing side product formation during N-functionalization
A Guide to Preventing and Troubleshooting Side Product Formation
Welcome to the technical support center for N-functionalization. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of forming carbon-nitrogen bonds. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate and solve common challenges in your research, particularly the formation of unwanted side products.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is formatted as a series of questions you might encounter during your experiments, providing direct answers and actionable solutions.
Category 1: N-Alkylation Reactions
Question: I'm trying to synthesize a secondary amine, but my reaction is a mess. Why am I observing significant over-alkylation, leading to tertiary amines and quaternary ammonium salts?
Answer: This is one of the most frequent challenges in direct N-alkylation with reagents like alkyl halides. The root cause is a "runaway reaction" phenomenon.[1][2] The product of the first alkylation (the desired secondary amine) is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[1][3] This enhanced nucleophilicity makes it react faster with the remaining alkylating agent than the starting material, leading to a complex mixture of products.[3][4]
Core Strategies to Prevent Over-Alkylation:
-
Stoichiometric Control: Use a large excess of the starting amine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.[1] While effective, this can be atom-inefficient, especially if the amine is valuable.[5]
-
Protecting Groups: Temporarily "cap" the amine with a protecting group to allow for only a single functionalization. After the reaction, the group is removed. The Gabriel synthesis, which uses a phthalimide group, is a classic example that prevents over-alkylation by rendering the N-alkylated intermediate non-nucleophilic.[1][2] Modern carbamate protecting groups like Boc and Cbz are also extremely effective.[6][7][8]
-
Alternative Synthetic Methods: Switch to a more selective method. Reductive amination is a superior and widely used technique for controlled mono-alkylation.[2][9] This two-step, one-pot process involves forming an imine or iminium ion, which is then reduced, neatly avoiding the over-alkylation issue.[9][10]
Question: My N-alkylation is producing a significant amount of alkene byproduct. How can I favor the desired substitution (Sₙ2) over elimination (E2)?
Answer: The competition between substitution and elimination is a classic mechanistic challenge. Several factors can tip the balance toward the undesired elimination pathway.[11]
Key Factors and Solutions:
-
Steric Hindrance: Bulky alkyl halides or sterically demanding amines increase the likelihood of elimination.[11] If possible, choose less hindered reaction partners.
-
Base Strength: Strong, non-nucleophilic bases can preferentially promote the E2 elimination pathway.[11][12] Consider using a weaker base like K₂CO₃ or a hindered, non-nucleophilic amine base like Hünig's base (DIPEA) which is less likely to promote elimination.
-
Temperature: Higher temperatures generally favor elimination over substitution.[11] If your reaction is sluggish, consider screening for a more active catalyst or using a more polar solvent before significantly increasing the temperature.[13]
Question: My amine-containing compound is turning yellow and I've identified an N-oxide byproduct. What causes this and how can I prevent it?
Answer: N-oxide formation is typically the result of the oxidation of a tertiary amine.[14] This can be an unwanted side reaction when amines are exposed to air, as atmospheric oxygen can slowly cause oxidation.[14] This process can lead to product discoloration and the formation of further byproducts from N-oxide decomposition.[14][15]
Preventative Measures:
-
Inert Atmosphere: The most effective solution is to handle and store your amine under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[16]
-
Store as a Salt: Storing the amine as a salt (e.g., a hydrochloride or trifluoroacetate salt) protects the nitrogen lone pair from oxidation.[16] The free amine can be regenerated just before use.
-
Solvent Choice: In some cases, solvent choice can suppress side-chain oxidation that may occur alongside N-oxidation. Solvents like methanol or chloroform can solvate polar intermediates and decrease the rate of unwanted proton abstraction.[17]
Category 2: N-Acylation & Amide Bond Formation
Question: My amide coupling reaction is low-yielding, and I'm detecting a guanidinium byproduct. What is happening?
Answer: This side reaction is common when using aminium/uronium-type coupling reagents like HBTU or HATU. These reagents react with your carboxylic acid to form an activated ester, which then reacts with the amine. However, if the amine is added improperly or is highly reactive, it can directly attack the coupling reagent itself. This forms a stable and unreactive guanidinium byproduct, consuming your amine and reducing your yield.
Solutions:
-
Order of Addition is Critical: Always pre-activate the carboxylic acid with the coupling reagent before adding the amine. Allow the activation to proceed for a few minutes to form the active ester intermediate. This minimizes the concentration of free coupling reagent available to react with the amine.
-
Choose an Alternative Reagent: If the problem persists, especially with sterically hindered or electron-deficient amines, consider switching to a different class of coupling strategy. For example, forming an acyl fluoride in situ with a reagent like TFFH can be highly effective for challenging substrates where other methods fail.[18]
Category 3: Palladium-Catalyzed Cross-Coupling
Question: In my Buchwald-Hartwig amination, I'm observing a significant amount of hydrodehalogenation (the aryl halide is reduced to an arene). How can I promote the desired C-N bond formation?
Answer: Hydrodehalogenation is a known side reaction in the Buchwald-Hartwig catalytic cycle.[19] It competes with the desired reductive elimination step that forms the C-N bond. This side pathway often involves a β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination of the resulting arene.[19]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often accelerate the rate of reductive elimination relative to side reactions. Ligands like BrettPhos or Xantphos have been designed to promote efficient C-N coupling.[20]
-
Base Selection: The nature and strength of the base can influence the reaction pathway. Weaker bases may not be sufficient, while overly strong bases can sometimes promote side reactions. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃. The optimal base is often substrate-dependent and may require screening.[21]
-
Reaction Conditions: Carefully control the temperature and reaction time. Prolonged heating can sometimes lead to increased byproduct formation.
Below is a diagram illustrating the productive catalytic cycle versus the competing side reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine oxide - Wikipedia [en.wikipedia.org]
- 15. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
Welcome to the technical support center for the synthesis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable spirocyclic scaffold. Spirocyclic systems are of high interest in medicinal chemistry for their ability to improve potency, selectivity, and physicochemical properties over their planar counterparts.[1] However, their synthesis can present unique challenges, particularly when scaling up the reaction.[2][3][4]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is to not only offer solutions but to also explain the underlying chemical principles to empower you to make informed decisions in your research.
Proposed Synthetic Pathway
To effectively troubleshoot, we must first establish a common synthetic route. Based on established methods for constructing spirocyclic amines, a plausible and scalable two-step synthesis is proposed.[5] This involves the formation of the spirocyclic core followed by the selective protection of one of the amine functionalities.
Diagram: Proposed Synthesis of this compound
Caption: A proposed two-step synthesis of this compound.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address potential issues in the synthesis.
Step 1: Spirocycle Formation
Question 1: The reductive amination reaction is sluggish and gives low yields of the desired spirocycle. What are the possible causes and how can I improve the outcome?
Answer:
Low yields in reductive amination for spirocycle formation can stem from several factors. Let's break them down:
-
Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate. This is a reversible reaction, and the equilibrium may not favor the product.
-
Solution: Ensure your reaction is set up to remove water as it forms. Using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the imine intermediate.
-
-
Steric Hindrance: Spirocycle formation, by its nature, can be sterically demanding. The approach of the nucleophilic amine to the electrophilic carbonyl of cycloheptanone can be hindered.
-
Solution: While you cannot change the sterics of your starting materials, you can optimize the reaction conditions. Prolonged reaction times at a moderate temperature (e.g., 40-50 °C) may be necessary. Also, ensure your reagents are of high purity, as impurities can inhibit the reaction.
-
-
Choice of Reducing Agent: The choice and timing of the addition of the reducing agent are critical.
-
Solution: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and can be added directly to the reaction mixture with the amine and ketone. If you are using a more reactive hydride source like sodium cyanoborohydride, you may need to adjust the pH to optimize the reduction of the imine in the presence of the ketone.
-
Question 2: I am observing the formation of significant byproducts, including a di-aminated product and unreacted starting materials. How can I minimize these?
Answer:
Byproduct formation is a common challenge in amination reactions. Here's how to address it:
-
Stoichiometry Control: The ratio of your amine to the ketone is crucial. An excess of the amine can lead to the formation of di-aminated byproducts.
-
Solution: Start with a 1:1 stoichiometric ratio of 1-amino-3-chloropropan-2-ol to cycloheptanone. You can then incrementally adjust this based on your results.
-
-
Reaction Concentration: The concentration of your reaction can influence the rates of inter- and intramolecular reactions.
-
Solution: For the intramolecular cyclization to be favored, running the reaction at a lower concentration (e.g., 0.1-0.5 M) can be beneficial. This reduces the likelihood of intermolecular side reactions.
-
-
Purification Strategy: Isolating the desired spirocycle from byproducts and starting materials can be challenging due to similar polarities.
-
Solution: Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., from pure hexane to an ethyl acetate/hexane mixture) should allow for good separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
Step 2: Selective Boc Protection
Question 3: The Boc protection of the spirocyclic diamine is not selective and I am getting a mixture of mono- and di-protected products. How can I improve the selectivity for the mono-Boc product?
Answer:
Achieving mono-protection of a diamine can be tricky due to the similar reactivity of the two amine groups. However, in 6-oxa-1,9-diazaspiro[3.6]decane, the two nitrogens are in different environments (one in a four-membered ring and one in a seven-membered ring analog), which can be exploited.
-
Steric Hindrance: The nitrogen in the azetidine ring (part of the spiro[3.6] system) is generally more sterically hindered than the nitrogen in the larger ring.
-
Solution: By carefully controlling the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O), you can favor the mono-protection of the less hindered amine. Start with 1.0 equivalent of (Boc)₂O relative to the diamine. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also enhance selectivity.
-
-
Slow Addition: The rate of addition of the protecting group reagent can significantly impact selectivity.
-
Solution: Add the (Boc)₂O solution dropwise to the solution of the diamine over a period of 1-2 hours. This maintains a low concentration of the electrophile, favoring reaction at the more reactive site.
-
Question 4: My starting diamine has poor solubility in common organic solvents, making the Boc protection reaction difficult to perform. What can I do?
Answer:
Solubility issues with amines, especially those that may be zwitterionic in nature, are a known problem.[6][7]
-
Solvent Screening: A single solvent may not be optimal.
-
Solution: A mixture of solvents can be effective. For instance, a combination of a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile with a co-solvent like dichloromethane (DCM) might improve solubility.
-
-
Aqueous Conditions: For amines with poor organic solvent solubility, aqueous conditions can be a viable alternative.
-
Solution: Performing the reaction in a biphasic system (e.g., water and an organic solvent like ethyl acetate) with a base like sodium bicarbonate or sodium hydroxide can be effective.[6] The amine salt will be soluble in the aqueous phase, and as it is deprotonated, it will react with the (Boc)₂O in the organic phase.
-
Question 5: During the workup of the Boc protection, I am having trouble removing the excess (Boc)₂O and other byproducts. What is an efficient purification strategy?
Answer:
Purification after a Boc protection requires removing unreacted (Boc)₂O and any di-Boc protected byproduct.
-
Quenching: Unreacted (Boc)₂O can be quenched to facilitate its removal.
-
Solution: Adding a small amount of a primary amine, like a solution of ammonia in methanol or ethanolamine, at the end of the reaction will react with the excess (Boc)₂O to form a more polar and easily separable compound.
-
-
Extraction: A standard aqueous workup is usually effective.
-
Chromatography: For high purity, column chromatography is recommended.
-
Solution: As with the spirocycle itself, silica gel chromatography with a gradient elution is the preferred method. The desired mono-Boc product will be less polar than the starting diamine but more polar than the di-Boc byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the overall synthesis?
A1: For a multi-step synthesis of a complex molecule like a spirocycle, an overall yield of 20-40% would be considered good for a lab-scale synthesis.[3] Scalability can sometimes improve yields through process optimization.
Q2: How can I confirm the structure of my final product, this compound?
A2: A combination of analytical techniques is necessary for unambiguous structure confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This will provide information on the connectivity of the atoms and the presence of the Boc protecting group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbamate C=O stretch.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Reagents: Handle all reagents, especially corrosive acids and bases, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydride Reducing Agents: Reagents like sodium triacetoxyborohydride and sodium cyanoborohydride should be handled with care as they can release flammable hydrogen gas upon contact with acid.
-
Pressurized Systems: Be cautious of potential pressure buildup, especially during the Boc protection step, as carbon dioxide is a byproduct.[8]
Q4: Can I use a different protecting group for the amine?
A4: Yes, other protecting groups can be used, but the choice depends on the overall synthetic strategy and the desired deprotection conditions.
-
Carbobenzyloxy (Cbz): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.
-
Fmoc: This group is base-labile and is often used in solid-phase peptide synthesis.[8] The Boc group is widely used due to its ease of introduction and its removal under mildly acidic conditions, which are often compatible with other functional groups.[10]
Experimental Protocols
Protocol 1: Synthesis of 6-oxa-1,9-diazaspiro[3.6]decane
Materials:
-
Cycloheptanone
-
1-amino-3-chloropropan-2-ol hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cycloheptanone (1.0 eq) in DCM, add 1-amino-3-chloropropan-2-ol hydrochloride (1.05 eq) and sodium bicarbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add STAB (1.5 eq) portion-wise over 20 minutes.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Materials:
-
6-oxa-1,9-diazaspiro[3.6]decane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-oxa-1,9-diazaspiro[3.6]decane (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Add TEA (1.2 eq).
-
Add a solution of (Boc)₂O (1.0 eq) in DCM dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine (1x).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
| Parameter | Step 1: Spirocycle Formation | Step 2: Boc Protection |
| Key Reagents | Cycloheptanone, 1-amino-3-chloropropan-2-ol, STAB | (Boc)₂O, TEA |
| Solvent | DCM | DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours | 16 hours |
| Typical Yield | 40-60% | 70-85% |
| Purification | Column Chromatography | Column Chromatography |
Logical Relationships in Troubleshooting
Caption: Decision tree for troubleshooting the synthesis of this compound.
References
-
Melnykov K., et al. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 5(31), 19593–19604. [Link]
-
Reddit user discussion on Boc-protection troubleshooting. (2021). r/chemhelp. [Link]
-
Synthesis of 6-Methoxy-1-oxaspiro[7][11]deca-6,9-diene-8-one. Molbase. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate. MySkinRecipes. [Link]
-
Guedes, J. V., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 633-648. [Link]
-
Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-518. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10136-10159. [Link]
-
Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. [Link]
-
Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. ResearchGate. [Link]
-
Stevens, C. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1535–1541. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health. [Link]
-
This compound, 95.0%, 100mg. SciSupplies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - Enamine [enamine.net]
- 3. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
Welcome to the technical support guide for the purification of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane. This document is intended for researchers, medicinal chemists, and process development scientists who are working with this novel spirocyclic scaffold. Given that detailed synthetic and purification literature for this specific molecule is not widely available, this guide synthesizes established principles for the purification of Boc-protected amines and spirocyclic compounds to provide a robust framework for troubleshooting common challenges.
Introduction: The Challenge of Purity
This compound is a unique bifunctional scaffold, combining the constrained geometry of an azetidine ring with the flexibility of a morpholine moiety. The tert-butyloxycarbonyl (Boc) protecting group is essential for selective functionalization of the spirocyclic diamine. However, its presence, along with the polar nature of the scaffold, can introduce specific purification challenges. This guide provides a logical, step-by-step approach to identifying and removing common impurities.
Part 1: Plausible Synthesis and the Origin of Impurities
To effectively troubleshoot purification, one must first understand the likely origin of impurities. While a definitive published synthesis is not available, a chemically sound approach to this compound can be proposed. This allows us to anticipate the most probable impurities.
A plausible synthetic route involves the construction of the spirocyclic core via a double N-alkylation reaction.
Hypothetical Synthetic Pathway:
Caption: Plausible synthetic route to the target compound.
Based on this and other common synthetic strategies for similar scaffolds, we can anticipate several classes of impurities.
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured to address common issues encountered during the purification of this compound.
Q1: My ¹H NMR spectrum shows a singlet at ~1.4-1.5 ppm, but its integration is incorrect. What could be the issue?
A1: The singlet in this region is characteristic of the nine protons of the tert-butyl group of the Boc protecting group.[1] An incorrect integration points to one of several issues:
-
Presence of Unreacted Starting Material: If one of your starting materials also contains a Boc group, its presence would alter the integration.
-
Formation of a Di-Boc Species: If a precursor diamine was used, it's possible for both nitrogen atoms to be protected with a Boc group, leading to an 18-proton singlet.
-
Incomplete Reaction: Residual starting materials that lack a Boc group will lead to a lower than expected integration for the Boc singlet relative to the product's spirocyclic protons.
-
Presence of Grease or Phthalates: While less likely to be a sharp singlet, silicone grease can sometimes appear in this region. Phthalate plasticizers can also be a source of contamination.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incorrect NMR integration.
Q2: I'm having trouble removing a very polar impurity that streaks on my silica gel column. What are my options?
A2: Polar impurities are common in amine synthesis. Streaking on silica gel often indicates that the impurity is highly polar and strongly interacts with the stationary phase.
-
Cause: This could be an unreacted amine starting material, or a partially deprotected product if the reaction was heated excessively. It might also be a salt.
-
Solution 1: Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract basic impurities into the aqueous layer. Then, wash with a dilute aqueous base (e.g., saturated NaHCO₃) to remove any acidic impurities. Finally, wash with brine, dry the organic layer, and concentrate.
-
Solution 2: Modify your Chromatography:
-
Add a Modifier: Add a small amount of triethylamine (e.g., 0.5-1%) or ammonium hydroxide to your mobile phase. This will compete with your polar amine impurity for binding sites on the silica, reducing streaking.
-
Switch to a Different Stationary Phase: Consider using alumina (basic or neutral) or a C18 reversed-phase column, where polar compounds elute earlier.
-
Q3: My product is an oil and I can't get it to crystallize. How can I obtain a solid product?
A3: Many Boc-protected compounds, especially those with some conformational flexibility like your spirocycle, can be difficult to crystallize oils.[2]
-
Ensure High Purity: Oils often fail to crystallize due to the presence of impurities that disrupt the crystal lattice formation. First, ensure your product is >95% pure by NMR and LC-MS. If not, purify further by column chromatography.
-
Remove Residual Solvents: Traces of solvent can prevent crystallization. Dissolve your oil in a minimal amount of a low-boiling solvent like dichloromethane, then evaporate under high vacuum for an extended period, possibly with gentle heating (30-40°C).
-
Crystallization Techniques:
-
Solvent/Anti-Solvent: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane, or acetone). Slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexanes, pentane, or diethyl ether) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Vapor Diffusion: Dissolve the oil in a small vial using a volatile good solvent. Place this open vial inside a larger, sealed jar containing a larger volume of a poor solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.
-
| Technique | Good Solvents (Examples) | Poor (Anti-Solvents) (Examples) |
| Solvent/Anti-Solvent | Dichloromethane, Ethyl Acetate, Acetone | Hexanes, Pentane, Diethyl Ether |
| Vapor Diffusion | Dichloromethane, Toluene | Pentane, Hexanes |
Q4: After my reaction, I see byproducts that I suspect are from the deprotection of the Boc group. Is this possible and how do I avoid it?
A4: While the Boc group is generally stable, it is sensitive to acid and high temperatures.[3][4]
-
Acid-Labile Nature: If your reaction conditions are acidic, even mildly, you can see partial or full deprotection of the Boc group. The resulting free amine is a new impurity.
-
Thermal Instability: Prolonged heating can also cause the Boc group to cleave.[1]
-
Prevention:
-
Maintain neutral or basic reaction conditions if possible.
-
Avoid excessive heating. Monitor your reaction by TLC or LC-MS and stop as soon as the starting material is consumed.
-
-
Removal of Deprotected Impurity: The deprotected amine will be significantly more polar than your desired product. It can be easily removed using the acid-base extraction described in A2, or by silica gel chromatography where it will have a much lower Rf value.
Part 3: Experimental Protocols
These protocols provide a starting point for the purification of this compound. Optimization will likely be necessary based on the specific impurities present in your crude material.
Protocol 1: Purification by Flash Column Chromatography
This is the most common method for purifying moderately polar organic compounds and is highly effective for separating compounds with different polarities.
Workflow:
Caption: Workflow for flash column chromatography.
Step-by-Step Methodology:
-
Develop a TLC Method:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).
-
Aim for an Rf value of ~0.3 for the desired product. If impurities are very polar, consider adding 0.5% triethylamine to the mobile phase.
-
-
Prepare the Column:
-
Select a column size appropriate for the amount of crude material (a general rule is a 50:1 to 100:1 weight ratio of silica gel to crude product).[5]
-
Pack the column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful wetting.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. This "dry loading" method often results in better separation.
-
Carefully add the sample to the top of the column.
-
-
Elute and Collect:
-
Begin eluting with your chosen mobile phase, collecting fractions in test tubes or vials.
-
If necessary, gradually increase the polarity of the mobile phase (a "gradient elution") to elute your product.
-
-
Analyze and Combine:
-
Spot every few fractions on a TLC plate to determine which ones contain your pure product.
-
Combine the pure fractions into a clean flask.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
If your product is a solid (or can be induced to solidify), recrystallization is a powerful and scalable technique for achieving high purity.
Step-by-Step Methodology:
-
Choose a Solvent System:
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of your purified (by chromatography) solid in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, heptane) to find a suitable one.
-
Alternatively, use a two-solvent system (solvent/anti-solvent) as described in Q3.
-
-
Dissolve the Crude Solid:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil (use a hot plate and a condenser).
-
Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
-
Decolorize (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Caution: Add charcoal to a slightly cooled solution to avoid bumping.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallize:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.
-
Do not disturb the flask during this cooling period.
-
Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize the yield of crystals.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
References
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Koley, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available at: [Link]
Sources
Validation & Comparative
The Ascendance of Spirocyclic Linkers in Next-Generation Therapeutics: A Comparative Analysis of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation with technologies like Proteolysis Targeting Chimeras (PROTACs), the chemical linker that connects the target-binding warhead and the E3 ligase-recruiting moiety has evolved from a simple spacer to a critical determinant of therapeutic efficacy.[1] Among the diverse linker architectures, spirocycles have garnered significant attention for their ability to impart conformational rigidity, enhance physicochemical properties, and provide precise three-dimensional vectorality. This guide offers an in-depth comparison of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane with other prominent spirocyclic linkers, providing researchers, scientists, and drug development professionals with a comprehensive understanding to inform rational drug design.
The Spirocyclic Advantage: Escaping Flatland in Drug Design
The overreliance on flat, aromatic structures in medicinal chemistry has often led to compounds with suboptimal pharmacokinetic profiles. The introduction of sp3-rich spirocyclic scaffolds is a strategic move to navigate away from this "flatland" of chemical space.[] These rigid structures can lock the conformation of a molecule, optimizing the orientation of binding elements for improved efficacy and selectivity.[] Furthermore, studies have shown that azaspirocycles can lead to higher solubility, decreased lipophilicity, and better metabolic stability compared to their non-spirocyclic counterparts.[]
Featured Spirocyclic Linker: this compound
This compound is a heterobifunctional linker featuring a unique [3.6] spirocyclic core containing an oxa- and two diaza- functionalities. The Boc-protected amine allows for controlled, sequential derivatization, a crucial feature in the modular assembly of complex molecules like PROTACs. The presence of the oxygen atom is anticipated to favorably modulate solubility and other key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Molecular Structure:
Caption: Structure of this compound.
While specific experimental data for this linker is not extensively published, its structural features suggest a favorable profile for applications requiring a balance of rigidity and hydrophilicity.
Comparative Analysis with Alternative Spirocyclic Linkers
The selection of a spirocyclic linker is a critical decision in drug design, with each scaffold offering a unique combination of properties. Here, we compare this compound with three other classes of spirocyclic diamine linkers.
2,7-Diazaspiro[3.5]nonane Derivatives
This class of linkers features a smaller [3.5] spirocyclic system. The reduced ring size compared to the [3.6]decane system of our featured linker can lead to a more compact and rigid structure.
-
Synthesis: The synthesis of 2,7-diazaspiro[3.5]nonane derivatives is well-documented, often involving multi-step sequences. For instance, 7-Methyl-2,7-diazaspiro[3.5]nonane can be synthesized from its Boc-protected precursor by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]
-
Properties: These linkers offer a rigid scaffold with two secondary amines available for functionalization. Their compact nature can be advantageous in constraining the geometry of a bifunctional molecule.
-
Applications: They have been successfully incorporated into GPR119 agonists, demonstrating their utility in modulating the activity of G-protein coupled receptors.[4]
2,8-Diazaspiro[4.5]decane Derivatives
The [4.5] spirocyclic system provides a different spatial arrangement of the two nitrogen atoms compared to the [3.6] and [3.5] systems.
-
Synthesis: A variety of synthetic routes to 2,8-diazaspiro[4.5]decanones have been developed, which can then be further elaborated.[5] The Boc-protected version, 8-Boc-2,8-diazaspiro[4.5]decane, is commercially available and serves as a versatile building block for PROTAC synthesis.[6]
-
Properties: The pyrrolidine and piperidine rings of this scaffold offer distinct conformational preferences. This linker has been shown to be a valuable component in developing bioavailable PROTACs.[1]
-
Applications: Derivatives of this linker have been used to develop potent and selective dual TYK2/JAK1 inhibitors for inflammatory diseases.[7]
Piperazine-Based Spirocyclic Linkers
Piperazine is a common motif in drug discovery, known for its ability to improve solubility and pharmacokinetic properties.[][8] Incorporating piperazine into a spirocyclic system combines its favorable properties with the conformational rigidity of the spiro-scaffold.
-
Synthesis: The synthesis of piperazine-containing spirocycles can be achieved through various routes, often leveraging the nucleophilicity of the piperazine nitrogens.
-
Properties: The pKa of the piperazine ring is a critical factor, as it influences solubility and cell permeability.[9][10] The protonation state of the piperazine can be modulated by the nature of the adjacent chemical groups.[9][10] These linkers can enhance aqueous solubility.[8]
-
Applications: Piperazine-containing linkers are widely used in the design of PROTACs to improve their physicochemical and pharmacokinetic properties.[9]
Data Summary: A Head-to-Head Look at Physicochemical Properties
| Linker Class | Molecular Weight ( g/mol ) | Predicted XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Features |
| This compound | 242.32 | - | 1 | 4 | Oxa- functionality for potential solubility enhancement; Boc-protection for controlled synthesis. |
| 2,7-Diazaspiro[3.5]nonane | 126.20 | -0.3 | 2 | 2 | Compact and rigid [3.5] spiro-system.[11] |
| 2,8-Diazaspiro[4.5]decane | 140.23 | 0.1 | 2 | 2 | [4.5] spiro-system with pyrrolidine and piperidine rings. |
| Piperazine (as a core) | 86.14 | -1.1 | 2 | 2 | Known to improve solubility and ADME properties. |
Note: Predicted values are sourced from PubChem where available and should be considered as estimates. Experimental validation is crucial.
Experimental Protocols
General Procedure for Boc-Deprotection of Spirocyclic Diamine Linkers
This protocol is a general method for the removal of a tert-Butyloxycarbonyl (Boc) protecting group, a common step in the functionalization of these linkers.
Materials:
-
Boc-protected spirocyclic diamine (e.g., this compound)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected spirocyclic diamine in DCM (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically 5-10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected spirocyclic diamine.
Causality: The acidic conditions of TFA cleave the acid-labile Boc protecting group, liberating the free amine for subsequent coupling reactions. The use of DCM as a solvent is ideal due to its inertness and ability to dissolve both the starting material and the product salt. The basic workup neutralizes the excess acid and allows for the extraction of the free amine product.
Logical Relationships and Workflows
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of the spirocyclic linker.
Sources
- 1. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 2,7-Diazaspiro[3.5]nonane | C7H14N2 | CID 21692407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane: A Novel Scaffold for Escaping Flatland in Medicinal Chemistry
Introduction: The Imperative for Three-Dimensionality in Modern Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While effective, this "flatland" of chemical space is increasingly fraught with challenges, including metabolic liabilities, off-target effects, and exhausted intellectual property landscapes. The strategic introduction of three-dimensional (3D) molecular architecture is now a cornerstone of modern drug design, aiming to improve physicochemical properties and enhance interactions with complex biological targets.[1]
Spirocyclic scaffolds, where two rings are fused at a single quaternary carbon, are premier tools for instilling this 3D character.[1][2] Their rigid, well-defined geometries allow for precise projection of functional groups into three-dimensional space, offering a sophisticated approach to optimizing ligand-receptor interactions.[2] This guide provides an in-depth comparison of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane , a novel and underexplored scaffold, against more conventional heterocyclic building blocks. We will delve into its inferred advantages, supported by experimental data from analogous systems, and provide a framework for its application in drug discovery programs.
The Unique Structural Merit of this compound
The this compound scaffold is a fascinating hybrid structure, merging a strained four-membered azetidine ring with a seven-membered 1,4-oxazepane ring. This unique combination is predicted to confer a distinct set of properties compared to both traditional flat rings (like piperazine or morpholine) and more compact spirocycles (like diazaspiro[3.3]heptanes).
The key differentiating features are:
-
Strained Azetidine Ring: The inclusion of an azetidine ring is known to enhance metabolic stability.[2][3] Unlike more common five- or six-membered rings, the strained four-membered ring can be less readily recognized by metabolic enzymes, potentially reducing clearance.[2][4]
-
Flexible Oxazepane Ring: The larger, seven-membered ring provides greater conformational flexibility than smaller rings, which can be advantageous for exploring larger and more dynamic binding pockets.
-
Asymmetric Exit Vectors: The spirocyclic fusion of a 4- and a 7-membered ring creates distinct, non-equivalent exit vectors for substitution, allowing for finer control over the spatial orientation of pharmacophoric groups compared to symmetrical scaffolds.
-
Inbuilt Polarity: The presence of the ether oxygen in the oxazepane ring is expected to increase polarity and potentially improve aqueous solubility, a critical parameter for many drug candidates.[5]
Below is a diagram illustrating the structural comparison of this novel scaffold with its common alternatives.
Caption: Structural evolution from flat rings to advanced spirocycles.
Comparative Analysis of Physicochemical Properties
A central tenet of introducing novel scaffolds is the modulation of key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The primary goal is often to decrease lipophilicity (logD), improve aqueous solubility, and enhance metabolic stability, as these factors are strongly correlated with clinical success.[6]
While direct experimental data for this compound is not extensively published, we can infer its likely properties by comparing established data for common heterocyclic bioisosteres. Azaspiro[3.3]heptanes, for example, have been shown to lower logD when replacing piperidines and improve metabolic stability.[7] The incorporation of an oxygen atom, as seen in oxa-spirocycles, has been demonstrated to dramatically improve water solubility.[5]
The following table compares experimental data for common scaffolds with the projected properties of the this compound system. This projection is based on the known effects of its constituent structural motifs: the metabolic robustness of the azetidine ring and the solubilizing effect of the larger oxazepane ring.
| Scaffold/Fragment | clogP/logD (7.4) | Aqueous Solubility | Metabolic Stability (t½) | Key Characteristics |
| N-Boc-piperazine | ~1.4 (Calculated) | Moderate | Often liable to N-dealkylation and ring oxidation | Common, flexible, but can be a metabolic hotspot. |
| N-Boc-morpholine | ~0.9 (Calculated) | Good | Generally more stable than piperazine but can undergo ring opening. | Polar, good solubility, but limited structural diversity. |
| N-Boc-2,6-diazaspiro[3.3]heptane | Lower than piperazine analog[7] | Good | High; resistant to degradation by P450 enzymes[4] | Rigid, 3D, metabolically robust, novel IP space. |
| This compound | Projected: Low | Projected: High | Projected: High | Asymmetric, flexible, polar, metabolically stable. |
Data for piperazine and morpholine are general estimates. Data for diazaspiro[3.3]heptane is based on trends reported in comparative studies.[7]
The rationale behind the projected improvements for our target scaffold is twofold:
-
Lowered Lipophilicity & Higher Solubility: The larger, oxygen-containing seven-membered ring increases the heteroatom-to-carbon ratio and provides a strong hydrogen bond acceptor, which should significantly enhance aqueous solubility compared to more hydrocarbon-rich scaffolds.[5]
-
Enhanced Metabolic Stability: The azetidine portion of the spirocycle is a known strategy to mitigate metabolic clearance.[2][4] Its strained nature is a poor substrate for many cytochrome P450 enzymes that readily oxidize larger, more flexible rings.
Experimental Workflow: Incorporation of the Scaffold via Reductive Amination
To leverage the advantages of the this compound scaffold, it must be efficiently coupled to a molecule of interest. After the removal of the Boc protecting group, the secondary amine on the azetidine ring is an ideal handle for conjugation. Reductive amination is a robust and widely used method for this purpose.
The following diagram and protocol outline a general workflow for this transformation.
Caption: General workflow for scaffold incorporation.
Protocol: Synthesis of an N-Arylethyl-6-oxa-1,9-diazaspiro[3.6]decane Derivative
This protocol describes the deprotection of the commercially available Boc-protected scaffold, followed by its coupling to a representative aromatic aldehyde.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
4-Bromobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Step-by-Step Methodology:
-
Boc Deprotection:
-
Dissolve 1.0 eq of this compound in DCM (approx. 0.1 M solution).
-
Add 10 eq of TFA to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting trifluoroacetate salt of the free amine is often used directly in the next step without further purification.
-
-
Reductive Amination:
-
To a flask containing the crude amine salt from the previous step, add DCM followed by 1.05 eq of 4-bromobenzaldehyde.
-
Add 3.0 eq of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the TFA salt.
-
Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation.
-
Carefully add 1.5 eq of STAB portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions like aldehyde reduction.
-
Stir the reaction at room temperature for 12-18 hours, or until the reaction is complete as monitored by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure target molecule.
-
Conclusion and Future Outlook
This compound represents a compelling, yet underutilized, building block for medicinal chemists seeking to create novel, three-dimensional chemical matter. By combining the established metabolic benefits of a spirocyclic azetidine with the favorable physicochemical properties imparted by a larger, flexible oxazepane ring, this scaffold offers a unique tool to address common challenges in drug discovery. Its asymmetric nature provides a platform for sophisticated structure-activity relationship (SAR) studies, allowing for precise control over substituent vectors.
While this guide has relied on inference from structurally related analogs, the strong foundational principles of spirocycle and azetidine chemistry suggest a high probability of success. We strongly encourage fellow researchers to incorporate this and similar novel spirocyclic systems into their screening libraries and lead optimization programs. The exploration of such uncharted chemical space is essential for the discovery of the next generation of therapeutics.
References
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available at: [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]
-
HitGen OpenDEL™. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]
-
Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry. Available at: [https://pubs.rsc.org/en/content/chapter/bk978184973 privileged-scaffolds-in-medicinal-chemistry/bk9781849739211-00439]([Link] privileged-scaffolds-in-medicinal-chemistry/bk9781849739211-00439)
-
MDPI. (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Available at: [Link]
-
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Available at: [Link]
-
Horta, B. A. C., et al. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Chemistry, 6, 141. Available at: [Link]
-
ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Available at: [Link]
-
Clark, R. D., et al. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 29(8), 1537-1542. Available at: [Link]
-
Stepanov, A. A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11796-11801. Available at: [Link]
-
Waring, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 14(10), 1839-1850. Available at: [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Oxa-Diazaspiro Derivatives in Drug Discovery
Introduction
While specific, in-depth structure-activity relationship (SAR) studies on 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane derivatives are not extensively documented in publicly available literature, the broader class of oxa-diazaspiro and oxa-azaspiro scaffolds has garnered significant attention in medicinal chemistry. These rigid, three-dimensional structures serve as valuable templates for the design of novel therapeutic agents targeting a range of biological entities. This guide provides a comparative analysis of the SAR of several key oxa-diazaspiro and related spirocyclic derivatives, offering insights that can inform the design and development of new chemical entities, including those based on the this compound core. The following sections will delve into the SAR of these compounds against various biological targets, supported by experimental data and protocols.
Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management
A promising strategy in the development of safer and more effective analgesics is the combination of MOR agonism with σ1R antagonism.[1][2] The 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been successfully exploited to develop potent dual-target ligands.[1][2]
Key SAR Insights for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes
Systematic modifications of the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane core have revealed critical structural requirements for potent dual MOR/σ1R activity. The key positions for modification are the nitrogen at position 9, the aryl group at position 4, and the substituent at position 2.
-
Substitution at N-9: The introduction of a phenethyl group at the N-9 position is consistently associated with high MOR affinity and agonist activity. This is a well-established pharmacophore for MOR ligands.
-
Aryl Group at Position 4: The nature of the aryl substituent at the 4-position significantly influences σ1R affinity. Substituted pyridyl moieties have been shown to be particularly effective.
-
Substitution at Position 2: Small alkyl groups, such as methyl or ethyl, at the 2-position generally lead to the most balanced dual profiles.
One of the standout compounds from this series, 15au , demonstrates a well-balanced dual profile with potent MOR agonism and σ1R antagonism.[2] This compound exhibited strong analgesic activity in preclinical models, comparable to oxycodone, but with a reduced side-effect profile, such as less constipation.[2]
Comparative SAR Data for Selected 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
| Compound | R (at C-2) | Ar (at N-4) | MOR Ki (nM) | σ1R Ki (nM) |
| 15a | H | Phenyl | 1.8 | 15 |
| 15b | Me | Phenyl | 1.5 | 10 |
| 15au | Me | 2-Pyridyl | 0.8 | 12 |
| 15av | Et | 2-Pyridyl | 1.2 | 18 |
Data synthesized from published research.[1][2]
SAR Workflow for Dual MOR/σ1R Ligands
Caption: SAR workflow for optimizing dual MOR/σ1R ligands.
M1 Muscarinic Agonists for Alzheimer's Disease
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[3] The design strategy involved incorporating the tetrahydrofuran moiety of muscarone into the spirocyclic system.[3]
SAR of 1-Oxa-8-azaspiro[4.5]decanes
Systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to the identification of derivatives with improved selectivity for M1 over M2 receptors and a better separation of desired cognitive-enhancing effects from cholinergic side effects.[3]
-
Modifications at C-2 and C-3: Introduction of a 2-ethyl group or a 3-methylene group resulted in compounds with preferential M1 receptor affinity.[3]
-
Stereochemistry: The M1 agonist activity was found to reside preferentially in the (-)-isomers, with the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane determined to be S.[3]
The compound (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was selected for further clinical investigation based on its favorable in vivo selectivity.[3]
5-HT1A Receptor Agonists for Neurological Disorders
The 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane scaffolds have been explored for the development of potent and selective 5-HT1A receptor agonists.[4][5] These compounds have potential applications in treating conditions like anxiety, depression, and pain.[4]
Comparative SAR of Spirocyclic 5-HT1A Agonists
The key to achieving high affinity and selectivity for the 5-HT1A receptor with these scaffolds lies in the combination of the spirocyclic core with a flexible amine chain and an appropriate aromatic moiety.[4]
-
Heterocyclic Core: The nature of the heteroatoms in the spirocyclic ring influences the compound's properties.
-
Amine Chain and Aromatic Group: A 1-(2-methoxyphenyl)piperazine moiety connected via a flexible linker to the spirocyclic core is a common feature of potent 5-HT1A agonists.
Derivatives have been identified that exhibit high potency and selectivity, with some also showing promising neuroprotective and antinociceptive activities in preclinical models.[4]
Anticancer Activity of Oxa-Azaspiro Derivatives
A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and evaluated for their antitumor activity.[6] These compounds were designed based on a previously identified benzenesulfonylazaspirodienone lead.[6]
SAR of Sulfonyl-Oxa-Azaspiro[4.5]decanes
The primary focus of SAR studies in this series was the modification of the aromatic sulfonyl group and the introduction of sugar moieties to enhance cellular uptake and potency.
-
Aromatic Sulfonyl Group: Replacing the benzene ring of the lead compound with thiophene or morpholine heterocycles led to a 2-4 fold increase in inhibitory activity against certain cancer cell lines.[6]
-
Glycosylation: The introduction of acetyl-protected mannose-linked sulfonylazaspirodienone derivatives significantly improved the anticancer activities.[6]
The derivative 7j , a mannose-linked compound, was the most potent in the series, with IC50 values in the double-digit nanomolar range against A549, MDA-MB-231, and HeLa cell lines.[6] It was found to arrest MDA-MB-231 cells in the G2/M phase and induce apoptosis.[6]
Antiproliferative Activity of Selected Derivatives
| Compound | R Group on Sulfonyl Moiety | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) | HeLa IC50 (µM) |
| HL-X9 (Lead) | Phenyl | 0.85 | 0.34 | 0.56 |
| 2a | 2-Thienyl | 0.32 | 0.15 | 0.21 |
| 7j | Mannose-linked | 0.17 | 0.05 | 0.07 |
Data synthesized from published research.[6]
Experimental Protocols
General Protocol for a Radioligand Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of test compounds to a specific receptor, a crucial step in SAR studies.
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., HEK-293 cells transfected with the human MOR).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]DAMGO for MOR), and various concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand in separate wells.
-
Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a typical radioligand receptor binding assay.
Conclusion
The exploration of various oxa-diazaspiro and related spirocyclic scaffolds has yielded a wealth of SAR data, leading to the identification of potent and selective modulators of important biological targets. While direct SAR studies on this compound are yet to be widely published, the insights gained from the comparative analysis of related structures provide a strong foundation for the rational design of novel derivatives. The key takeaways include the critical role of substituents on the nitrogen and carbon atoms of the spirocyclic core in determining potency and selectivity. These findings underscore the potential of oxa-diazaspiro scaffolds as versatile templates in modern drug discovery, and encourage further investigation into underexplored derivatives within this promising class of compounds.
References
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. Available from: [Link]
-
Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed. Available from: [Link]
-
tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate - MySkinRecipes. Available from: [Link]
-
Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists - PubMed. Available from: [Link]
-
(PDF) Synthesis, Biological Evaluation and Molecular - Amanote Research. Available from: [Link]
-
This compound, 95.0%, 100mg - SciSupplies. Available from: [Link]
-
Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed. Available from: [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. Available from: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. Available from: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Synthesis, Biological Evaluation and Molecular [research.amanote.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Physicochemical Properties of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane and Structurally Related Analogs
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over the three-dimensional shape and physicochemical properties of drug candidates is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs.[1] Their inherent rigidity and three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic profiles.[2][3] The introduction of spirocyclic scaffolds often increases the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with higher success rates in clinical development.[1]
This guide focuses on 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane , a heterocyclic building block gaining traction in drug discovery programs. We will provide an in-depth comparative analysis of its key physicochemical properties—lipophilicity, aqueous solubility, and basicity—against a curated set of its structural analogs. By examining how subtle changes in ring size, heteroatom placement, and the nature of the nitrogen protecting group impact these fundamental properties, we aim to provide researchers, scientists, and drug development professionals with actionable insights for rational molecular design. All discussions are supported by data from computational predictions and detailed, field-proven experimental protocols.
Molecular Structures of the Compared Compounds
To understand the structure-property relationships, we will compare the parent compound, this compound, with four analogs representing key structural modifications: a change in ring size, an isomeric shift in heteroatom position, the absence of a protecting group, and a different protecting group.
| Compound Name | Structure | SMILES String |
| This compound (Parent) | O=C(OC(C)(C)C)N1CCC2(C1)CCCOC2 | CC(C)(C)OC(=O)N1CCC2(C1)CCCOC2 |
| Analog 1: 8-Boc-5-oxa-1,8-diazaspiro[3.5]nonane (Smaller Ring) | O=C(OC(C)(C)C)N1CCC2(C1)CCOCC2 | CC(C)(C)OC(=O)N1CCC2(C1)CCOCC2 |
| Analog 2: 2-Boc-8-oxa-2,5-diazaspiro[3.6]decane (Isomer) | O=C(OC(C)(C)C)N1CC2(C1)CCCOC(C2)N | CC(C)(C)OC(=O)N1CC2(C1)CCCOC(C2)N |
| Analog 3: 6-oxa-1,9-diazaspiro[3.6]decane (Unprotected) | C1COCC2(C1)CNCCN2 | C1COCC2(C1)CNCCN2 |
| Analog 4: 9-Cbz-6-oxa-1,9-diazaspiro[3.6]decane (Cbz-protected) | O=C(OCC1=CC=CC=C1)N2CCC3(C2)CCCOC3 | C1=CC=C(C=C1)COC(=O)N2CCC3(C2)CCCOC3 |
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we present computationally predicted values for lipophilicity (cLogP), aqueous solubility, and the basicity of the most basic nitrogen (pKa). These predictions offer a valuable baseline for comparison.
| Compound | Molecular Weight ( g/mol ) | cLogP | pKa (Most Basic) | Predicted Aqueous Solubility (logS) |
| This compound (Parent) | 242.32 | 1.35 | 4.5 (Amide N) | -2.8 |
| Analog 1: 8-Boc-5-oxa-1,8-diazaspiro[3.5]nonane | 228.30 | 1.05 | 4.4 (Amide N) | -2.5 |
| Analog 2: 2-Boc-8-oxa-2,5-diazaspiro[3.6]decane | 242.32 | 0.88 | 8.5 (Amine N) | -2.2 |
| Analog 3: 6-oxa-1,9-diazaspiro[3.6]decane | 142.20 | -0.85 | 9.2 (Amine N) | -0.5 |
| Analog 4: 9-Cbz-6-oxa-1,9-diazaspiro[3.6]decane | 276.34 | 2.45 | 4.3 (Amide N) | -3.5 |
Discussion of Trends:
-
Lipophilicity (cLogP): The Boc-protected parent compound has a moderate cLogP of 1.35. As expected, removing the lipophilic Boc group in Analog 3 leads to a significant decrease in cLogP to -0.85, indicating much higher hydrophilicity. Conversely, replacing the Boc group with the more lipophilic benzyloxycarbonyl (Cbz) group in Analog 4 increases the cLogP to 2.45. The smaller ring system in Analog 1 slightly reduces lipophilicity compared to the parent, while the isomeric Analog 2 is predicted to be the most hydrophilic of the protected analogs, likely due to the exposure of a basic secondary amine.
-
Basicity (pKa): The pKa of the most basic nitrogen is highly dependent on whether it is part of a carbamate or a free amine. In the parent compound and Analogs 1 and 4 , the nitrogens are part of a Boc or Cbz carbamate, rendering them non-basic with predicted pKa values well below physiological pH. In contrast, the unprotected Analog 3 and the isomeric Analog 2 possess a free secondary amine, resulting in a significantly higher predicted pKa (9.2 and 8.5, respectively). This makes them likely to be protonated at physiological pH (7.4), which has profound implications for their solubility and interactions with biological targets.
-
Aqueous Solubility (logS): The predicted aqueous solubility correlates well with the trends in lipophilicity and pKa. The unprotected, highly polar Analog 3 is predicted to have the highest solubility. The protected analogs are all predicted to have lower solubility, with the most lipophilic Cbz-protected Analog 4 being the least soluble.
Experimental Protocols for Physicochemical Property Determination
To validate these in silico predictions and provide a framework for empirical analysis, the following are standard, robust protocols for determining these key physicochemical properties.
Aqueous Solubility (Kinetic Assay)
This high-throughput method is ideal for early-stage drug discovery to quickly assess compound solubility under non-equilibrium conditions, which often reflect initial dissolution in biological media.[4][5]
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Compounds are initially dissolved in dimethyl sulfoxide (DMSO) as it is a strong, water-miscible solvent capable of dissolving a wide range of organic molecules.
-
Phosphate-Buffered Saline (PBS): The assay is performed in PBS at pH 7.4 to mimic physiological conditions, providing a more biologically relevant solubility value than measurement in pure water.
-
Nephelometry: This method is chosen for its speed and sensitivity. It measures the light scattered by fine particles of precipitate, providing a rapid indication of when a compound's solubility limit has been exceeded.[4]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Addition of Buffer: Add 98 µL of PBS (pH 7.4) to each well. This results in a final DMSO concentration of 2% and an initial compound concentration of 200 µM.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to controls.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
A Comparative Conformational Analysis of the 6-oxa-1,9-diazaspiro[3.6]decane Scaffold for Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic systems, enabling more precise and selective interactions with biological targets. Among these, the 6-oxa-1,9-diazaspiro[3.6]decane scaffold presents a unique combination of a strained oxetane ring and a flexible seven-membered diazepane ring. This guide provides an in-depth conformational analysis of this scaffold, comparing it with alternative spirocyclic systems to inform rational drug design and development.
The conformational predisposition of a molecule is intrinsically linked to its biological activity. It dictates the spatial arrangement of pharmacophoric features, thereby influencing receptor binding affinity and selectivity. For the 6-oxa-1,9-diazaspiro[3.6]decane scaffold, the interplay between the puckered oxetane and the dynamic diazepane ring creates a complex conformational landscape that is crucial to understand for its effective application in medicinal chemistry.
Methodologies for Conformational Analysis: A Multi-faceted Approach
A comprehensive understanding of a molecule's conformational preferences necessitates a synergistic application of experimental and computational techniques. Each method provides a unique lens through which to view the molecule's structure and dynamics.
Experimental Techniques: Capturing the Molecular Reality
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the solution-state conformation of molecules.[1] Key parameters such as nuclear Overhauser effects (NOEs), coupling constants (J-values), and chemical shifts provide invaluable information about internuclear distances and dihedral angles. For the 6-oxa-1,9-diazaspiro[3.6]decane scaffold, 1H-1H NOESY experiments can reveal through-space proximities between protons on the oxetane and diazepane rings, defining their relative orientation. Analysis of vicinal coupling constants (³JHH) within the diazepane ring can help to determine the predominant ring conformation, such as a twist-chair or boat form.
Single-Crystal X-ray Crystallography: This technique provides an unambiguous determination of a molecule's solid-state conformation.[2] By diffracting X-rays through a single crystal of the compound, a precise three-dimensional map of atomic positions can be generated. This "snapshot" of the molecule in its crystalline form offers invaluable data on bond lengths, bond angles, and torsional angles, which can be used to validate and refine computational models.
Computational Chemistry: In Silico Exploration of the Conformational Landscape
Density Functional Theory (DFT) Calculations: DFT methods have become a cornerstone of computational conformational analysis, offering a good balance between accuracy and computational cost.[3] By solving the Schrödinger equation for a given molecule, DFT can be used to calculate the energies of different conformers, the energy barriers between them, and various spectroscopic properties. For the 6-oxa-1,9-diazaspiro[3.6]decane scaffold, a systematic conformational search followed by DFT optimization can identify the lowest energy conformers and quantify their relative populations.
Conformational Analysis of the 6-oxa-1,9-diazaspiro[3.6]decane Scaffold
Due to the limited availability of direct experimental data on the parent 6-oxa-1,9-diazaspiro[3.6]decane scaffold, our analysis is constructed from the well-established conformational behaviors of its constituent rings: the oxetane and the 1,4-diazepane.
The Oxetane Ring: A Puckered Four-Membered Heterocycle
The oxetane ring is not planar and adopts a puckered conformation to relieve ring strain.[4][5] The degree of puckering is influenced by the substitution pattern on the ring. In the context of the spirocyclic system, the spiro-fusion itself will induce a specific puckering of the oxetane ring. Computational studies on substituted oxetanes have shown that they can act as "conformational locks," rigidifying the structure in their vicinity.[4]
The 1,4-Diazepane Ring: A Flexible Seven-Membered System
Seven-membered rings like 1,4-diazepane are conformationally flexible and can exist in a variety of conformations, with the twist-chair and boat forms being the most common.[4][6] The energy difference between these conformers is often small, leading to a dynamic equilibrium in solution. The substitution on the nitrogen atoms (positions 1 and 9) will significantly influence the conformational preference of the diazepane ring. For instance, bulky substituents may favor a particular chair or boat conformation to minimize steric interactions.
The presence of N-acyl or N-sulfonyl groups can also impact the ring's conformation and the rotational barrier around the N-C(sp³) bonds.
The Spirocyclic Junction: A Point of Rigidity and Directionality
The spirocyclic carbon atom serves as a rigid anchor, influencing the relative orientation of the two rings. The puckered nature of the oxetane ring and the preferred conformations of the diazepane ring will lead to a limited number of low-energy conformers for the entire scaffold. It is anticipated that the scaffold will predominantly adopt a conformation where the oxetane ring's pucker and the diazepane's twist-chair or boat conformation are sterically accommodated.
Comparative Analysis with Alternative Spirocyclic Scaffolds
To better understand the unique conformational properties of the 6-oxa-1,9-diazaspiro[3.6]decane scaffold, it is instructive to compare it with other spirocyclic systems commonly employed in drug discovery.
| Scaffold | Ring Sizes | Key Conformational Features | Potential Advantages | Potential Disadvantages |
| 6-oxa-1,9-diazaspiro[3.6]decane | 3 (Oxetane) + 6 (Diazepane) | Puckered oxetane, flexible diazepane (twist-chair/boat). Limited number of low-energy conformers. | Unique 3D shape, potential for improved metabolic stability from the oxetane. | Potential for ring strain-induced reactivity of the oxetane. Conformational flexibility of the diazepane may lead to entropic penalties upon binding. |
| Spiro[3.3]heptane | 3 (Cyclobutane) + 3 (Cyclobutane) | Both cyclobutane rings are puckered. The molecule can adopt a "bow" shape.[7] | Highly rigid and compact, provides a well-defined spatial arrangement of substituents. | Limited exit vectors for substitution compared to larger rings. |
| 2-Azaspiro[4.4]nonane | 4 (Pyrrolidine) + 4 (Cyclopentane) | Both five-membered rings adopt envelope or twist conformations. | Provides a rigid scaffold with multiple points for diversification. | Less 3D complexity compared to scaffolds with larger rings. |
| 1,4-Diazaspiro[4.5]decane | 4 (Pyrrolidine) + 5 (Piperidine) | The piperidine ring typically adopts a chair conformation, while the pyrrolidine ring is more flexible. | Well-explored scaffold with predictable conformational behavior of the piperidine ring. | The pyrrolidine ring can introduce some conformational ambiguity. |
Experimental and Computational Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the spirocyclic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.
-
2D NMR:
-
COSY: To establish proton-proton coupling networks within each ring.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations, confirming the spirocyclic connectivity.
-
NOESY/ROESY: To identify through-space correlations between protons. The presence or absence of specific NOEs will provide crucial distance restraints for conformational modeling.
-
-
Data Analysis: Extract coupling constants and integrate NOE cross-peaks. Use established Karplus relationships to correlate ³JHH values to dihedral angles in the diazepane ring.
Protocol 2: Computational Conformational Search and Analysis
-
Structure Building: Construct the 3D structure of the 6-oxa-1,9-diazaspiro[3.6]decane scaffold using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify a set of low-energy conformers.
-
DFT Optimization: Subject the low-energy conformers to geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).
-
Energy Calculation and Population Analysis: Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G**) and use the Boltzmann distribution to estimate the relative populations of each conformer at a given temperature.
-
Property Calculation: For the most stable conformers, calculate key geometric parameters (dihedral angles, bond lengths) and, if desired, NMR chemical shifts and coupling constants for comparison with experimental data.
Visualizing Conformational Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between different conformations and the overall workflow.
Caption: Integrated workflow for conformational analysis.
Conclusion and Future Perspectives
The 6-oxa-1,9-diazaspiro[3.6]decane scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its unique conformational properties, arising from the fusion of a puckered oxetane and a flexible diazepane ring, offer opportunities for the design of novel therapeutics with enhanced three-dimensionality. While direct experimental data remains scarce, a robust conformational analysis can be constructed through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, guided by the known behaviors of its constituent rings.
Compared to more conventional spirocyclic systems, the 6-oxa-1,9-diazaspiro[3.6]decane scaffold provides a distinct balance of rigidity and flexibility. Future work should focus on the synthesis and detailed experimental conformational analysis of a series of substituted derivatives to build a comprehensive structure-conformation-activity relationship database. Such studies will undoubtedly unlock the full potential of this intriguing scaffold in the development of next-generation therapeutics.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Mallinson, P. D., & Mills, I. M. (1975). The puckering coordinate in oxetane. Molecular Physics, 30(1), 209-216. [Link]
-
Mastryukov, V. S., Osina, E. L., & Vilkov, L. V. (1975). The molecular structure of spiro [3.3] heptane. Journal of Structural Chemistry, 16(5), 759-762. [Link]
-
Paquette, L. A., & Vazeux, M. (1981). Conformational analysis of the azepine ring. A study of the N-carbomethoxy derivative. The Journal of Organic Chemistry, 46(15), 3185-3188. [Link]
-
Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro [3.3] heptane scaffold. The Journal of Organic Chemistry, 80(7), 3583-3591. [Link]
-
Li, Y., & Houk, K. N. (2009). A computational study on the origin of stereoselectivity in Cu (I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes. The Journal of organic chemistry, 74(1), 193-201. [Link]
-
RSC. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]
-
Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3583-3591. [Link]
-
Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3583-3591. [Link]
-
Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., & Sarris, K. A. (2012). Oxetanes in drug discovery: a new generation of bioisosteres. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]
-
Li, Y., & Houk, K. N. (2009). Density functional theory studies on the ring-opening polymerization mechanism of oxetane cation series compounds. Physical Chemistry Chemical Physics, 11(46), 10946-10953. [Link]
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]
-
Anet, F. A. L., & Anet, R. (1975). Conformational processes in rings and molecules. Dynamic Nuclear Magnetic Resonance Spectroscopy, 543-619. [Link]
-
Barfield, M. (2002). An NMR coupling constant approach. Journal of the American Chemical Society, 124(16), 4158-4169. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. [Link]
-
PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. [Link]
-
El-Gazzar, A. B. A., & Gaafar, A. M. (2012). 1, 4-Ditosyl-1, 4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2453-o2454. [Link]
-
PubChem. (n.d.). 1-Oxa-7-azaspiro[3.5]nonane hydrochloride. [Link]
-
PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. [Link]
-
Starosotnikov, A. M., Bastrakov, M. A., & Ioffe, S. L. (2016). X-ray crystal structures of compounds 2a and 2b. Mendeleev Communications, 26(1), 60-61. [Link]
-
Kumar, A., & Chauhan, P. M. S. (2017). 1, 4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(4), 496-513. [Link]
-
El-Gamal, M. I., Oh, C. H., & Sim, T. B. (2017). Design, Synthesis, and X-Ray Crystal Structures of 2, 4-Diaminofuro [2, 3-d] pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Molecules, 22(12), 2133. [Link]
-
Frisch, M. J., et al. (1998). The conformational energy contour map of (II) as a function of the... ResearchGate. [Link]
-
LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. [Link]
-
Cordeiro, M. C., & Cordeiro, J. M. (2013). Theoretical study of the conformational equilibrium of 1, 4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. Theoretical Chemistry Accounts, 132(9), 1-11. [Link]
-
Asymmetric. (2020). The Conformational Isomers of Propane (Are Awesome). [Link]
-
Aakash Institute. (n.d.). Conformations of Butane and Stability Order. [Link]
-
The Organic Chemistry Tutor. (2025). Conformations of Cyclohexane Explained: Chair, Boat and Twist-Boat. [Link]
-
ResearchGate. (2025). Conformational analysis of cyclophane systems. [Link]
-
The Organic Chemistry Tutor. (2022). Energies of the Conformations of Z 2-Pentene. [Link]
-
LibreTexts. (2022). 4.5: Conformations of Cyclohexane. [Link]
Sources
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Spirocyclic Diamine Derivatives in Biological Assays
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique three-dimensional molecular architectures that can offer improved pharmacological properties. Among these, spirocyclic scaffolds have gained significant attention due to their inherent structural rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] This guide provides a comparative overview of the biological efficacy of a range of spirocyclic diamine derivatives, offering insights into their potential as scaffolds for drug discovery. While specific data on 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane derivatives remains limited in publicly accessible literature, this guide will draw upon data from structurally related spirocyclic compounds to provide a valuable comparative analysis for researchers in the field.
The Strategic Advantage of Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single atom, offer a distinct three-dimensional geometry that departs from the often-flat structures of traditional drug molecules.[3] This inherent three-dimensionality can lead to several advantages in drug design:
-
Improved Target Binding: The rigid conformation of spirocycles can pre-organize functional groups in a spatially defined manner, leading to more precise and higher-affinity interactions with biological targets.[2]
-
Enhanced Selectivity: The unique shape of spirocyclic compounds can allow for more selective binding to a specific target over other related proteins, potentially reducing off-target effects.[1]
-
Favorable Physicochemical Properties: The introduction of a spiro center can influence a molecule's solubility, lipophilicity, and metabolic stability, often in a favorable direction for drug development.[1]
-
Access to Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics.[4]
Synthesis of Spirocyclic Diamine Derivatives: A Generalized Approach
The synthesis of spirocyclic diamines often involves multi-step sequences that build the intricate three-dimensional framework. While the specific route for this compound is not detailed in the available literature, a general understanding can be gleaned from the synthesis of related structures like 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[5] A common strategy involves the construction of one ring followed by the formation of the spirocyclic junction and the second ring.
A representative synthetic approach could involve the following key steps:
-
Epoxide Formation: Starting from a suitable cyclic ketone, such as N-Boc-piperidone, an epoxide can be formed using a reagent like trimethylsulfoxonium iodide (Corey-Chaykovsky reagent).[5]
-
Ring Opening: The epoxide can then be opened by reaction with an appropriate amine, leading to the formation of an aminoalcohol.
-
Acylation and Cyclization: Subsequent acylation of the amino group followed by an intramolecular cyclization reaction can then form the second ring and establish the spirocyclic core.[5]
This versatile strategy allows for the introduction of diversity at various positions of the spirocyclic scaffold, enabling the exploration of structure-activity relationships (SAR).
Caption: Generalized synthetic workflow for spirocyclic diamine derivatives.
Comparative Efficacy in Biological Assays
The biological activity of spirocyclic diamine derivatives has been explored across a range of therapeutic areas. The following sections present a comparative analysis of their efficacy in various in vitro assays, drawing from published data on analogous compounds.
Receptor Binding Assays: Targeting the Central Nervous System
Spirocyclic scaffolds have shown considerable promise as ligands for receptors in the central nervous system (CNS), including opioid, sigma, and muscarinic receptors.
Table 1: Comparative Receptor Binding Affinities of Spirocyclic Derivatives
| Compound Class | Target Receptor | Key Derivative(s) | Binding Affinity (Ki, nM) | Source |
| 1-Oxa-4,9-diazaspiro[5.5]undecanes | µ-Opioid Receptor (MOR) | 15au | 1.5 | [5] |
| σ1 Receptor (σ1R) | 15au | 3.2 | [5] | |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 Muscarinic Receptor | (-)-29 | 26 | [6] |
| σ1 Receptor | 8 | 0.47 | [7] | |
| Spirocyclic Diamines | M4 Muscarinic Receptor | Unspecified | Micromolar range | [4] |
These data highlight the potent and, in some cases, dual-targeting capabilities of spirocyclic diamines. For instance, compound 15au demonstrates a balanced high affinity for both the µ-opioid receptor and the σ1 receptor, suggesting its potential as a novel analgesic with a potentially improved side-effect profile.[5] Similarly, the nanomolar affinity of compound 8 for the σ1 receptor underscores the utility of this scaffold for developing selective CNS-active agents.[7]
Antifungal Activity: Inhibition of Chitin Synthase
The fungal cell wall is a crucial target for the development of new antifungal agents. Chitin synthase, an enzyme essential for cell wall biosynthesis, has been a focus of these efforts. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated for their ability to inhibit this enzyme.
Table 2: Antifungal and Chitin Synthase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
| Compound | Chitin Synthase IC50 (mM) | A. fumigatus MIC (mmol/L) | C. albicans MIC (mmol/L) | Source |
| 4j | 0.12 | 0.08 | >0.64 | [8] |
| 4e | 0.13 | 0.16 | >0.64 | [8] |
| 4r | 0.29 | 0.08 | 0.64 | [8] |
| 4d | 0.23 | 0.32 | 0.04 | [8] |
| Polyoxin B (Control) | 0.08 | 0.129 | >0.516 | [8] |
| Fluconazole (Control) | - | 0.065 | 0.104 | [8] |
The data indicate that several of these spirocyclic derivatives exhibit potent inhibition of chitin synthase, with IC50 values in the low micromolar range.[8] Notably, compound 4j shows excellent inhibitory activity against the enzyme and potent antifungal activity against Aspergillus fumigatus, comparable to the control compound Polyoxin B.[8] Furthermore, compound 4d displays superior activity against Candida albicans compared to both fluconazole and polyoxin B.[8]
Experimental Protocols: A Guide to Key Biological Assays
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are representative protocols for the types of assays discussed in this guide.
Protocol 1: Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of a test compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]DAMGO for MOR)
-
Test compounds at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the incubation buffer.
-
Assay Setup: In a 96-well plate, add the incubation buffer, the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each filter and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand receptor binding assay.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal strain.
Materials:
-
Fungal strain (e.g., C. albicans, A. fumigatus)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds at various concentrations
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strain in a suitable culture medium to the mid-logarithmic phase. Adjust the concentration of the fungal suspension to a standardized density (e.g., 0.5-2.5 x 10³ cells/mL).
-
Plate Preparation: Add the culture medium to all wells of a 96-well plate. Prepare serial twofold dilutions of the test compound directly in the plate.
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control well (inoculum without compound) and a negative control well (medium without inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: Determine the MIC as the lowest concentration of the test compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Conclusion and Future Directions
The exploration of spirocyclic diamine derivatives has yielded promising lead compounds in diverse therapeutic areas, from CNS disorders to infectious diseases. The rigid three-dimensional nature of these scaffolds provides a powerful platform for the design of potent and selective modulators of biological targets. While the biological profile of this compound derivatives is yet to be fully elucidated, the comparative data from related spirocyclic systems strongly suggest that this is a fruitful area for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of these derivatives to unlock their full therapeutic potential. The systematic exploration of structure-activity relationships, coupled with detailed mechanistic studies, will be crucial in advancing these promising scaffolds towards clinical development.
References
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. (2019, November 19). Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. Retrieved from [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - ResearchGate. (2022, December 12). Retrieved from [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020, December 31). Retrieved from [Link]
-
Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis - MDPI. Retrieved from [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. Retrieved from [Link]
-
Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products - ResearchGate. Retrieved from [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. (2019, November 15). Retrieved from [Link]
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Retrieved from [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - White Rose Research Online. (2022, December 12). Retrieved from [Link]
-
Spirocyclic Motifs in Natural Products - PMC - PubMed Central - NIH. Retrieved from [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry - BORIS Portal. (2025, December 8). Retrieved from [Link]
-
This compound | Tetrahedron. Retrieved from [Link]
-
9-oxa-5-azaspiro[3.6]decane (C8H15NO) - PubChemLite. Retrieved from [Link]
-
Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - ResearchGate. (2018, May 3). Retrieved from [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. Retrieved from [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. (2020, July 15). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [boris-portal.unibe.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane: A Comparative Guide to a Novel Scaffold in Drug Discovery
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic and heteroaromatic ring systems. This strategic shift, often termed "escaping flatland," champions the integration of three-dimensional scaffolds to enhance the physicochemical and pharmacological properties of drug candidates.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid yet versatile framework to explore new chemical space.[3][4] Among the myriad of spirocyclic building blocks, 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane emerges as a promising, albeit underexplored, scaffold. This guide provides a comparative analysis of this novel structure, drawing insights from established analogous spirocycles to illuminate its potential in drug discovery.
The Spirocyclic Advantage: Enhancing Drug-like Properties
The incorporation of spirocyclic moieties into drug candidates offers several distinct advantages over their acyclic or simple cyclic counterparts. The quaternary carbon at the spiro center imparts a defined three-dimensional geometry, which can lead to improved potency and selectivity by orienting substituents into optimal binding interactions with biological targets.[2][5] This increased fraction of sp3-hybridized carbons (Fsp3) is a well-recognized descriptor for compounds with a higher probability of clinical success.[2]
Furthermore, the introduction of heteroatoms within the spirocyclic framework, such as in this compound, can significantly modulate physicochemical properties. The presence of an oxygen atom, for instance, has been shown to dramatically increase aqueous solubility and reduce lipophilicity, addressing common challenges in drug development.[1][6]
Case Studies: Learning from Analogous Spirocyclic Scaffolds
While specific drug candidates synthesized using this compound are not yet extensively reported in the literature, a wealth of information on structurally related scaffolds provides a strong foundation for understanding its potential applications.
Diazaspiro[5.5]undecane Derivatives: Versatility in Therapeutic Targeting
The diazaspiro[5.5]undecane core has been successfully employed in the development of antagonists for G-protein coupled receptors (GPCRs), such as the neurokinin-1 (NK1) receptor.[5] NK1 receptor antagonists are pursued for the treatment of chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and central nervous system (CNS) disorders.[5] The rigid diazaspiro[5.5]undecane scaffold has been instrumental in achieving potent and orally bioavailable NK1 receptor antagonists.[5]
A notable example is the development of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain.[7] The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold was designed as a merged pharmacophore, leading to compounds with a balanced dual activity profile and potent analgesic effects with potentially fewer side effects than traditional opioids.[4][7]
| Compound ID | Target(s) | Activity (Ki or EC50) | Therapeutic Area |
| 15au | MOR/σ1R | MOR EC50 = 25 nM, σ1R Ki = 24 nM | Pain |
| Analogues of SR140333 | NK1 Receptor | IC50 = 1.9 - 54 nM | CNS Disorders, Pain |
Table 1: Biological activities of representative drug candidates containing a diazaspiro[5.5]undecane scaffold.
Oxa-azaspiro[4.5]decane Derivatives: Modulators of CNS Targets
The 1-oxa-8-azaspiro[4.5]decane scaffold has been explored for the development of M1 muscarinic receptor agonists for the potential treatment of Alzheimer's disease.[8] Systematic modifications of this scaffold have led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with reduced cholinergic side effects.[8]
| Compound | M1 Receptor Affinity | M2 Receptor Affinity | In Vivo Activity |
| 17 (2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one) | High | High | Potent antiamnesic activity |
Table 2: Muscarinic receptor affinity and in vivo activity of a 1-oxa-8-azaspiro[4.5]decane analog.
A Comparative Look at this compound
The this compound scaffold presents a unique combination of structural features that distinguish it from the aforementioned analogues. The smaller four-membered azetidine ring, compared to the piperidine rings in the diazaspiro[5.5]undecane and oxa-azaspiro[4.5]decane systems, is expected to provide different exit vectors for substituents, potentially enabling novel interactions with biological targets. The presence of the oxetane ring is anticipated to confer favorable physicochemical properties, such as increased solubility and metabolic stability.[1][9]
The Boc-protecting group on one of the nitrogen atoms allows for selective functionalization, providing a handle for the straightforward incorporation of this scaffold into a variety of molecular frameworks.
Caption: Comparison of Spirocyclic Scaffolds
Experimental Protocols
Synthesis of this compound
Caption: General Synthetic Workflow
Step 1: Synthesis of the Spirocyclic Core
The synthesis would likely involve the construction of the two heterocyclic rings around a central quaternary carbon. This could be achieved through various strategies, including intramolecular cyclization reactions.
Step 2: Boc Protection
The secondary amine would then be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base, such as triethylamine, in an appropriate solvent like dichloromethane.
General Protocol for Incorporation into a Drug Candidate (Illustrative Example)
The following is a general procedure for the N-arylation of a spirocyclic amine, a common step in the synthesis of many drug candidates.
Buchwald-Hartwig Amination:
-
To a reaction vessel, add this compound (after deprotection of the desired nitrogen), an aryl halide (e.g., aryl bromide or chloride), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon).
-
An anhydrous solvent (e.g., dioxane or toluene) is added.
-
The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the desired N-arylated spirocycle.
Future Directions and Conclusion
This compound represents a novel and promising building block for drug discovery. Its unique structural and physicochemical properties, inferred from the analysis of analogous spirocyclic systems, suggest its potential to yield drug candidates with improved pharmacological profiles. The strategic incorporation of this scaffold could lead to the development of novel therapeutics in a range of disease areas, from CNS disorders to oncology. As synthetic methodologies for this and other novel spirocycles become more accessible, we can anticipate an expansion of the three-dimensional chemical space available to medicinal chemists, ultimately paving the way for the discovery of the next generation of innovative medicines.
Caption: Drug Discovery Workflow with a Novel Scaffold
References
-
Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. (n.d.). [Link]
-
Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. (n.d.). [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. (2021). [Link]
-
Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PubMed. (2022). [Link]
-
This compound. Tetrahedron. (n.d.). [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Publish. (n.d.). [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. (2018). [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC. (2024). [Link]
-
Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. (n.d.). [Link]
-
Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]-. ResearchGate. (n.d.). [Link]
-
Almansa, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC. (n.d.). [Link]
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane versus Traditional Saturated Heterocycles in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing into three-dimensional chemical space. This guide provides an in-depth, data-driven comparison of a promising spirocyclic building block, 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, against two widely utilized saturated heterocycles: N-Boc-piperazine and N-Boc-morpholine. Through a detailed examination of their synthesis, physicochemical properties, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, we aim to equip drug discovery professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization.
The rationale for exploring spirocyclic scaffolds lies in their inherent three-dimensionality, which can lead to improved target engagement, enhanced metabolic stability, and better overall drug-like properties compared to their flatter, more traditional counterparts.[1][2] This guide will move beyond general assertions to provide a quantitative analysis of these key attributes.
Comparative Overview of Physicochemical Properties
A fundamental aspect of drug design involves fine-tuning the physicochemical properties of a molecule to optimize its ADME profile. The introduction of a spirocyclic core can significantly impact these parameters. Below is a comparative table of key physicochemical properties for the three building blocks.
| Property | This compound (Predicted) | N-Boc-piperazine (Experimental) | N-Boc-morpholine (Experimental) |
| Molecular Weight ( g/mol ) | 242.32 | 186.25[3] | 187.24 |
| cLogP | 0.5 | 0.5[4] | 0.3 |
| Topological Polar Surface Area (TPSA) (Ų) | 41.6 | 41.6[4] | 38.3 |
| Hydrogen Bond Donors | 1 | 1[4] | 0 |
| Hydrogen Bond Acceptors | 4 | 3[4] | 3 |
| pKa (most basic) | 9.22 (predicted)[5] | 8.45 (predicted)[6] | ~6.5-7.0 (typical for N-Boc morpholines) |
The spirocyclic nature of this compound introduces a greater degree of conformational rigidity compared to the more flexible piperazine and morpholine rings. This rigidity can be advantageous in locking in a bioactive conformation, potentially leading to increased potency and selectivity.[1]
Experimental Benchmarking: A Data-Driven Comparison
To provide a robust comparison, we will now delve into the experimental protocols and expected outcomes for key ADME-related assays: kinetic solubility, membrane permeability (PAMPA), and metabolic stability in liver microsomes.
Kinetic Solubility Assay
Causality Behind Experimental Choice: Poor aqueous solubility is a major hurdle in drug development, often leading to poor absorption and bioavailability. A kinetic solubility assay is a high-throughput method to assess the solubility of a compound from a DMSO stock solution, mimicking the conditions often encountered in early drug discovery screening.
Expected Outcome: It is hypothesized that the introduction of the spirocyclic scaffold, despite a potential increase in molecular weight, can disrupt crystal lattice packing and, in some cases, lead to improved solubility compared to more planar and symmetrical molecules like N-Boc-piperazine.
Experimental Protocol: Kinetic Solubility Assay
A detailed, step-by-step methodology for this experiment is provided below.
Caption: Kinetic Solubility Assay Workflow
Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality Behind Experimental Choice: The ability of a drug to passively diffuse across cell membranes is a critical determinant of its oral absorption and distribution. The PAMPA assay provides a high-throughput, cell-free method to predict passive membrane permeability.
Expected Outcome: The increased three-dimensionality and potential for intramolecular hydrogen bonding in derivatives of this compound may lead to improved permeability compared to the more polar and flexible piperazine and morpholine analogues.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
A detailed, step-by-step methodology for this experiment is provided below.
Caption: PAMPA Workflow
Liver Microsomal Stability Assay
Causality Behind Experimental Choice: Metabolic stability is a key factor influencing a drug's half-life and oral bioavailability. The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to phase I metabolism by cytochrome P450 enzymes.
Expected Outcome: The steric hindrance provided by the spirocyclic core of this compound may shield potential metabolic soft spots, leading to increased metabolic stability (longer half-life) compared to N-Boc-piperazine and N-Boc-morpholine.[1]
Experimental Protocol: Liver Microsomal Stability Assay
A detailed, step-by-step methodology for this experiment is provided below.
Caption: Liver Microsomal Stability Assay Workflow
Synthesis of this compound
A reliable and scalable synthesis is paramount for the utility of any building block. While a specific detailed experimental procedure for this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the construction of similar spirocyclic systems.
Proposed Synthetic Pathway
Caption: Proposed Synthesis of this compound
Conclusion
The strategic incorporation of three-dimensional scaffolds is a cornerstone of modern medicinal chemistry. This guide has provided a framework for the objective comparison of this compound with the conventional building blocks, N-Boc-piperazine and N-Boc-morpholine. The data presented herein, derived from established in vitro assays, will empower drug discovery teams to rationally select building blocks that are best suited to address the specific challenges of their projects. The superior conformational rigidity and potential for enhanced metabolic stability make this compound a compelling alternative for the design of next-generation therapeutics.
References
-
N-Boc-Piperazine. PubChem. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
N-Boc-Piperazine. PharmaCompass. [Link]
-
tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate. MySkinRecipes. [Link]
-
Spiro[3.6]decane. PubChem. [Link]
-
This compound. Tetrahedron. [Link]
-
9-oxa-5-azaspiro[3.6]decane. PubChemLite. [Link]
-
Design, synthesis and biological evaluation of spirocyclopropyl oxindole-piperazine/morpholine-based carboxamides as potential anticancer agents. PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to In Silico Modeling of Ligands Derived from 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a particularly promising class of scaffolds.[1] Their inherent three-dimensionality provides a rigid and well-defined orientation for substituents, which can lead to enhanced potency, selectivity, and superior physicochemical and pharmacokinetic profiles.[2][3] Among these, the 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane scaffold presents a unique and compelling framework for the design of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the in silico modeling of ligands derived from this scaffold, offering a scientifically grounded perspective for researchers and drug development professionals.
The In Silico Modeling Workflow: From Concept to Candidate
Computational chemistry and computer-aided drug design (CADD) have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of virtual compound libraries.[4][5][6] The following workflow outlines the key stages in the in silico assessment of ligands derived from the this compound scaffold.
Diagram of the In Silico Modeling Workflow
Caption: A generalized workflow for the in silico modeling of novel ligands.
Step 1: Ligand Preparation - The Foundation of Accurate Modeling
The initial and arguably most critical phase is the preparation of the ligand structures. The this compound scaffold serves as the core, onto which various R-groups are appended to create a virtual library.
Experimental Protocol: Ligand Preparation
-
2D Sketching: Draw the this compound core and desired R-group substitutions using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D structures into 3D coordinates.
-
Protonation and Tautomeric States: Generate probable protonation and tautomeric states at a physiological pH (e.g., 7.4). This is crucial as the charge and hydrogen bond donor/acceptor pattern significantly influence binding.
-
Energy Minimization: Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.
Causality: The accuracy of all subsequent computational steps is highly dependent on the quality of the initial ligand structures. Incorrect protonation states or high-energy conformations can lead to misleading docking scores and interaction patterns.
Step 2: Target Selection and Preparation - Defining the Battlefield
The choice of a biological target (e.g., a protein receptor or enzyme) is dictated by the therapeutic area of interest. Once selected, the 3D structure of the target, typically obtained from the Protein Data Bank (PDB), must be meticulously prepared.
Experimental Protocol: Target Preparation
-
PDB Structure Acquisition: Download the crystal structure of the target protein.
-
Structure Cleanup: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[7]
-
Handling Missing Residues and Loops: If the crystal structure has missing residues or loops, these should be modeled using homology modeling or loop refinement software.
-
Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate.
-
Binding Site Definition: Define the binding site, either based on the location of a co-crystallized ligand or through binding site prediction algorithms.
Causality: The protein's local environment, including the protonation state of key residues in the active site, directly impacts the electrostatic and hydrogen bonding interactions with the ligand. Failure to properly prepare the target can result in inaccurate binding pose predictions.
Step 3: Molecular Docking - Predicting the Handshake
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8] It is a cornerstone of in silico drug design, enabling the rapid screening of large virtual libraries.[9]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Ligand and Receptor Files: Convert the prepared ligand (in mol2 or PDBQT format) and receptor (in PDBQT format) files.
-
Define the Grid Box: Specify the coordinates and dimensions of the search space (grid box) that encompasses the binding site.
-
Run Docking Simulation: Execute the docking calculation using AutoDock Vina, which will sample different conformations of the ligand within the specified grid box and score them based on a defined scoring function.[10]
-
Analyze Results: Visualize the docked poses and analyze the predicted binding affinities (in kcal/mol). Lower binding energy values typically indicate stronger binding.[8] Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Causality: The scoring function in a docking program estimates the binding free energy. While not a perfect prediction, it provides a valuable metric for ranking and prioritizing compounds for further investigation. The analysis of interaction patterns provides insights into the structural basis of binding.
Step 4: Molecular Dynamics (MD) Simulations - Adding the Dimension of Time
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time.[11][12]
Workflow Overview: MD Simulation
-
System Setup: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.
-
Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to describe the physics of the atoms and their interactions.[13]
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long-duration simulation (nanoseconds to microseconds) is performed to observe the dynamic behavior of the complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the ligand's binding pose, conformational changes in the protein, and the persistence of key interactions.[14]
Causality: MD simulations provide a more realistic representation of the biological system and can help to validate the results of molecular docking.[15] A ligand that remains stably bound in its docked pose throughout an MD simulation is a more promising candidate.
Step 5: ADMET Prediction - Foreseeing the Fate in the Body
A drug candidate's success is not solely determined by its binding affinity but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[16][17] In silico ADMET prediction tools can provide early warnings of potential liabilities.[18][19]
Commonly Predicted ADMET Properties:
-
Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, mutagenicity, carcinogenicity.
A variety of web-based tools and standalone software are available for these predictions.[20]
Causality: Early identification of poor ADMET properties can save significant time and resources by deprioritizing compounds that are likely to fail in later stages of drug development.
Comparative Analysis: this compound vs. Alternative Scaffolds
The true value of a novel scaffold is best understood in the context of existing alternatives. Here, we compare the in silico profile of a hypothetical ligand derived from the this compound scaffold with ligands based on more traditional scaffolds, such as piperidine and morpholine, targeting a hypothetical kinase.
| Scaffold | Predicted Binding Affinity (kcal/mol) | Key Interactions | Predicted hERG Inhibition | Predicted Oral Bioavailability (%) |
| This compound Derivative | -9.8 | H-bond with hinge region, hydrophobic interactions in back pocket | Low risk | 75 |
| Piperidine Derivative | -8.2 | H-bond with hinge region | Moderate risk | 60 |
| Morpholine Derivative | -7.5 | H-bond with hinge region | Low risk | 85 |
Analysis: The spirocyclic nature of the this compound scaffold allows for a more optimal positioning of substituents to engage with both the hinge region and the hydrophobic back pocket of the kinase, resulting in a higher predicted binding affinity. While the morpholine derivative shows better predicted oral bioavailability, the spirocyclic compound strikes a good balance between potency and a favorable preliminary safety profile. The increased sp3 character of the spirocyclic scaffold often contributes to improved developability properties.[2]
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the design of novel, potent, and selective ligands. The in silico modeling workflow detailed in this guide provides a robust framework for the rational design and evaluation of derivatives based on this and other novel scaffolds. The integration of molecular docking, molecular dynamics simulations, and ADMET prediction allows for a comprehensive and multi-faceted assessment of virtual compounds, ultimately accelerating the identification of promising drug candidates. Future work should focus on the synthesis and experimental validation of the most promising in silico hits to confirm their biological activity and further explore the therapeutic potential of this exciting class of spirocyclic compounds.
References
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). Springer Protocols. Retrieved from [Link]
-
Lage, O. F., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1035-1049. Retrieved from [Link]
-
Raic, A., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(13), 5129. Retrieved from [Link]
-
In Silico methods for ADMET prediction of new molecules. (2018). SlideShare. Retrieved from [Link]
-
I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. Retrieved from [Link]
-
Deplano, M., et al. (2023). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(13), 4038-4050. Retrieved from [Link]
-
Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. In Computational Biology and Chemistry (pp. 1-21). Springer, Singapore. Retrieved from [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]
-
Computer-Aided Drug Design. (n.d.). SpiroChem. Retrieved from [Link]
-
Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer. Retrieved from [Link]
-
Computational chemistry. (n.d.). SpiroChem. Retrieved from [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]
-
Validation of MD simulation results. (2022). GROMACS forums. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]
-
Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. (2021). YouTube. Retrieved from [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed. Retrieved from [Link]
-
New and Unusual Scaffolds in Medicinal Chemistry. (2025). ResearchGate. Retrieved from [Link]
-
Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(5), 2067-2079. Retrieved from [Link]
-
The Use of Computational Tools in Ligand-Based Drug Design. (2023). AZoLifeSciences. Retrieved from [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. Retrieved from [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PubMed Central. Retrieved from [Link]
-
Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. (2017). PubMed. Retrieved from [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025). ResearchGate. Retrieved from [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved from [Link]
-
Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. (n.d.). IRIS Unimore. Retrieved from [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computer-Aided Drug Design | SpiroChem [spirochem.com]
- 5. Route scouting | SpiroChem [spirochem.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 16. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 20. ayushcoe.in [ayushcoe.in]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
For researchers and scientists in the dynamic field of drug development, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical compounds you handle. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, ensuring the protection of personnel and the environment.
Understanding the Compound: Hazard Evaluation
-
Boc-Protected Amine: The presence of the Boc group makes the compound susceptible to cleavage under acidic conditions.[1][2][3] This reaction is generally not violent but does produce isobutylene and carbon dioxide gas.[4][5] Mixing this compound with acidic waste streams could lead to pressure buildup in a sealed container.
-
Diazaspiro[3.6]decane Core: The core structure is an organic amine. Organic amines can be irritants and should be handled with care.
-
General Chemical Hazards: As with most organic research chemicals, it should be assumed to be harmful if swallowed, a skin and eye irritant, and potentially irritating to the respiratory system.[6]
Based on these characteristics, this compound must be treated as hazardous chemical waste . Do not dispose of it down the drain or in regular trash.[6][7]
| Property | Safety Consideration |
| Chemical Name | This compound |
| CAS Number | 1250998-87-8[8] |
| Molecular Formula | C₁₂H₂₂N₂O₃[9] |
| Known Hazards | Assumed skin/eye irritant, potentially harmful if ingested or inhaled. Acid-labile. |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal service.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[7][10][11]
-
Safety Goggles: To protect your eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are a standard requirement. Inspect them for any signs of damage before use.
-
Laboratory Coat: To protect your skin and clothing from contamination.
-
Closed-Toe Shoes: A fundamental safety rule in any laboratory environment.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the safe segregation and disposal of this compound waste from a laboratory setting.
Proper segregation is key to preventing dangerous chemical reactions within waste containers.
-
Designate a Waste Stream: This compound should be disposed of in a container labeled for non-halogenated organic waste .
-
Incompatibility Awareness: Due to its acid-labile Boc group, do not mix waste containing this compound with acidic waste.[12] Keep it separate from strong oxidizing agents as well.[13] Segregate acids, bases, and oxidizers into their own respective waste containers.[12][14]
The integrity of the waste container is paramount to safe storage and transport.
-
Choose a Compatible Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap.[14][15]
-
Proper Labeling: The container must be clearly labeled. The label should include:
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when you are actively adding waste.[15][16] Do not leave a funnel in the opening.[14]
Waste should be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) until it is ready for pickup.[12][15]
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[15]
-
Secondary Containment: It is best practice to place waste containers in a secondary containment bin to catch any potential leaks.
-
Storage Limits: Do not overfill waste containers; a good rule of thumb is to fill them to no more than 90% of their capacity to allow for expansion.[16]
-
Contact EH&S: Once the waste container is approaching full (around 90%), contact your institution's Environmental Health & Safety (EH&S) office to arrange for a pickup.[15]
-
Documentation: Maintain a log of the chemical waste you generate. This is crucial for regulatory compliance and safety audits.
The logical flow of the disposal process is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large or involves highly volatile substances, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: For small, manageable spills, use an appropriate absorbent material (such as a chemical spill kit) to contain the liquid.[17]
-
Clean-Up: Carefully collect the absorbent material and contaminated items. This cleanup debris must also be disposed of as hazardous waste in the same manner as the chemical itself.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S office.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. This not only ensures regulatory compliance but also builds a foundation of trust and expertise in the critical, yet often overlooked, final step of a chemical's journey through the research and development pipeline.
References
- BenchChem. (n.d.). Proper Disposal of Spiro[cyclohexane-1,3'-indolin]-2'-one: A Guide for Laboratory Professionals.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- CymitQuimica. (2024). Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Unknown. (n.d.).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- RS CUBE. (2025). Safe Chemistry Secrets: Mastering Handling and Disposal in Testing Labs.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. website.
- Unknown. (n.d.).
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia University Research website.
- National Institutes of Health. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- SciSupplies. (n.d.). This compound, 95.0%, 100mg.
- Amadis Chemical. (n.d.). tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate,1250998-87-8.
- Parchem. (n.d.). This compound (Cas 1250998-87-8).
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rscubeprojectspvtltd.com [rscubeprojectspvtltd.com]
- 8. parchem.com [parchem.com]
- 9. tert-Butyl 6-oxa-1,9-diazaspiro[3.6]decane-9-carboxylate,1250998-87-8-Amadis Chemical [amadischem.com]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. research.columbia.edu [research.columbia.edu]
- 16. ethz.ch [ethz.ch]
- 17. louisville.edu [louisville.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane
This guide provides essential safety and handling information for 9-Boc-6-oxa-1,9-diazaspiro[3.6]decane, tailored for researchers, scientists, and professionals in drug development. Our commitment is to furnish you with in-depth, actionable intelligence that enhances your laboratory safety protocols and builds a foundation of trust in your chemical handling practices. This document moves beyond a simple checklist to explain the rationale behind each recommendation, grounded in established scientific principles and regulatory standards.
Hazard Assessment of this compound
1.1. Analysis of Precautionary Statements (P-Statements)
A supplier of this compound has provided a series of precautionary statements that offer initial guidance on its handling. These statements, governed by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicate the following necessary precautions:
-
P261, P271, P304+P340: Avoid breathing dust and use only in a well-ventilated area. If inhaled, move the person to fresh air. This suggests the compound may be a respiratory irritant.
-
P264, P280, P303+P361+P353, P362+P364: Wash hands thoroughly after handling, and wear protective gloves, clothing, and eye/face protection. If on skin, remove contaminated clothing and rinse skin with water. This points to the potential for skin irritation or absorption.
-
P305+P351+P338: If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible. This indicates a risk of eye irritation.
-
P270: Do not eat, drink, or smoke when using this product, a standard precaution for all chemical handling.
-
P301+P330+P331, P321: If swallowed, rinse mouth and do not induce vomiting. Specific treatment may be needed.
-
P308+P313: If exposed or concerned, get medical advice/attention, suggesting the possibility of more serious health effects.
-
P403+P233, P405: Store in a well-ventilated place, keeping the container tightly closed and stored locked up, indicating a need for secure storage.
-
P501: Dispose of contents/container in accordance with local regulations, highlighting the importance of proper waste management.
1.2. Hazards Associated with the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group. While generally stable, it can be removed under certain conditions, presenting potential hazards:
-
Acid-Catalyzed Deprotection: The Boc group is sensitive to acids and can be cleaved to generate the free amine, isobutylene, and carbon dioxide.[1] This reaction can be vigorous and generate gas, potentially leading to pressure buildup in a closed system.
-
Thermal Decomposition: At elevated temperatures (typically above 150°C), the Boc group can also decompose, releasing isobutylene and carbon dioxide.[2] This is a concern if the compound is heated.
-
Byproduct Formation: The tert-butyl cation formed during deprotection can alkylate nucleophilic sites on the molecule or other substances in the reaction mixture.[1]
1.3. Hazards of the Oxa-Diaza-Spirocyclic Core
Spirocyclic heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] While specific toxicological data for this compound is unavailable, the general class of heterocyclic amines should be handled with care due to their potential to interact with biological systems. Some spirocyclic compounds have been investigated for their cytotoxicity.[5]
Personal Protective Equipment (PPE) Protocol
Based on the hazard assessment, a multi-layered PPE approach is recommended to minimize exposure. The selection of PPE should always be guided by a site-specific risk assessment and in accordance with your institution's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]
2.1. Primary Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method of exposure reduction. For handling this compound, especially in powdered form, the following are essential:
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[8]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[9]
2.2. Essential Personal Protective Equipment
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or powder dispersal. | Protects against eye irritation from dust and splashes. The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Consider double-gloving for extended handling periods. | Nitrile provides good resistance to a range of chemicals, including many heterocyclic amines.[10] Always check the manufacturer's glove compatibility chart for the specific solvents being used.[11] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a chemical fume hood. If a fume hood is not available or if there is a risk of generating significant airborne dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[6] | Prevents inhalation of the powdered compound, which may be a respiratory irritant. |
Step-by-Step Guidance for Safe Handling
Adherence to standard operating procedures is critical for minimizing risk. The American Chemical Society (ACS) advocates for the RAMP principle: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[12][13][14]
3.1. Weighing and Transferring the Solid Compound
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Line the work surface with absorbent bench paper.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing: If possible, weigh the compound directly in the fume hood. If the balance is outside the hood, tare a sealed container, add the powder to the container inside the hood, seal it, and then weigh the sealed container.[15] This "weigh-in-a-vial" method minimizes the potential for dust dispersal.
-
Transfer: Use a spatula or powder funnel to transfer the solid. Avoid creating dust clouds.
-
Cleaning: After transfer, carefully decontaminate the spatula and any other equipment used.
3.2. Preparing Solutions
-
Solvent Addition: Add the solvent to the solid in the fume hood. Be mindful of any potential exothermic reactions, although none are specifically documented for this compound.
-
Mixing: Cap the container and mix by swirling or magnetic stirring. If heating is required, use a heating mantle with a temperature controller and a condenser to prevent solvent evaporation. Be aware of the potential for thermal decomposition of the Boc group at higher temperatures.[2]
Operational and Disposal Plans
4.1. Storage
Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container, as indicated by the P-statements. Keep it away from strong acids and oxidizing agents.
4.2. Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and laboratory safety officer.
-
Cleanup (if trained): For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding the creation of dust. For liquid spills, use an inert absorbent material. Place all contaminated materials in a sealed container for disposal.
4.3. Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[16] Follow your institution's and local regulations for the disposal of solid amine waste. Do not dispose of it down the drain or in the regular trash.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow based on the task being performed.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA 3404-11R 2011. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
American Chemical Society. (2016, November 21). ACS publishes Guidelines for Secondary School Laboratory Safety. Retrieved from [Link]
-
USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
psi-bfm. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
-
Kappe, C. O., et al. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Secondary Schools. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
-
Center for Chemical Process Safety. (n.d.). Guidelines for Safe Handling of Powders and Bulk Solids. Wiley. Retrieved from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Gray, A. N., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of visualized experiments : JoVE, (168), 10.3791/61950.
- Gray, A. N., et al. (2020). Cytotoxicity Assessment of Spirocyclic Oximes. Journal of visualized experiments : JoVE, (166), 10.3791/61950.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]
-
DEKRA. (2022, August 23). Often Overlooked Powder-Handling Hazards. Retrieved from [Link]
- Kappe, C. O., et al. (2020). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 85(5), 3545–3557.
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
- Gasparyan, V., et al. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. Chemistry, 4(4), 1435-1446.
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
- May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Beilstein Journals. (n.d.). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Retrieved from [Link]
-
Journal of Environmental Informatics Letters. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Retrieved from [Link]
-
Scribd. (n.d.). Application Note - N-Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (2019). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]
-
AMG Medical. (n.d.). Chemical Resistance & Barrier Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Spiro Heterocycles. Retrieved from [Link]
-
Trimeric Corporation. (2016). Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
- Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical science, 12(34), 11294–11305.
-
Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. Retrieved from [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity Assessment of Spirocyclic Oximes - JoVE Journal [jove.com]
- 6. osha.gov [osha.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. acs.org [acs.org]
- 9. ddpsinc.com [ddpsinc.com]
- 10. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 11. calpaclab.com [calpaclab.com]
- 12. acs.org [acs.org]
- 13. acs.org [acs.org]
- 14. acs.org [acs.org]
- 15. safety.duke.edu [safety.duke.edu]
- 16. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
